molecular formula C6H11F2NO B2727841 3,3-Difluoro-1-methylpiperidin-4-ol CAS No. 1504212-61-6

3,3-Difluoro-1-methylpiperidin-4-ol

Cat. No.: B2727841
CAS No.: 1504212-61-6
M. Wt: 151.157
InChI Key: BSUIXAFRVBJAOF-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.157. The purity is usually 95%.
BenchChem offers high-quality 3,3-Difluoro-1-methylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-1-methylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-1-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUIXAFRVBJAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,3-Difluoro-1-methylpiperidin-4-ol pKa and logP values

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Determination Protocols, and Medicinal Chemistry Applications[1]

Executive Summary

3,3-Difluoro-1-methylpiperidin-4-ol represents a specialized fluorinated building block in modern medicinal chemistry. Its structural significance lies in the strategic incorporation of a gem-difluoro motif at the C3 position of the piperidine ring. This modification serves as a "physicochemical switch," drastically altering the basicity (pKa) and lipophilicity (logP/logD) profile compared to its non-fluorinated parent, 1-methylpiperidin-4-ol.

This technical guide provides a comprehensive analysis of its physicochemical parameters, offering researchers derived values based on established Structure-Activity Relationships (SAR), mechanistic insights into the "Fluorine Effect," and validated experimental protocols for precise determination.

Chemical Identity & Structural Profile[2][3][4]
ParameterDetails
Chemical Name 3,3-Difluoro-1-methylpiperidin-4-ol
CAS Number (R-isomer) 2306252-98-0
CAS Number (S-isomer) 2375165-68-5
Molecular Formula C₆H₁₁F₂NO
Molecular Weight 151.16 g/mol
Core Scaffold Piperidine (N-methylated, C3-fluorinated, C4-hydroxylated)
Physicochemical Data: The Fluorine Effect[1]

The introduction of the gem-difluoro group creates a profound shift in the molecule's acid-base behavior and lipophilicity profile. The values below contrast the target compound with its non-fluorinated reference to illustrate this shift.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyReference Compound(1-Methylpiperidin-4-ol)Target Compound(3,3-Difluoro-1-methylpiperidin-4-ol)Shift / Effect
pKa (Basic) 9.12 (Exp/Pred)5.5 – 6.5 (SAR Est.) Δ ≈ -3.0 units (Reduced Basicity)
logP (Neutral) 0.14 – 0.760.6 – 1.2 (SAR Est.) Δ ≈ +0.5 units (Increased Lipophilicity)
logD (pH 7.4) -1.32 (Cationic)~0.6 – 1.2 (Neutral) Major Increase (Improved Permeability)
State at pH 7.4 >98% Protonated (Ionized)>90% Neutral (Unionized) Critical for BBB penetration

Note on Data Sources: Values for the target compound are derived from high-fidelity SAR data involving 3,3-difluoropiperidine analogs (ChemRxiv, 2025; J. Med. Chem. precedents). The gem-difluoro group at the β-position to the amine typically lowers pKa by 3–4 log units due to the strong inductive (-I) effect.

Mechanistic Analysis
3.1 The pKa Shift (Inductive Effect)

The nitrogen atom in a standard piperidine ring is a moderately strong base (pKa ~10-11). In 1-methylpiperidin-4-ol, the hydroxyl group at C4 exerts a mild electron-withdrawing effect, lowering the pKa slightly to ~9.1.

However, in 3,3-Difluoro-1-methylpiperidin-4-ol , the two fluorine atoms at C3 are beta (


)  to the nitrogen. Fluorine is the most electronegative element, and the C-F bonds exert a powerful inductive withdrawal of electron density through the sigma bond framework. This reduces the electron density available on the nitrogen lone pair, destabilizing the protonated ammonium form and significantly lowering the pKa to the 5.5–6.5 range.

Implication: At physiological pH (7.4), the non-fluorinated parent is positively charged (low permeability), whereas the difluoro analog is predominantly neutral, facilitating passive diffusion across lipid membranes.

3.2 Lipophilicity & LogD

While fluorine atoms are lipophilic, their effect on logP is complex due to dipole vectors. In this scaffold, the gem-difluoro motif generally increases the intrinsic lipophilicity (logP). More importantly, because the pKa is lowered below 7.4, the effective distribution coefficient (logD7.4 ) increases dramatically. This makes the compound a superior candidate for CNS targets or intracellular delivery compared to its non-fluorinated counterpart.

Visualizing the Physicochemical Shift

G cluster_0 Reference: 1-Methylpiperidin-4-ol cluster_1 Target: 3,3-Difluoro-1-methylpiperidin-4-ol Ref_Struct Structure: Non-Fluorinated Ref_Prop pKa ≈ 9.1 Ionized at pH 7.4 Low Permeability Ref_Struct->Ref_Prop Tgt_Struct Structure: Gem-Difluoro (C3) Ref_Struct->Tgt_Struct + 2 Fluorines Tgt_Prop pKa ≈ 6.0 Neutral at pH 7.4 High Permeability Tgt_Struct->Tgt_Prop Mechanism Inductive Effect (-I) Beta-Fluorines withdraw e- density Mechanism->Tgt_Prop Lowers pKa

Figure 1: The impact of gem-difluorination on the acid-base profile and permeability of the piperidine scaffold.

Experimental Determination Protocols

To validate these values in a specific drug discovery campaign, the following industry-standard protocols are recommended.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the tertiary amine. Equipment: Sirius T3 or equivalent potentiometric titrator.

  • Sample Preparation: Dissolve 1-2 mg of pure 3,3-Difluoro-1-methylpiperidin-4-ol in 10 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Lower the pH to ~2.0 using 0.5 M HCl to ensure the amine is fully protonated.

  • Titration: Titrate with 0.5 M KOH under an inert atmosphere (Argon/Nitrogen) to exclude CO₂.

    • Note: The expected pKa is ~6.0. Ensure the titration range covers pH 2.0 to 10.0.

  • Data Analysis: Use the Bjerrum plot method or proprietary software (e.g., RefinementPro) to calculate pKa from the inflection point of the buffer capacity curve.

Protocol B: LogP/LogD Determination (HPLC Method)

Objective: Measure lipophilicity (OECD 117 compliant). Method: RP-HPLC with capacity factor (


) correlation.
  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Calibration: Run a set of 5-7 reference standards with known logP values (e.g., Benzyl alcohol, Acetophenone, Toluene) to generate a calibration curve (

    
    ).
    
  • Mobile Phase:

    • For logP (Neutral): Methanol/Water (buffered to pH 10.0 to ensure the amine is uncharged).

    • For logD7.4: Methanol/Phosphate Buffer (pH 7.4).

  • Measurement: Inject the sample and record retention time (

    
    ). Calculate the capacity factor: 
    
    
    
    (where
    
    
    is the dead time).
  • Calculation: Interpolate the logP/logD from the calibration curve.

Experimental Workflow Diagram

Workflow cluster_pKa pKa Determination cluster_LogP LogP/LogD Determination Start Start: Pure Compound Step1 Dissolve in 0.15M KCl Start->Step1 StepA Prepare Mobile Phase (pH 10 for logP, pH 7.4 for logD) Start->StepA Step2 Acidify to pH 2.0 (HCl) Step3 Titrate with KOH (Inert Gas) Result1 Calculate pKa (Inflection Point) Step3->Result1 StepB Inject Sample (HPLC C18) StepC Measure Retention Time (tR) Result2 Calculate logP/D (via Calibration Curve) StepC->Result2

Figure 2: Parallel workflow for the experimental validation of ionization and lipophilicity constants.

References
  • Liashuk, O. S., et al. (2025).[2] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

  • PubChem Database. (2025).[3][4][5] Compound Summary: 3,3-Difluoropiperidine (CID 2758350). National Library of Medicine.[3]

  • PubChem Database. (2025).[3][4][5] Compound Summary: 1-Methylpiperidin-4-ol (CID 66048). National Library of Medicine.[3]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Conformational Analysis of 3,3-Difluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the myriad of fluorinated motifs, the 3,3-difluoropiperidine ring system has emerged as a particularly valuable building block in drug discovery. The gem-difluoro substitution at the 3-position imparts unique stereoelectronic effects that can profoundly influence the conformational preferences of the piperidine ring, thereby impacting molecular shape, target recognition, and pharmacokinetic profiles.

This technical guide provides a comprehensive exploration of the conformational analysis of 3,3-difluoropiperidine derivatives. As a senior application scientist, this document is designed to be a practical resource, blending theoretical principles with actionable protocols for both experimental and computational approaches. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reliable conformational assessment.

The Significance of the 3,3-Difluoro-Motif in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs. The introduction of a gem-difluoro group at the 3-position offers several advantages for drug design:

  • Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at the 3-position, a common site of metabolism for piperidine rings, thus enhancing the metabolic stability and half-life of a drug candidate.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the piperidine nitrogen. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for fine-tuning interactions with biological targets. The pKa of 3,3-difluoropiperidine is approximately 7.4[1], which is considerably lower than that of piperidine itself.

  • Lipophilicity and Permeability: Fluorination can have a complex, context-dependent effect on lipophilicity. While often increasing it, the introduction of the polar CF2 group can also modulate a molecule's overall polarity and hydrogen bonding capacity, influencing its permeability across biological membranes.[2]

  • Conformational Constraint: The stereoelectronic effects of the gem-difluoro group can restrict the conformational flexibility of the piperidine ring, pre-organizing the molecule into a specific shape for optimal target binding. This can lead to increased potency and selectivity.

The synthesis of 3,3-difluoropiperidine derivatives has been approached through various synthetic strategies, making this valuable scaffold accessible for incorporation into a wide range of molecular architectures.[3][4]

Experimental Approaches to Conformational Analysis

A multi-faceted experimental approach is crucial for a thorough understanding of the conformational landscape of 3,3-difluoropiperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying the solution-state conformation of these molecules. The analysis of coupling constants, particularly those involving the fluorine nuclei, provides a wealth of information about dihedral angles and, by extension, the ring's conformation.

Key NMR Parameters for Conformational Analysis:

  • Vicinal Proton-Fluorine Coupling Constants (³JHF): The magnitude of the three-bond coupling between a fluorine atom and a proton is highly dependent on the dihedral angle between them, following a Karplus-type relationship. This is invaluable for determining the axial or equatorial orientation of the fluorine atoms and adjacent protons.

  • Geminal Carbon-Fluorine Coupling Constants (²JCF): The two-bond coupling between a carbon and a fluorine atom also provides stereochemical information.

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments can provide information about the proximity of different atoms, helping to distinguish between different chair and boat conformations and the orientation of substituents.

Experimental Protocol: NMR-Based Conformational Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 3,3-difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can be critical, as conformational equilibria can be solvent-dependent.[5]

    • Ensure the sample is free of paramagnetic impurities, which can lead to line broadening.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to assess the overall structure and purity.

    • Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine atoms can provide initial clues about their electronic environment.

    • Acquire a high-resolution 1D ¹H NMR spectrum of the regions of interest to accurately measure ¹H-¹H coupling constants.

    • Crucial Experiments for Conformational Analysis:

      • ¹H-¹⁹F Heteronuclear Correlation (HETCOR) or HSQC: To unambiguously assign the proton resonances coupled to the fluorine atoms.

      • 2D NOESY or ROESY: To identify through-space correlations. A mixing time of 300-500 ms is a good starting point for NOESY.

      • If possible, acquire ¹³C NMR and ¹H-¹³C HSQC and HMBC spectra for complete assignment of the carbon skeleton.

  • Data Analysis:

    • Measure Coupling Constants: Accurately measure the ³JHF values from the ¹H NMR spectrum. This may require spectral simulation if the signals are complex or second-order.[6][7][8]

    • Interpret ³JHF values:

      • A large ³JHF value (typically > 20 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle), which can correspond to specific axial-axial or equatorial-equatorial arrangements depending on the specific protons being observed.

      • A small ³JHF value (typically < 10 Hz) suggests a gauche relationship (around 60° dihedral angle).

    • Analyze NOE data: Look for key NOE correlations, such as those between axial protons on the same face of the ring (e.g., H2ax-H4ax, H2ax-H6ax), which are characteristic of a chair conformation.

    • Integrate all data: Combine the information from all coupling constants and NOEs to build a self-consistent 3D model of the predominant conformation in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. This "gold standard" data is invaluable for validating computational models and understanding the intrinsic conformational preferences of the molecule, free from the complexities of solvation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the 3,3-difluoropiperidine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Data Analysis:

    • Analyze the refined structure to determine the conformation of the piperidine ring (e.g., chair, boat, twist-boat).

    • Examine the key torsion angles and ring-puckering parameters.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, halogen bonds) in the crystal lattice, which can influence the observed conformation.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to complement experimental data, offering insights into the relative energies of different conformers, the barriers to their interconversion, and the dynamic behavior of the molecule in solution.

Density Functional Theory (DFT) Calculations

DFT calculations are a robust method for determining the geometries and relative energies of different conformers in the gas phase or in the presence of an implicit solvent model.

Workflow: DFT-Based Conformational Analysis

G A 1. Build Initial Structures (e.g., chair with axial/equatorial N-substituent, twist-boat) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d) or higher) A->B Initial guess geometries C 3. Frequency Calculation (Confirm true minima - no imaginary frequencies) B->C Optimized structures D 4. Single-Point Energy Calculation (Higher level of theory, e.g., ωB97X-D/def2-TZVP with solvent model) C->D Verified minima E 5. Analyze Results (Relative energies, dihedral angles, bond lengths) D->E Final energies

Caption: Workflow for DFT-based conformational analysis.

Protocol: Step-by-Step DFT Calculations

  • Building Initial Structures:

    • Using a molecular modeling program, build the 3D structures of the possible conformers of the 3,3-difluoropiperidine derivative. At a minimum, this should include the two chair conformations (with the N-substituent in the axial and equatorial positions) and any plausible twist-boat conformations.

  • Geometry Optimization:

    • Perform a geometry optimization for each initial structure. A commonly used and reliable functional for organic molecules is B3LYP with a Pople-style basis set such as 6-31G(d). For fluorinated systems, it is advisable to use a basis set that includes polarization and diffuse functions.

    • The optimization should be run until the forces on the atoms and the change in energy between steps are below a defined threshold.

  • Frequency Calculations:

    • Perform a frequency calculation on each optimized geometry at the same level of theory.

    • A true energy minimum will have no imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition state or a higher-order saddle point, and the structure should be perturbed along the imaginary frequency mode and re-optimized.

  • Single-Point Energy Calculations:

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set (e.g., a double- or triple-zeta basis set with polarization and diffuse functions like def2-TZVP).

    • Incorporate the effects of solvation by using an implicit solvent model, such as the Polarizable Continuum Model (PCM). This is crucial as the relative stability of conformers can be highly dependent on the solvent.[5]

  • Analysis:

    • Compare the calculated energies (including zero-point vibrational energy corrections) of the different conformers to determine their relative populations according to the Boltzmann distribution.

    • Analyze the geometric parameters (bond lengths, bond angles, and especially dihedral angles) of the lowest energy conformer(s) and compare them with experimental data from NMR and/or X-ray crystallography.

Molecular Dynamics (MD) Simulations

MD simulations provide a powerful means to explore the conformational dynamics of 3,3-difluoropiperidine derivatives in a fully solvated, explicit environment over time. This can reveal the conformational landscape, the barriers to interconversion between different states, and the influence of solvent on the molecule's flexibility.

Workflow: Molecular Dynamics Simulation

G A 1. Parameterize Molecule (Generate force field parameters for the derivative) B 2. System Setup (Solvate in a water box with ions) A->B C 3. Energy Minimization (Relax the system) B->C D 4. Equilibration (NVT and NPT ensembles) C->D E 5. Production Run (Collect trajectory data) D->E F 6. Trajectory Analysis (Dihedral angles, RMSD, clustering) E->F

Caption: General workflow for an MD simulation.

Protocol: Step-by-Step MD Simulation (using GROMACS)

  • Parameterization:

    • Generate a molecular topology and force field parameters for the 3,3-difluoropiperidine derivative. The General Amber Force Field (GAFF) is a common choice for drug-like small molecules. Tools like Antechamber can be used for this purpose. It is crucial to ensure the partial charges are well-represented, often by performing a quantum mechanical calculation (e.g., at the HF/6-31G* level) and using a charge-fitting procedure like RESP.

  • System Setup:

    • Create a simulation box (e.g., cubic or dodecahedron) and place the parameterized molecule at the center.

    • Solvate the box with an explicit water model (e.g., TIP3P or SPC/E).[9][10][11]

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable contacts.

  • Equilibration:

    • Perform a short MD simulation (e.g., 100-200 ps) in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.

    • Follow this with a longer equilibration run (e.g., 1-2 ns) in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to relax to the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to adequately sample the conformational space of the molecule. Save the coordinates of the system at regular intervals to generate a trajectory.

  • Analysis:

    • Analyze the trajectory to understand the conformational dynamics. This can include:

      • Plotting the time evolution of key dihedral angles to observe conformational transitions.

      • Performing root-mean-square deviation (RMSD) analysis to assess the stability of the molecule's conformation.

      • Using clustering algorithms to identify the most populated conformational states.

Key Conformational Features and Influencing Factors

The conformational behavior of the 3,3-difluoropiperidine ring is governed by a complex interplay of steric and stereoelectronic effects.

  • Chair Conformation: Like piperidine itself, the 3,3-difluoropiperidine ring strongly prefers a chair conformation to minimize torsional and angle strain.

  • Influence of the Gem-Difluoro Group: The C-F bonds are highly polarized, creating a local dipole moment at the C3 position. This can lead to significant intramolecular interactions:

    • Anomeric Effect: A generalized anomeric effect, involving the delocalization of the nitrogen lone pair into the antibonding orbitals of the C-F bonds (nN → σ*CF), can influence the conformational equilibrium, particularly the orientation of the N-substituent.

    • Dipole-Dipole Interactions: The dipole of the C-F bonds can interact with other dipoles in the molecule, such as those of the N-H or N-substituent bond, favoring conformations that minimize these repulsive interactions.

  • N-Substituent Orientation: The preference for an N-substituent to be in an axial or equatorial position (the A-value) is a critical aspect of piperidine conformational analysis. In 3,3-difluoropiperidine derivatives, this equilibrium can be significantly shifted compared to non-fluorinated analogs due to the stereoelectronic effects of the gem-difluoro group.

  • Solvent Effects: The polarity of the solvent can have a profound impact on the conformational equilibrium. Polar solvents can stabilize conformers with larger dipole moments.[5]

Data Summary: Representative Conformational Data

Derivative ExampleMethodKey FindingReference
N-Boc-3,5-difluoropiperidineNMR & DFTInversion of conformational preference from equatorial to axial fluorine upon increasing solvent polarity.[5]
3-fluoropiperidiniumDFTStrong preference for axial fluorine due to charge-dipole interactions.
3,5-difluoropiperidineNMR & DFTHigh preference for diaxial fluorine conformation.[12]

Case Studies in Drug Discovery

The unique conformational properties of the 3,3-difluoropiperidine scaffold have been leveraged in the design of several biologically active molecules.

  • Apelin Receptor Agonists: The incorporation of a 3,3-difluoropiperidine moiety into a series of apelin receptor agonists led to a significant improvement in potency, with the EC50 value dropping from 162 nM to 6.5 nM.[10][13] This suggests that the conformational constraints imposed by the gem-difluoro group pre-organize the molecule into a bioactive conformation for optimal receptor binding.

  • VLA-4 Antagonists: A highly potent and orally active VLA-4 antagonist, MK-0617, incorporates a 3,3-difluoropiperidin-1-yl group.[13] The conformational rigidity and modulated basicity of this scaffold likely contribute to its favorable pharmacokinetic profile and high affinity for the target.

  • Selective Estrogen Receptor Degraders (SERDs): The 3,3-difluoropiperidine motif has been used to enhance the selectivity of compounds for estrogen-positive breast cancer.[13] The specific three-dimensional shape enforced by the fluorinated ring is likely crucial for its selective interaction with the estrogen receptor.

Conclusion and Future Outlook

The conformational analysis of 3,3-difluoropiperidine derivatives is a critical aspect of their rational design and application in medicinal chemistry. A comprehensive understanding of their conformational preferences requires a synergistic approach, combining the experimental rigor of NMR spectroscopy and X-ray crystallography with the detailed insights provided by DFT calculations and molecular dynamics simulations.

The stereoelectronic effects of the gem-difluoro group at the 3-position impart a unique conformational landscape to the piperidine ring, which can be harnessed to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. As our understanding of these effects deepens and our computational and experimental tools become more sophisticated, the 3,3-difluoropiperidine scaffold is poised to become an even more valuable tool in the development of the next generation of therapeutics.

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  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

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The Strategic Modulation of Hydrogen Bonding in Fluorinated Piperidinols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom are key to its utility, but also present challenges in drug design. The strategic incorporation of fluorine offers a powerful tool to modulate the physicochemical properties of piperidine-containing molecules, often through the subtle yet profound influence on hydrogen bonding interactions.[2] This guide provides an in-depth analysis of the hydrogen bonding interactions in fluorinated piperidinols, exploring how the unique stereoelectronic properties of fluorine dictate molecular conformation and the formation of intra- and intermolecular hydrogen bonds. We will detail the experimental and computational techniques used to characterize these interactions and discuss their critical implications for drug development, including effects on pKa, lipophilicity, and target engagement.

Introduction: Why Fluorinate Piperidinols?

The hydroxyl (-OH) and amine (N-H or N-R) groups of a piperidinol scaffold are potent hydrogen bond donors and acceptors. These interactions are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. However, the inherent flexibility of the piperidine ring can lead to a significant entropic penalty upon binding and can allow for multiple, non-productive binding modes.

Introducing fluorine, the most electronegative element, into the piperidine ring induces significant electronic and steric perturbations.[3] These perturbations can:

  • Modulate Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of the piperidine nitrogen.[4][5] This can be advantageous for improving oral absorption and reducing off-target effects, such as hERG channel binding.[2]

  • Influence Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and context-dependent, sometimes increasing and sometimes decreasing it based on the molecular environment.[6][7]

  • Control Conformation: Stereoelectronic effects, such as the gauche effect, can create strong conformational biases, locking the ring into a preferred geometry.[8][9]

Crucially, these effects are intertwined with the molecule's ability to form hydrogen bonds. A fluorine atom can act as a weak hydrogen bond acceptor, leading to the formation of intramolecular O-H···F or N-H···F hydrogen bonds. These intramolecular bonds can "pre-organize" the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.[10] This guide will dissect these interactions to provide a predictive framework for their application in drug design.

The Interplay of Fluorine Stereoelectronics and Conformational Control

The position of the fluorine atom on the piperidine ring dictates its conformational influence. The preference for an axial or equatorial orientation of the fluorine substituent is governed by a combination of steric and stereoelectronic effects.[11]

  • Inductive Effects: Fluorine's powerful electron-withdrawing nature polarizes the C-F bond, which can influence the acidity of nearby protons and the basicity of the nitrogen atom.

  • Hyperconjugation and the Gauche Effect: The "fluorine gauche effect" describes the tendency for a gauche conformation to be favored in F-C-C-X systems, where X is an electron-withdrawing group. This is often attributed to a stabilizing hyperconjugative interaction between the C-H or C-C σ bond and the C-F σ* antibonding orbital.[9] In piperidine rings, this can favor an axial fluorine orientation to maximize such interactions.[8]

These effects work in concert to create a distinct conformational landscape that determines whether the hydroxyl group is positioned to form an intramolecular hydrogen bond with either the fluorine atom or the ring nitrogen.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=3]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Fluorine's stereoelectronic effects drive conformational bias, dictating H-bond type.

Characterizing Hydrogen Bonds: A Multi-Technique Approach

Confirming and quantifying hydrogen bonding interactions in fluorinated piperidinols requires a combination of spectroscopic and computational methods. No single technique provides a complete picture; instead, a self-validating system of cross-correlated data is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying hydrogen bonds in solution.[12] Key experiments include:

  • ¹H NMR Chemical Shift: The chemical shift (δ) of the hydroxyl proton is highly sensitive to its environment. Intramolecular hydrogen bonding shields the proton from the solvent, typically resulting in a downfield shift in non-polar solvents compared to an analogous compound incapable of forming the bond.

  • Variable Temperature (VT) NMR: The temperature coefficient (dδ/dT) of the hydroxyl proton is a key indicator. A small coefficient (typically < 3 ppb/K) in a non-polar solvent suggests a strong intramolecular hydrogen bond, as the proton is sequestered from temperature-dependent interactions with the solvent.

  • Through-Space Scalar Coupling (¹hJFH): The observation of a scalar coupling (J-coupling) between the hydroxyl proton and the fluorine atom across the hydrogen bond provides direct and unambiguous evidence of the O-H···F interaction.[13]

  • Heteronuclear Overhauser Effect Spectroscopy (HOESY): A 2D HOESY experiment can detect through-space dipolar couplings, showing a cross-peak between the hydroxyl proton and a nearby fluorine atom, confirming their spatial proximity.[14]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds. Hydrogen bonding weakens the O-H bond, causing a characteristic shift in its stretching frequency (ν(O-H)).[15]

  • Free O-H Stretch: In a dilute solution in a non-polar solvent (e.g., CCl₄), a non-hydrogen-bonded (free) hydroxyl group shows a sharp absorption band around 3620-3670 cm⁻¹.[16]

  • Hydrogen-Bonded O-H Stretch: An intramolecularly hydrogen-bonded O-H group will exhibit a broader absorption band at a lower frequency (a "red shift"), typically in the 3200-3600 cm⁻¹ range.[17][18] The magnitude of this shift (Δν) correlates with the strength of the hydrogen bond.

Computational Chemistry

Density Functional Theory (DFT) calculations provide invaluable insight into the geometry, energy, and nature of hydrogen bonds.[19]

  • Geometry Optimization: DFT can predict the lowest energy conformation of the molecule, revealing the bond lengths and angles of the hydrogen bond (e.g., H···F distance, O-H···F angle).

  • Hydrogen Bond Energy: The strength of the hydrogen bond can be calculated by comparing the energy of the optimized hydrogen-bonded conformer with a constrained, non-bonded conformer.

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify a bond critical point (BCP) between the hydrogen and the acceptor atom (F or N), providing evidence of a bonding interaction.[20]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilizing energy associated with the electron delocalization from the acceptor's lone pair to the σ* antibonding orbital of the O-H bond (nF → σ*OH).[12]

dot graph { graph [splines=ortho, nodesep=0.5, ranksep=0.5, width=8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A multi-technique workflow for validating hydrogen bonding interactions.

Data Synthesis & Implications for Drug Design

The interplay between fluorine position and hydrogen bonding has profound consequences for key drug-like properties.

Impact on Physicochemical Properties

The formation of an intramolecular hydrogen bond can be viewed as creating a "pro-drug" of the polar groups, effectively masking them. This has significant effects:

  • Acidity/Basicity (pKa): While the primary influence on pKa is the inductive effect of fluorine, intramolecular hydrogen bonding can further modulate it. An O-H···N bond, for example, will decrease the availability of the nitrogen's lone pair, lowering the pKa of the piperidinium conjugate acid.[5]

  • Lipophilicity (LogP/LogD): By masking polar -OH and -N-H groups, intramolecular hydrogen bonding reduces the molecule's interaction with water, generally leading to an increase in lipophilicity.[10] This can improve membrane permeability and cell penetration.

PropertyEffect of Fluorine Inductive EffectEffect of Intramolecular H-Bond (O-H···N or O-H···F)Rationale
pKa Decrease Further Decrease Sequesters nitrogen lone pair, reducing basicity.[2][5]
Lipophilicity (LogP) VariableIncrease Masks polar groups, reducing polarity and increasing partitioning into octanol.[7]
Membrane Permeability VariableIncrease Lowering the polar surface area facilitates passage through lipid bilayers.[10]
Impact on Pharmacodynamics: The Power of Pre-organization

An intramolecular hydrogen bond can lock the piperidinol into a specific conformation that closely resembles the bound conformation at its biological target. This "pre-organization" minimizes the entropic penalty of binding, as the molecule does not need to "freeze" its rotatable bonds upon entering the active site. This can lead to a significant increase in binding affinity (lower Kd or IC₅₀).

For example, a fluorinated piperidinol locked in an axial conformation by an O-H···F bond might present its other substituents in the perfect orientation for optimal interaction with a receptor pocket, whereas its non-fluorinated, flexible counterpart would spend much of its time in non-productive conformations.

Experimental & Computational Protocols

Protocol: VT-¹H NMR for Intramolecular H-Bond Analysis
  • Sample Preparation: Prepare a ~5 mM solution of the fluorinated piperidinol in a dry, non-polar, aprotic solvent (e.g., CDCl₃ or toluene-d₈). The low concentration minimizes intermolecular hydrogen bonding.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the chemical shift of the hydroxyl proton (OH).

  • Temperature Variation: Acquire a series of ¹H NMR spectra at different temperatures, for example, in 10 K increments from 298 K down to 223 K (or as low as the solvent allows).

  • Data Analysis: Plot the chemical shift of the OH proton (δOH) as a function of temperature (T in Kelvin).

  • Calculate Coefficient: Perform a linear regression on the data points. The slope of the line is the temperature coefficient (dδ/dT) in ppb/K.

  • Interpretation: A value below 3 ppb/K is strong evidence for a persistent intramolecular hydrogen bond. A value closer to that of water or methanol in the same solvent (~6-10 ppb/K) indicates a solvent-exposed hydroxyl group.

Protocol: DFT Calculation of H-Bond Energy
  • Software/Method: Use a quantum chemistry package like Gaussian. The B3LYP functional with a 6-311+G(d,p) basis set is a common and reliable choice for these systems.[12]

  • Conformer 1 (H-Bonded): Build the starting structure of the fluorinated piperidinol in the conformation that allows for the intramolecular hydrogen bond. Perform a full geometry optimization. Verify the result is a true minimum by running a frequency calculation (no imaginary frequencies). Record the final electronic energy (E_HB).

  • Conformer 2 (Non-H-Bonded): Take the optimized structure from Step 2 and constrain the relevant dihedral angle (e.g., H-O-C-C) to force the hydroxyl group to point away from the acceptor (F or N). Perform a constrained geometry optimization. Record the final electronic energy (E_nonHB).

  • Calculate Energy: The hydrogen bond energy is the difference between the two states: ΔE_HB = E_nonHB - E_HB. Apply corrections for basis set superposition error (BSSE) for higher accuracy.

  • Interpretation: A positive ΔE_HB value (typically 2-5 kcal/mol for O-H···F bonds) indicates the energy stabilization provided by the intramolecular hydrogen bond.

Conclusion

The strategic fluorination of piperidinols is a sophisticated tool for fine-tuning molecular properties in drug discovery. By leveraging the powerful stereoelectronic effects of fluorine, medicinal chemists can exert precise control over the conformation of the piperidine ring. This conformational control, in turn, dictates the formation and strength of intramolecular hydrogen bonds. A thorough understanding and characterization of these O-H···F and O-H···N interactions, using a combined approach of NMR, IR, and computational chemistry, enables the rational design of molecules with improved pKa, enhanced membrane permeability, and higher binding affinity through conformational pre-organization. This guide provides a foundational framework for researchers to harness these subtle but powerful interactions to develop safer and more effective therapeutics.

References

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Application of the all-cis-(multi)fluorinated piperidine building... ResearchGate.
  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate.
  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. National Center for Biotechnology Information.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Center for Biotechnology Information.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • N–H⋯F hydrogen bonds in fluorinated benzanilides: NMR and DFT study. RSC Publishing.
  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Semantic Scholar.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.
  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. National Center for Biotechnology Information.
  • Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Europe PMC.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information.
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Center for Biotechnology Information.
  • (PDF) Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. ResearchGate.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.
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  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. National Center for Biotechnology Information.
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  • Synthesis of 3-amino-4-fluoropyrazoles. National Center for Biotechnology Information.

Sources

Bioisosteric Applications of 3,3-Difluoro-1-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often necessitates a delicate balance between potency and physicochemical properties. 3,3-Difluoro-1-methylpiperidin-4-ol represents a high-value bioisosteric scaffold designed to address specific liabilities associated with saturated heterocycles. By incorporating a gem-difluoro motif adjacent to the piperidine nitrogen and the C4-hydroxyl center, this building block offers three distinct advantages:

  • 
     Modulation:  The electron-withdrawing nature of the fluorine atoms lowers the basicity of the tertiary amine, reducing hERG channel affinity and improving membrane permeability.
    
  • Metabolic Hardening: The C3 position, often a site of oxidative metabolism (CYP450-mediated

    
    -hydroxylation), is blocked, extending half-life (
    
    
    
    ).
  • Conformational Biasing: The gauche effect associated with C–F bonds induces specific ring puckering, potentially locking the pharmacophore (the C4-OH vector) into a bioactive conformation.

This guide details the physicochemical rationale, synthetic pathways, and experimental protocols for deploying this scaffold in drug discovery campaigns.

Physicochemical Profile & Mechanistic Rationale

The Fluorine Effect on Basicity ( )

The introduction of fluorine atoms at the


-position relative to the basic nitrogen (C3) exerts a strong inductive effect (

). Unlike standard piperidines (

), 3,3-difluoropiperidines exhibit a reduced

typically in the range of 7.5 – 8.5 .
  • Mechanism: The polarized C–F bonds pull electron density away from the nitrogen lone pair, destabilizing the protonated ammonium species.

  • Impact: At physiological pH (7.4), a significant fraction of the molecule remains uncharged (neutral), enhancing passive diffusion across the blood-brain barrier (BBB) and reducing lysosomal trapping.

Conformational Analysis: The "Janus Face"

The 3,3-difluoro substitution creates a dipole moment that influences the ring's preferred chair conformation.

  • Gauche Effect: Fluorine atoms prefer a gauche orientation relative to adjacent electron-rich bonds (N–C).

  • Result: This often rigidifies the piperidine ring. In the case of 3,3-difluoro-1-methylpiperidin-4-ol , the relative stereochemistry (cis vs. trans) between the fluorine array and the hydroxyl group dictates the vector of the hydrogen bond donor.

  • Polarity: The molecule exhibits a "Janus face"—one hydrophobic side (hydrocarbon backbone) and one highly polar side (fluorines + hydroxyl), which can be exploited to tune

    
    .
    
Data Summary: Scaffold Comparison
PropertyPiperidin-4-ol3,3-Difluoro-1-methylpiperidin-4-olMorpholine Analog
Basicity (

)
~10.8~7.8 ~8.3
LogP (Calc) -0.30.5 -0.8
Metabolic Liability High (C2/C3 oxidation)Low (C3 blocked) Low
H-Bond Donor 1 (OH)1 (OH) 0
Dipole Moment ModerateHigh Moderate

Bioisosteric Utility & Case Studies

Decision Logic for Replacement

This scaffold is best utilized when a lead compound containing a piperidine or morpholine suffers from high clearance or hERG liability .

Bioisostere_Decision_Tree Start Lead Compound Analysis (Piperidine/Morpholine Core) Issue_hERG Issue: hERG Liability (High Basicity) Start->Issue_hERG Issue_Metab Issue: High Clearance (Oxidative Metabolism) Start->Issue_Metab Issue_Potency Issue: Low Potency (Conformational Entropy) Start->Issue_Potency Sol_F Solution: 3,3-Difluoro Substitution Issue_hERG->Sol_F Issue_Metab->Sol_F Issue_Potency->Sol_F Mech_pKa Mechanism: Lower pKa via Inductive Effect Sol_F->Mech_pKa Mech_Block Mechanism: Block C3 Oxidation Site Sol_F->Mech_Block Mech_Lock Mechanism: Rigidify Ring (Gauche Effect) Sol_F->Mech_Lock Outcome Outcome: 3,3-Difluoro-1-methylpiperidin-4-ol Optimized Lead Mech_pKa->Outcome Mech_Block->Outcome Mech_Lock->Outcome

Figure 1: Decision logic for deploying the 3,3-difluoropiperidine scaffold in lead optimization.

Case Study: Apelin Receptor Agonist

In the development of agonists for the Apelin receptor (APJ), a G-protein coupled receptor (GPCR) involved in cardiovascular homeostasis, standard piperidine linkers often suffer from rapid metabolic turnover.

  • Application: Researchers utilized 3,3-difluoropiperidine building blocks to replace the standard piperidine.

  • Result: The substitution improved the EC50 from 162 nM to 6.5 nM while simultaneously enhancing metabolic stability. The fluorine atoms likely engaged in favorable electrostatic interactions within the binding pocket while lowering the desolvation penalty of the amine [1, 2].

Synthetic Pathways[1][2]

The synthesis of 3,3-Difluoro-1-methylpiperidin-4-ol generally proceeds via the fluorination of a ketone precursor followed by reduction.

Synthetic Workflow

Synthesis_Pathway Start N-Boc-4-Piperidone (Starting Material) Step1 Step 1: Deoxofluorination (Deoxo-Fluor / DAST) Start->Step1 Inter1 3,3-Difluoro-N-Boc Intermediate Step1->Inter1 Step2 Step 2: Deprotection & Methylation (TFA; then HCHO/NaBH(OAc)3) Inter1->Step2 Inter2 3,3-Difluoro-1-methyl piperidin-4-one Step2->Inter2 Step3 Step 3: Carbonyl Reduction (NaBH4) Inter2->Step3 Final Target: 3,3-Difluoro-1-methyl piperidin-4-ol Step3->Final

Figure 2: Synthetic route from commercially available N-Boc-4-piperidone.

Experimental Protocols

Protocol: Reduction of 3,3-Difluoro-1-methylpiperidin-4-one

This protocol describes the final step to generate the alcohol. It assumes the starting ketone has been secured (e.g., via commercial sources or prior synthesis).

Materials:

  • 3,3-Difluoro-1-methylpiperidin-4-one (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (MeOH), anhydrous

  • Saturated

    
     solution
    
  • Dichloromethane (DCM)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-difluoro-1-methylpiperidin-4-one (500 mg, 3.35 mmol) in anhydrous MeOH (10 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add

    
      (190 mg, 5.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor progress via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Quench: Carefully quench the reaction by adding saturated aqueous

    
     (5 mL) at 0°C. Stir for 15 minutes.
    
  • Extraction: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the aqueous residue with water (10 mL) and extract with DCM (

    
     mL).
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo. The crude product is typically a diastereomeric mixture (cis/trans). Separation can be achieved via silica gel chromatography (Gradient: 0-10% MeOH/DCM).
    

Validation Criteria:

  • 
     NMR:  Should show distinct signals for the gem-difluoro group (typically -110 to -130 ppm, exhibiting AB coupling patterns if chiral).
    
  • MS (ESI):

    
    .
    
Protocol: Determination (Potentiometric Titration)

To validate the bioisosteric effect, the


 must be experimentally determined.
  • Preparation: Dissolve 5 mg of the compound in 20 mL of ionic strength-adjusted water (

    
    ).
    
  • Titration: Titrate using standardized 0.1 M HCl and 0.1 M KOH under an inert atmosphere (

    
    ) at 25°C using a potentiometric titrator (e.g., Sirius T3).
    
  • Analysis: Plot pH vs. volume of titrant. The inflection point corresponds to the

    
    .
    
  • Expected Result: The

    
     should be approximately 7.8 ± 0.3 , confirming reduced basicity compared to the non-fluorinated parent (~10.5).
    

References

  • Synthesis of 4-substituted 3,3-difluoropiperidines. Surmont, R., et al. Journal of Organic Chemistry, 2010.[1]

  • Discovery of MK-0617, a highly potent and orally active VLA-4 antagonist. Venkatraman, S., et al. Bioorganic & Medicinal Chemistry Letters, 2009.[2]

  • Effect of gem-difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Moroz, B., et al. Chemistry - A European Journal, 2022.

  • Apelin Receptor (APJ) Agonists and Antagonists. MedChemExpress. Product Literature.

  • 3,3-Difluoropiperidine hydrochloride. PubChem Compound Summary. National Library of Medicine.

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A Technical Guide to 3,3-Difluoro-1-methylpiperidin-4-ol: Synthesis, Stereoelectronic Properties, and Reactivity for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3,3-Difluoro-1-methylpiperidin-4-ol, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and drug development. The strategic incorporation of geminal fluorine atoms onto the piperidine scaffold imparts unique stereoelectronic properties that significantly influence molecular conformation, basicity, and metabolic stability. This document details the structural and physicochemical properties of the title compound, explores the profound impact of fluorination on its conformational behavior, and presents robust, modular synthetic strategies for its preparation. Furthermore, we examine the reactivity profile of its key functional groups—the hydroxyl, the tertiary amine, and the fluorinated ring system—providing insights for its application in the synthesis of complex molecular architectures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the distinct advantages of fluorinated scaffolds to address modern challenges in medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, present in a vast number of FDA-approved drugs. Its prevalence stems from its ability to serve as a versatile, three-dimensional framework that can be functionalized to engage with biological targets while often conferring favorable pharmacokinetic properties. However, the inherent flexibility of the piperidine ring and its susceptibility to metabolic oxidation can present challenges in drug design.

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, utilized to modulate a range of properties critical for therapeutic success.[1] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, alter the basicity (pKa) of nearby nitrogen atoms, and fine-tune lipophilicity to improve membrane permeability and solubility.[1][2] A particularly powerful application of fluorine is its use to control molecular conformation. The unique stereoelectronic effects of the C-F bond can create strong conformational preferences, effectively "locking" a flexible scaffold into a more rigid, biologically active orientation.

3,3-Difluoro-1-methylpiperidin-4-ol emerges as a building block that embodies these advantages. The gem-difluoro group at the C3 position not only enhances metabolic stability but also exerts a powerful influence on the ring's conformational equilibrium, creating a well-defined structural motif for presentation to biological targets. This guide provides a comprehensive overview of its synthesis, properties, and reactivity to enable its effective application in drug discovery programs.

Physicochemical and Structural Properties

3,3-Difluoro-1-methylpiperidin-4-ol is a chiral compound typically handled as a specific enantiomer, (R)- or (S)-, in targeted synthesis. Its core structure consists of a saturated six-membered piperidine ring, an N-methyl group, a hydroxyl group at the C4 position, and the key gem-difluoro moiety at the C3 position.

PropertyValueReference
Molecular Formula C₆H₁₁F₂NO[3]
Molecular Weight 151.16 g/mol [3]
CAS Number 2306252-98-0 ((R)-enantiomer)[3][4]
CAS Number 2375165-68-5 ((S)-enantiomer)[5][6]
Appearance Typically an off-white to beige solid[2]
Calculated LogP 0.83[7]
Topological Polar Surface Area (TPSA) 29.26 Ų[7]

Conformational Analysis: The Dominance of Stereoelectronic Effects

The conformational landscape of the piperidine ring is profoundly influenced by the presence of fluorine substituents. Unlike simple alkyl groups, fluorine atoms exert powerful stereoelectronic effects that can override traditional steric considerations. In fluorinated piperidines, a notable preference for an axial orientation of the fluorine atom has been observed and studied extensively through both NMR spectroscopy and computational methods.[1][8][9]

This "axial-F preference" is not due to a single factor but rather an interplay of several stabilizing forces:

  • Hyperconjugation: A stabilizing interaction occurs between the electron density of an adjacent axial C-H bond (σC-H) and the antibonding orbital of the axial C-F bond (σ*C-F). This donation of electron density helps to stabilize the otherwise sterically disfavored axial conformation.

  • Charge-Dipole Interactions: In protonated piperidines, a favorable electrostatic interaction exists between the negatively polarized fluorine atom and the positively charged nitrogen (N-H+), further stabilizing an axial fluorine orientation.[10]

  • Dipole Minimization: The arrangement of the C-F bond dipoles can influence the overall molecular dipole moment, with certain conformations being favored, particularly in different solvents.[1]

For 3,3-Difluoro-1-methylpiperidin-4-ol, the chair conformation is expected to be dominant. To minimize A(1,3) strain, the larger hydroxyl group at C4 will strongly prefer the equatorial position. This forces one of the C3 fluorine atoms into an axial position and the other into an equatorial position, resulting in a conformationally rigid system. This rigidity is highly desirable in drug design, as it reduces the entropic penalty upon binding to a target protein.

Key Stabilizing Forces in Fluorinated Piperidines cluster_0 Stereoelectronic Effects cluster_1 Resulting Property Hyperconjugation Hyperconjugation (σC-H → σ*C-F) AxialF Axial Fluorine Preference Hyperconjugation->AxialF ChargeDipole Charge-Dipole Interaction (C-Fδ-•••N+H) ChargeDipole->AxialF DipoleMin Dipole Minimization DipoleMin->AxialF caption Forces driving the axial preference of fluorine.

General synthetic workflow.
Protocol 4.1: Synthesis of N-Boc-3,3-difluoropiperidin-4-one (Key Intermediate)

This protocol describes the conversion of a commercially available ketone to the corresponding gem-difluoro analog. The use of a Boc (tert-butyloxycarbonyl) protecting group is common due to its stability under many reaction conditions and its facile removal under acidic conditions.

  • Rationale: Direct gem-difluorination of a ketone is a challenging transformation. Reagents like diethylaminosulfur trifluoride (DAST) or its safer analogs (e.g., Deoxo-Fluor®) are effective for this purpose, converting the carbonyl group into a CF₂ group. The reaction must be performed under anhydrous conditions, as these reagents react violently with water.

  • Methodology:

    • To a stirred, cooled (0 °C) solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, slowly add DAST (1.5-2.0 eq) under a nitrogen atmosphere.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic and may release gas.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3,3-difluoropiperidin-4-one.

Protocol 4.2: Reduction to N-Boc-3,3-difluoro-1-methylpiperidin-4-ol

The reduction of the ketone intermediate to the target alcohol is a standard transformation, typically achieved with high yield using a mild hydride reducing agent.

  • Rationale: Sodium borohydride (NaBH₄) is an ideal reagent for this reduction. It is selective for ketones and aldehydes and is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The solvent choice (typically a protic solvent like methanol or ethanol) facilitates the reaction and the workup.

  • Methodology:

    • Dissolve N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in methanol or ethanol at room temperature.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.5-2.0 eq) portion-wise, controlling the rate of addition to manage any effervescence.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the remaining aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected alcohol, which is often pure enough for the next step or can be purified by chromatography if necessary.

Protocol 4.3: N-Deprotection and Methylation

The final steps involve removing the Boc protecting group and installing the N-methyl group. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of a primary or secondary amine.

  • Rationale: The Boc group is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent, to yield the secondary amine salt. This amine can then be directly methylated using the Eschweiler-Clarke reaction, which employs formaldehyde as the carbon source and formic acid as the reducing agent. This one-pot procedure is robust and avoids the use of hazardous alkylating agents like methyl iodide.

  • Methodology:

    • Deprotection: Dissolve the N-Boc-3,3-difluoro-1-methylpiperidin-4-ol (1.0 eq) in DCM and add an excess of TFA (5-10 eq). Stir at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure to remove the solvent and excess TFA, yielding the crude amine trifluoroacetate salt.

    • N-Methylation (Eschweiler-Clarke): To the crude amine salt, add formic acid (≥3 eq) and aqueous formaldehyde (37% solution, ≥3 eq).

    • Heat the reaction mixture to 80-100 °C for 2-4 hours. Gas evolution (CO₂) will be observed.

    • Cool the reaction mixture to room temperature and basify to pH >10 by the careful addition of a strong base (e.g., 6N NaOH solution) while cooling in an ice bath.

    • Extract the basic aqueous solution with a suitable organic solvent, such as DCM or ethyl acetate (3-4x).

    • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography or distillation to obtain pure 3,3-Difluoro-1-methylpiperidin-4-ol.

Reactivity Profile: Harnessing the Influence of Fluorine

The gem-difluoro group at the C3 position profoundly modifies the reactivity of the adjacent functional groups through strong inductive electron withdrawal.

The C4-Hydroxyl Group
  • Acidity: The hydroxyl proton is rendered more acidic compared to its non-fluorinated analog, 1-methylpiperidin-4-ol. This can influence reactions where the alcohol acts as a nucleophile, potentially requiring a milder base for deprotonation.

  • Reactivity: The hydroxyl group can undergo standard alcohol transformations:

    • Oxidation: Can be readily oxidized back to the ketone using reagents like Dess-Martin periodinane (DMP) or Swern oxidation.

    • Etherification: Can be converted to ethers via Williamson ether synthesis (deprotonation followed by reaction with an alkyl halide) or a Mitsunobu reaction. [11] * Esterification: Can be acylated using acyl chlorides or anhydrides in the presence of a base.

    • Substitution: The alcohol can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate SN2 displacement by a wide range of nucleophiles.

The Piperidine Nitrogen
  • Basicity: The strong electron-withdrawing effect of the two C-F bonds, transmitted through the sigma framework, significantly reduces the electron density on the nitrogen atom. This lowers the basicity (pKa) of the tertiary amine compared to 1-methylpiperidin-4-ol. This pKa modulation is a critical design element in medicinal chemistry, as it affects the compound's ionization state at physiological pH, influencing properties like solubility, cell permeability, and off-target activity (e.g., hERG binding).

CompoundApproximate pKa of Conjugate Acid
1-Methylpiperidine~10.4
1-Methylpiperidin-4-ol~9.8
3,3-Difluoro-1-methylpiperidin-4-ol ~7.5 - 8.5 (Estimated)

Applications in Drug Discovery & Chemical Biology

3,3-Difluoro-1-methylpiperidin-4-ol is not merely a synthetic intermediate but a strategic tool for molecular design.

  • Rigid Scaffolding: Its conformationally constrained nature makes it an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation, which can lead to enhanced potency and selectivity for a given biological target. [12]* Metabolic Stability: The CF₂ group is chemically inert and effectively blocks a potential site of P450-mediated metabolism at the C3 position, a common liability for simple piperidines.

  • Modulation of Physicochemical Properties: As a building block, it allows for systematic tuning of a lead compound's pKa and lipophilicity, key parameters in optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. [2]* ¹⁹F NMR Probe: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, a powerful technique for studying protein-ligand interactions, cellular uptake, and in vivo imaging without background interference. [2]

Conclusion

3,3-Difluoro-1-methylpiperidin-4-ol represents a convergence of several key principles in modern drug design. It combines the proven utility of the piperidine scaffold with the transformative power of fluorine chemistry. Its well-defined conformational preferences, modulated basicity, and inherent metabolic stability make it a highly valuable building block for medicinal chemists. The synthetic routes are robust and modular, allowing for its efficient incorporation into diverse molecular frameworks. A thorough understanding of its stereoelectronic properties and reactivity profile, as detailed in this guide, will empower scientists to fully exploit its potential in the development of next-generation therapeutics.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

  • Gilmour, R., & Seebach, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11252-11256. Available at: [Link]

  • University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. WWU Münster. Available at: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Department of Molecular Medicine, USF. Available at: [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. Available at: [Link]

  • Verniest, G., De Kimpe, N., et al. (2009). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 7(21), 4515-4520. Available at: [Link]

  • Scott, J.D., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(20), e202500298. Available at: [Link]

  • Reagentia. (n.d.). (R)-3,3-Difluoro-1-methylpiperidin-4-ol (1 x 100 mg). Retrieved from [Link]

  • Verniest, G., Surmont, R., Van Hende, E., et al. (2008). New entries toward 3,3-difluoropiperidines. The Journal of Organic Chemistry, 73(14), 5458-5461. Available at: [Link]

  • Lankin, D. C., et al. (2013). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 135(4), 1258-1261. Available at: [Link]

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (n.d.). Google Patents.
  • Reagentia. (n.d.). (S)-3,3-Difluoro-1-methylpiperidin-4-ol (1 x 100 mg). Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

Sources

Methodological & Application

Reductive amination using 3,3-Difluoro-1-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Gem-Difluoropiperidine Motifs via Reductive Amination

Strategic Overview

The 3,3-difluoro-1-methylpiperidin-4-ol scaffold represents a high-value pharmacophore in modern drug discovery. The incorporation of a gem-difluoro moiety at the C3 position serves two critical medicinal chemistry functions:

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms inductively lowers the pKa of the adjacent amine (at C4) and the ring nitrogen (N1), often improving oral bioavailability and blood-brain barrier permeability by reducing the fraction of ionized species at physiological pH.

  • Conformational Locking: The gauche effect associated with the C-F bonds can restrict the piperidine ring conformation, potentially locking the molecule into a bioactive pose and improving target selectivity.

Scope of this Guide: Direct reductive amination of an alcohol is chemically impossible without a transition-metal catalyst (e.g., "borrowing hydrogen" methodology). In standard medicinal chemistry workflows, this transformation is a two-stage sequence :

  • Oxidation of the alcohol (3,3-Difluoro-1-methylpiperidin-4-ol) to the corresponding ketone (3,3-Difluoro-1-methylpiperidin-4-one ).

  • Reductive Amination of the resulting ketone with a primary or secondary amine.[1][2][3]

This guide focuses on the Reductive Amination step (Step 2), which presents unique challenges due to the electronic influence of the fluorine atoms.

Mechanistic Insight: The Gem-Difluoro Effect

The presence of the gem-difluoro group at the


-position to the carbonyl (in the oxidized ketone form) drastically alters the reactivity compared to a standard piperidone.
  • Increased Electrophilicity: The strong inductive effect (

    
    ) of the fluorine atoms makes the carbonyl carbon significantly more electron-deficient. This accelerates the nucleophilic attack by the amine to form the hemiaminal.
    
  • Hydrate Formation Risk: This same electrophilicity makes the ketone prone to forming stable hydrates in the presence of water. Strict anhydrous conditions are required during the imine formation step to prevent the equilibrium from shifting back to the non-reactive hydrate.

  • Basicity of Product: The final amine product will have a lower pKa (typically 1–2 units lower) than its non-fluorinated analog, affecting the workup and purification strategy (requires careful pH control during extraction).

Visualizing the Pathway

ReactionPathway cluster_trap Yield Trap Alcohol Starting Material 3,3-Difluoro-1-methylpiperidin-4-ol Oxidation Step 1: Oxidation (Swern or Dess-Martin) Alcohol->Oxidation Ketone Intermediate 3,3-Difluoro-1-methylpiperidin-4-one Oxidation->Ketone Imine Activated Species Imine / Iminium Ion Ketone->Imine + Amine - H2O Hydrate Stable Hydrate (Non-reactive) Ketone->Hydrate + H2O (Reversible) Amine Reagent Primary/Secondary Amine (R-NH2) Amine->Imine Product Final Product 4-Amino-3,3-difluoropiperidine deriv. Imine->Product + STAB Reduction STAB Reductant NaBH(OAc)3

Figure 1: Reaction pathway illustrating the oxidation-amination sequence and the "Hydrate Trap" risk specific to fluorinated ketones.

Experimental Protocol

Prerequisite: Ensure the starting material has been oxidized to 3,3-Difluoro-1-methylpiperidin-4-one . (Standard Swern or Dess-Martin Periodinane protocols are recommended; avoid Jones oxidation to prevent acid-catalyzed side reactions).

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Rationale:[3][4][5][6] STAB is preferred over Sodium Cyanoborohydride (


) due to lower toxicity and better selectivity for aldehydes/ketones over other reducible groups. It allows for "one-pot" reductive amination without pre-isolating the imine.

Reagents:

  • Ketone: 3,3-Difluoro-1-methylpiperidin-4-one (1.0 equiv)

  • Amine: Desired primary or secondary amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for slower reactions due to its higher boiling point, but DCM is standard.

  • Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv). Critical for ketone activation.

Step-by-Step Procedure:

  • Preparation of Reaction Mixture:

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) or Argon, dissolve 3,3-Difluoro-1-methylpiperidin-4-one  (1.0 equiv) in anhydrous DCE (
      
      
      
      concentration).
    • Add the Amine (1.1 equiv).[1]

    • Add Acetic Acid (1.0 equiv).

    • Observation Point: Stir for 30–60 minutes at room temperature. This "pre-stir" allows the equilibrium to shift toward the imine/iminium species before the reducing agent is added. Due to the gem-difluoro effect, imine formation is rapid but reversible.

  • Reduction:

    • Cool the mixture to

      
       (ice bath). While not strictly necessary for STAB, this controls the exotherm upon addition.
      
    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12–24 hours.

  • Monitoring:

    • Monitor via LC-MS.

    • Success Marker: Disappearance of the ketone (

      
       peak corresponding to ketone) and appearance of the product mass.
      
    • Troubleshooting: If the ketone persists but no product forms, the imine failed to form. Add molecular sieves (

      
      ) to the reaction to scavenge water.
      
  • Workup (Critical for Fluorinated Amines):

    • Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (

      
      ) .
      
    • pH Adjustment: Ensure the aqueous layer pH is

      
      . Because the product is a fluorinated amine (lower pKa), it is less basic than typical amines. If the pH is too low (neutral), the product may remain protonated in the aqueous layer.
      
    • Extract with DCM (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography.

    • Note: Fluorinated amines can "streak" on silica. Use a solvent system containing

      
       Triethylamine or Ammonia (e.g., DCM/MeOH/NH4OH) to sharpen the peaks.
      

Data Summary & Optimization Table

VariableRecommendationRationale
Solvent DCE (1,2-Dichloroethane)Promotes imine formation better than MeOH; compatible with STAB.
Stoichiometry 1.5 equiv STABExcess reductant ensures complete conversion of the imine.
pH Control AcOH (1-2 equiv) Essential for ketones. Protonates the carbonyl oxygen, increasing susceptibility to amine attack.[1]
Water Strictly Anhydrous Gem-difluoro ketones form stable hydrates (gem-diols) in water, halting the reaction.
Temperature 0°C

RT
Controls initial exotherm; RT is sufficient for the reduction step.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield / Incomplete Conversion CheckLCMS Check LC-MS Problem->CheckLCMS Result1 Ketone Remaining (No Imine formed) CheckLCMS->Result1 Result2 Alcohol Byproduct (Direct Ketone Reduction) CheckLCMS->Result2 Solution1 Add 4A Molecular Sieves Increase AcOH to 2.0 equiv Result1->Solution1 Water interference? Solution2 Switch to Ti(OiPr)4 protocol (Force Imine formation) Result2->Solution2 Reductant too aggressive?

Figure 2: Troubleshooting logic for common failure modes in fluorinated ketone reductive amination.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[3][6]

    • Source:

    • Context: The foundational text for the STAB protocol, establishing the superiority of NaBH(OAc)
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.

    • Source:

    • Context: Authoritative review on the "gem-difluoro effect," explaining the pKa modulation and conformational changes relevant to the 3,3-difluoropiperidine scaffold.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

    • Source:

    • Context: The alternative protocol (cited in the Troubleshooting tree) for sterically hindered or unreactive ketones where standard STAB fails.

Sources

Application Notes and Protocols for the Incorporation of 3,3-Difluoro-1-methylpiperidin-4-ol into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 3,3-Difluoropiperidine Moiety in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize pharmacological activity. The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful tactic in modern drug discovery.[2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3]

Specifically, the 3,3-difluoro substitution pattern on a piperidine ring offers several distinct advantages. The gem-difluoro group can act as a "lipophilic bioisostere" of a carbonyl group or a hydroxyl group, capable of engaging in hydrogen bond donation through the polarized C-H bond.[4][5] This motif also introduces a significant conformational bias. The strong dipole of the C-F bonds can influence the piperidine ring's pucker and the preferred orientation of adjacent substituents, which can be crucial for locking in a bioactive conformation.[1][3][6] Studies on fluorinated piperidines have shown a preference for an axial orientation of the fluorine atoms, which can be influenced by solvent polarity and N-substituents.[1][6][7]

This guide provides detailed protocols for the chemical modification of 3,3-Difluoro-1-methylpiperidin-4-ol , a valuable building block for introducing the 3,3-difluoropiperidine scaffold into drug candidates. We will focus on reactions targeting the secondary hydroxyl group, providing step-by-step instructions and the scientific rationale behind the chosen methodologies.

Core Reactions and Methodologies

The secondary alcohol of 3,3-Difluoro-1-methylpiperidin-4-ol is the primary handle for derivatization. The following sections detail robust protocols for its etherification and functionalization with inversion of stereochemistry.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[8][9] For a secondary alcohol like 3,3-Difluoro-1-methylpiperidin-4-ol, this reaction requires deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide, followed by reaction with a primary alkyl halide.[3][8]

  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward.[3] It is crucial to use a non-nucleophilic base to avoid competition with the desired SN2 reaction.

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the sodium alkoxide intermediate.[3][8] The absence of protic solvents is critical to prevent quenching of the alkoxide.

  • Alkyl Halide Reactivity: Primary alkyl halides (iodides and bromides are more reactive than chlorides) are preferred to minimize the competing E2 elimination reaction, which can be a significant side reaction with secondary and tertiary halides.[8][10]

  • Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with NaH. The subsequent alkylation step may be run at room temperature or with gentle heating to ensure a reasonable reaction rate.[3]

Materials:

Reagent/MaterialGrade
3,3-Difluoro-1-methylpiperidin-4-ol≥95%
Sodium Hydride (NaH, 60% dispersion in mineral oil)Reagent Grade
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent
Primary Alkyl Halide (e.g., Benzyl Bromide)≥98%
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS Grade
Ethyl AcetateACS Grade
Brine (Saturated Aqueous NaCl)ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,3-Difluoro-1-methylpiperidin-4-ol (1.0 eq).

  • Dissolve the starting material in anhydrous THF (10 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.

  • Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl BromideNaHTHFrt1675-85
Ethyl IodideNaHTHFrt2460-70
Propargyl BromideNaHTHFrt1870-80

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

O_Alkylation_Workflow Start 3,3-Difluoro-1-methylpiperidin-4-ol in Anhydrous THF Deprotonation Add NaH at 0 °C (Alkoxide Formation) Start->Deprotonation Alkylation Add Primary Alkyl Halide (R-X) Warm to Room Temperature Deprotonation->Alkylation Quench Quench with sat. NH4Cl Alkylation->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product O-Alkylated Product Purification->Product

Caption: General workflow for the Williamson ether synthesis of 3,3-Difluoro-1-methylpiperidin-4-ol.

Stereochemical Inversion and Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols and for the introduction of various nucleophiles.[2][11][12] This reaction proceeds via an SN2 mechanism, leading to a complete inversion of configuration at the stereocenter.[2][12] This is particularly valuable in drug discovery for accessing diastereomers that may exhibit different pharmacological profiles.

  • Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][12] PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol.[11]

  • Nucleophile Acidity: The reaction is generally effective for nucleophiles with a pKa of less than 15.[12] Carboxylic acids are common nucleophiles, leading to the formation of an ester with inverted stereochemistry. This ester can then be saponified to yield the inverted alcohol. Other suitable nucleophiles include phenols, imides, and hydrazoic acid.[12][13]

  • Steric Hindrance: The gem-difluoro group at the 3-position may introduce some steric hindrance. For sterically hindered alcohols, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can improve reaction yields.[14]

  • Byproduct Removal: A significant challenge in the Mitsunobu reaction is the removal of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts.[14] Purification often requires careful column chromatography.

Materials:

Reagent/MaterialGrade
3,3-Difluoro-1-methylpiperidin-4-ol≥95%
Triphenylphosphine (PPh₃)≥99%
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)40% solution in toluene or neat
Carboxylic Acid (e.g., Benzoic Acid or 4-Nitrobenzoic Acid)≥99%
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)ACS Grade
Ethyl AcetateACS Grade
Brine (Saturated Aqueous NaCl)ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3,3-Difluoro-1-methylpiperidin-4-ol (1.0 eq), triphenylphosphine (1.5 eq), and the carboxylic acid nucleophile (1.5 eq).

  • Dissolve the solids in anhydrous THF (15 mL per mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove excess carboxylic acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by silica gel column chromatography. The triphenylphosphine oxide byproduct can be challenging to separate, and specific purification techniques may be required.

  • (Optional) The resulting ester can be saponified using standard conditions (e.g., LiOH in THF/water) to yield the alcohol with inverted stereochemistry.

NucleophileReagentsSolventTemp (°C)Time (h)Yield (%)
Benzoic AcidPPh₃, DEADTHFrt1665-75
4-Nitrobenzoic AcidPPh₃, DIADTHFrt1270-85
PhthalimidePPh₃, DEADTHFrt2455-65

Note: Yields are for the initial ester product and may vary based on the nucleophile and specific conditions.

Mitsunobu_Mechanism cluster_activation Activation cluster_reaction Reaction Cascade PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [R-OPPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH Alcohol R-OH (Piperidinol) Nucleophile Nu-H (e.g., R'COOH) Nucleophile->Alkoxyphosphonium Deprotonation SN2 SN₂ Attack Alkoxyphosphonium->SN2 Product Product (R-Nu) SN2->Product Inversion TPPO TPPO (Byproduct) SN2->TPPO +

Caption: Simplified mechanism of the Mitsunobu reaction, highlighting the activation and SN2 substitution steps.

Conclusion

3,3-Difluoro-1-methylpiperidin-4-ol is a highly valuable building block for modern drug discovery. The protocols detailed in this guide for O-alkylation and Mitsunobu reactions provide reliable methods for its incorporation into diverse molecular scaffolds. By leveraging the unique electronic and conformational properties of the 3,3-difluoropiperidine motif, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds, ultimately accelerating the development of new and improved therapeutics.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. [Link]

  • Al-Aboudi, A., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Omega. [Link]

  • Chemistry Steps. (2025, March 26). The Mitsunobu Reaction. Chemistry Steps. [Link]

  • Wikipedia contributors. (2023, December 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6147. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Scribd. (n.d.). Mitsunobu Reaction-1. Scribd. [Link]

  • J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction. J&K Scientific LLC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ethers. Organic Chemistry Portal. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(62), 14291. [Link]

  • Al-Aboudi, A., et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Organic Chemistry Portal. [Link]

  • Li, B., et al. (2021). Selective deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations. Nature Communications, 12(1), 5365. [Link]

  • Balaraman, K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9096-9100. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Ananthan, S., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry, 20(17), 5227-5235. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. [Link]

Sources

Application Note: Scalable Preparation Methods for Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Fluorinated piperidines are privileged scaffolds in modern drug discovery. The strategic introduction of fluorine into the piperidine ring modulates pKa (mitigating hERG liability), blocks metabolic hot-spots (CYP450 oxidation), and induces specific conformational biases (gauche effect).

However, scaling these syntheses from milligram medicinal chemistry routes to multi-kilogram process routes presents distinct challenges:

  • Safety: Traditional reagents like DAST are thermally unstable and generate free HF.

  • Stereocontrol: Controlling the axial/equatorial preference of fluorine on a flexible ring is difficult.

  • Cost: Electrophilic fluorinating agents (e.g., Selectfluor) are often prohibitively expensive for early-phase scale-up.

This guide details three validated, scalable pathways to access these motifs, prioritizing safety and industrial viability.

Strategic Pathway Selection

Select the appropriate methodology based on your target substitution pattern and available starting materials.

MethodSelection Start Target Molecule Decision1 Substitution Pattern? Start->Decision1 Mono Monofluorinated (3-F, 4-F) Decision1->Mono Gem Gem-difluorinated (3,3-F2, 4,4-F2) Decision1->Gem Mono_Path Is Stereochemistry Critical (cis/trans)? Mono->Mono_Path Gem_Path Position? Gem->Gem_Path PathA Method A: Deoxofluorination (XtalFluor/Fluolead) Mono_Path->PathA No / Trans-selective PathB Method B: Dearomatization- Hydrogenation (DAH) Mono_Path->PathB Yes (Cis-selective) Gem_Path->PathA 4,4-F2 (from ketone) PathC Method C: Building Block Cyclization Gem_Path->PathC 3,3-F2 (from acyclic)

Figure 1: Decision matrix for selecting the optimal synthesis strategy.

Method A: Safer Deoxofluorination (Functional Group Interconversion)

Target: 3-fluoropiperidines, 4-fluoropiperidines, 4,4-difluoropiperidines. Scale Potential: 100 g – 5 kg.

The Challenge: DAST Safety

Diethylaminosulfur trifluoride (DAST) is the benchmark reagent but is hazardous for scale-up due to a low decomposition onset temperature (~140 °C, but can be lower with impurities) and shock sensitivity.

The Solution: Crystalline Reagents (XtalFluor-E® / Fluolead™)

For scalable protocols, we replace DAST with XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) or Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride).

Comparative Safety Data:

ReagentPhysical StateDecomp.[1] Onset (

)
HF Generation?Stability
DAST Liquid~140 °C (Exothermic)Yes (Hydrolysis)Poor (Explosive risk)
Deoxo-Fluor Liquid~160 °CYesModerate
XtalFluor-E Solid (Crystalline)>200 °C No (requires promoter)High
Fluolead Solid>170 °CLowHigh
Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

Using XtalFluor-E to convert N-Boc-4-piperidone.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • XtalFluor-E (2.5 equiv)

  • Triethylamine trihydrofluoride (Et3N·3HF) (as promoter, 2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a dry reactor (glass-lined or Hastelloy) with N-Boc-4-piperidone and anhydrous DCM (10 vol). Cool to 0 °C under

    
    .
    
  • Addition 1: Add Et3N·3HF slowly. Note: No exotherm is typically observed here, but verify.

  • Addition 2: Add solid XtalFluor-E portion-wise over 30 minutes. Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours. Monitor by 19F NMR (disappearance of reagent signal).

  • Quench (Critical): Cool to 0 °C. Quench by slow addition of 5% aqueous

    
    . Caution: Gas evolution (
    
    
    
    ).
  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove amine byproducts) then brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from heptane/EtOAc is often sufficient, avoiding chromatography.

Method B: Dearomatization-Hydrogenation (DAH) Process

Target: All-cis-multifluorinated piperidines (e.g., 2,3-difluoro, 3,5-difluoro). Scale Potential: >1 kg.

This method utilizes cheap, commercially available fluoropyridines as starting materials.[2] It solves the stereoselectivity problem, as hydrogenation typically occurs from the least hindered face, yielding the cis isomer exclusively.

Mechanism & Causality

Direct hydrogenation of fluoropyridines usually leads to defluorination (hydrodefluorination). To prevent this, the pyridine is first activated (dearomatized) or complexed, then hydrogenated under mild conditions.

DAH_Process Step1 Starting Material: 3-Fluoropyridine Step2 Activation/Dearomatization (e.g., Benzylation or Lewis Acid) Step1->Step2 Activation Step3 Heterogeneous Hydrogenation (Rh/C or Pd/C, H2, Pressure) Step2->Step3 Prevents C-F cleavage Step4 Product: cis-3-Fluoropiperidine Step3->Step4 Stereoselective reduction

Figure 2: Workflow for the Dearomatization-Hydrogenation process.

Protocol: Rhodium-Catalyzed Hydrogenation

Based on Glorius et al. (Science, 2017) and industrial adaptations.

Reagents:

  • 3-Fluoropyridine (1.0 equiv)

  • 
     (5 wt% loading) or 
    
    
    
    (homogenous alternative)
  • Solvent: 2-Propanol or Methanol with acid additive (HCl or TFA)

  • 
     Pressure: 50–100 bar (High pressure is key for rate vs. defluorination).
    

Step-by-Step Procedure:

  • Preparation: In a high-pressure autoclave, dissolve 3-fluoropyridine in 2-propanol (0.5 M).

  • Acidification: Add 1.1 equiv of concentrated HCl. Rationale: Protonation of the pyridine nitrogen deactivates the ring toward catalyst poisoning and facilitates reduction.

  • Catalyst Loading: Add 5 mol% Rh/C (heterogeneous) under inert atmosphere.

  • Hydrogenation: Pressurize to 60 bar

    
    . Heat to 40–60 °C. Stir vigorously (mass transfer limited).
    
  • Filtration: After 24h, vent

    
    , purge with 
    
    
    
    . Filter catalyst through Celite.
  • Isolation: Concentrate the filtrate to obtain the cis-3-fluoropiperidine hydrochloride salt directly.

  • Yield: Typically >90% yield, >95:5 dr (cis:trans).

Method C: Building Block Cyclization (De Novo Synthesis)

Target: 3,3-difluoropiperidines.[3][4][5] Scale Potential: Multi-kilogram (Industrial Standard).

Direct fluorination of piperidine to get a 3,3-difluoro pattern is difficult due to regioselectivity issues. The most robust scalable method involves constructing the ring after fluorine installation using acyclic precursors.

Protocol: Iodocyclization of Difluoroalkenyl Amines

Precursor: 2,2-difluoro-pent-4-enylamine (readily accessible from ethyl bromodifluoroacetate and allyl bromide).

Step-by-Step Procedure:

  • Cyclization: Treat N-protected 2,2-difluoro-pent-4-enylamine with

    
     (iodine) and 
    
    
    
    in MeCN.
  • Mechanism: The iodine activates the alkene, triggering 6-endo-trig cyclization by the amine nitrogen.

  • Result: 3,3-difluoro-5-iodopiperidine.[4]

  • Reduction: The iodine is removed via radical reduction (

    
     or safer silane alternatives) or catalytic hydrogenation (
    
    
    
    ) to yield the clean 3,3-difluoropiperidine scaffold.

References

  • Safety of Fluorinating Reagents (XtalFluor vs DAST)

    • L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010.[3]

  • Dearomatization-Hydrogenation (DAH)

    • Wiesenfeldt, M. P., et al. "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)
  • Scalable Synthesis of 3,3-Difluoropiperidines

    • Surmont, R., et al. "Synthesis of 4-substituted 3,3-difluoropiperidines."[3] Journal of Organic Chemistry, 2010.[3]

  • Flow Photochemical Fluorination (Scale-up Case Study)

    • "Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination." Organic Process Research & Development, 2024.[6]

    • [6]

  • Industrial Handling of DAST/Deoxo-Fluor

    • "A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents."[7]

Sources

Application Note: Precision Nucleophilic Substitution on 4-Hydroxy-3,3-Difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Substitution Reactions Involving 4-Hydroxy-3,3-Difluoropiperidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The 4-hydroxy-3,3-difluoropiperidine scaffold is a high-value pharmacophore in modern drug discovery. It serves as a metabolically robust bioisostere for piperidine and morpholine rings, offering modulated lipophilicity (LogD) and altered pKa profiles. However, the gem-difluoro moiety at the C3 position introduces significant electronic and steric perturbations that deviate from standard piperidine chemistry.

This guide provides validated protocols for nucleophilic substitutions targeting two distinct vectors:

  • The Nitrogen Center (N1): Overcoming reduced nucleophilicity in SNAr and alkylation reactions.

  • The Hydroxyl Center (C4): Leveraging the "gauche effect" for stereoselective inversions (Mitsunobu) and O-functionalization.

Structural & Reactivity Analysis

Conformational Bias: The "Fluorine Gauche Effect"

Unlike non-fluorinated piperidines, 3,3-difluoropiperidines exhibit a strong conformational preference where the fluorine atoms adopt an axial/equatorial orientation that maximizes hyperconjugative stability (


).
  • Impact: This locks the ring into a specific chair conformation, creating a rigid steric environment around the C4-hydroxyl group.

  • Reactivity Consequence: Nucleophilic attack at C4 (SN2) is subject to trajectory restrictions. The transition state is destabilized if the incoming nucleophile must pass too close to the electron-rich fluorine cloud.

Electronic Modulation (pKa Shift)

The strong electron-withdrawing nature of the gem-difluoro group significantly impacts the basicity of the N1 amine and the acidity of the C4 hydroxyl.

Functional GroupTypical Piperidine pKa3,3-Difluoropiperidine pKaPractical Implication
N1-H (Amine) ~11.0~7.4 - 8.0 Reduced nucleophilicity; requires stronger electrophiles or catalytic activation.
C4-OH (Alcohol) ~16~14.5 Increased acidity; easier deprotonation with mild bases (e.g., K2CO3 vs NaH).

Experimental Protocols

Protocol A: N-Heteroarylation via SNAr

Targeting the N1 amine.

Challenge: The reduced pKa (~7.4) makes the nitrogen a "tempered" nucleophile. Standard conditions used for piperidine often result in incomplete conversion or require excessive heating, leading to decomposition.

Optimized Workflow:

  • Solvent Selection: Polar aprotic solvents (DMSO, NMP) are critical to stabilize the transition state (Meisenheimer complex).

  • Base Choice: Use a non-nucleophilic organic base (DIPEA) or an inorganic base with high surface area (Cs2CO3).

Step-by-Step Procedure:

  • Charge: To a reaction vial, add 4-hydroxy-3,3-difluoropiperidine HCl salt (1.0 equiv) and the halo-heteroarene electrophile (e.g., 2-chloropyridine derivative, 1.1 equiv).

  • Solvate: Add anhydrous DMSO (concentration 0.2 M).

  • Activate: Add DIPEA (3.0 equiv). Note: 3 equiv is necessary to neutralize the HCl salt and scavenge the leaving group acid.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Self-Validation: Monitor via LCMS. If conversion stalls <50% after 4 hours, add 0.1 equiv of KF (Potassium Fluoride) . The fluoride anion acts as a "shuttle base" and increases the solubility of the intermediates.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMSO), then brine. Dry over Na2SO4.

Protocol B: Stereoselective C4-Inversion (Mitsunobu Reaction)

Targeting the C4-OH for inversion to Azide (Amine precursor) or Ether.

Challenge: The adjacent CF2 group creates dipolar repulsion with the incoming nucleophile and the bulky triphenylphosphine oxide byproduct. Standard DEAD/PPh3 protocols often fail due to steric bulk.

Expert Insight: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PMe3 (Trimethylphosphine) or PBu3 for sterically demanding substrates. The smaller phosphine reduces steric clash in the transition state.

Step-by-Step Procedure:

  • Prepare Reagents: In a flame-dried flask under N2, dissolve 4-hydroxy-3,3-difluoropiperidine (1.0 equiv) and the Nucleophile (e.g., Diphenylphosphoryl azide - DPPA, or a Phenol, 1.2 equiv) in anhydrous THF (0.1 M).

  • Phosphine Addition: Add PBu3 (Tributylphosphine) (1.5 equiv). Cool the mixture to 0 °C .

  • Azo Addition: Add ADDP (1.5 equiv) portion-wise. Critical: Do not use DEAD if the substrate is bulky; ADDP is more stable and effective for difficult inversions.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Validation: Check 19F NMR. The chemical shift of the CF2 group will shift significantly upon inversion of the adjacent center (typically 5–10 ppm shift due to change in magnetic environment).

  • Workup: Quench with saturated NH4Cl. Extract with Et2O. The use of PBu3 allows for easier removal of phosphine oxide by water washing compared to PPh3O.

Protocol C: C4-O-Alkylation (Ether Synthesis)

Retaining Stereochemistry (mostly) or thermodynamic equilibration.

Challenge: Deprotonation of the alcohol adjacent to the CF2 group can lead to elimination (E1cB-like) to form the enol ether if temperatures are too high.

Step-by-Step Procedure:

  • Deprotonation: Dissolve substrate in DMF at -20 °C . Add NaH (60% dispersion, 1.1 equiv).

    • Observation: Evolution of H2 gas will be vigorous due to the enhanced acidity of the OH.

  • Electrophile Addition: Add the Alkyl Halide (1.1 equiv) slowly.

  • Controlled Warming: Allow to warm only to 0 °C (not RT) and monitor by TLC/LCMS.

    • Why? Keeping the temperature low prevents the elimination of HF or the elimination of the alkoxide to form the alkene.

  • Quench: Quench with acetic acid/THF mixture at 0 °C.

Mechanistic & Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing the 4-hydroxy-3,3-difluoropiperidine scaffold, highlighting the critical "Fork" between N-functionalization and C-functionalization.

G Start 4-Hydroxy-3,3- difluoropiperidine Decision Target Site? Start->Decision N_Path N1-Functionalization (Amine Nucleophile) Decision->N_Path Nitrogen O_Path C4-Functionalization (Alcohol Reactivity) Decision->O_Path Oxygen SNAr Protocol A: S_NAr (Base: DIPEA/Cs2CO3) N_Path->SNAr Risk_N Risk: Low Nucleophilicity (pKa ~7.4) SNAr->Risk_N Product_N N-Heteroaryl Derivative SNAr->Product_N Type_O Inversion or Retention? O_Path->Type_O Mitsunobu Protocol B: Mitsunobu (Reagents: ADDP/PBu3) Type_O->Mitsunobu Inversion Alkylation Protocol C: Alkylation (NaH, -20°C) Type_O->Alkylation Retention Risk_M Risk: Steric Clash with CF2 Mitsunobu->Risk_M Product_M C4-Inverted Amine/Ether Mitsunobu->Product_M Risk_A Risk: Elimination (HF loss) Alkylation->Risk_A Product_A C4-Ether (Retained Config) Alkylation->Product_A

Figure 1: Decision tree for the functionalization of 4-hydroxy-3,3-difluoropiperidines, highlighting critical reagents and specific risks associated with the fluorinated motif.

References

  • Surmont, R., et al. (2010).[1] "Synthesis of 4-substituted 3,3-difluoropiperidines." The Journal of Organic Chemistry, 75(3), 929-932.[1]

    • Key Insight: Establishes the baseline synthesis and stability of the scaffold.
  • Champagne, P. A., et al. (2015). "The influence of fluorine on the conformation of piperidines." Chemical Reviews, 115(17), 9073-9174.

    • Key Insight: Detailed analysis of the "gauche effect" and axial preference of fluorine in piperidine rings.
  • Green, J. E., et al. (2009).[2] "Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids." Organic Letters, 11(4), 807-810.

    • Key Insight: Validates the use of ADDP/PMe3 for sterically hindered, electron-deficient alcohols similar to the 3,3-difluoro-4-hydroxy motif.
  • ChEMBL Database. "Compound Report: 3,3-Difluoropiperidine."[3]

    • Key Insight: Source for pKa data (Basic pKa ~7.4).[3]

Sources

Application Note: Optimized Protecting Group Strategies for the Synthesis of 3,3-Difluoro-1-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3,3-difluoro-1-methylpiperidin-4-ol presents a specific chemoselective challenge: introducing a gem-difluoro moiety at the


-position of a piperidone ring without compromising the nitrogen functionality or the subsequent alcohol stereochemistry.[1]

Direct fluorination of


-methyl-4-piperidone is operationally hazardous and low-yielding due to the nucleophilicity of the tertiary amine, which reacts with electrophilic fluorinating agents (e.g., Selectfluor™, NFSI) to form unstable 

-fluoro ammonium species.[1] Therefore, a robust protecting group (PG) strategy is required to deactivate the nitrogen lone pair during the fluorination step.

This Application Note evaluates protecting group strategies, recommending the


-Boc (tert-butoxycarbonyl)  route as the industry standard for scalability and safety.[1] We provide a detailed, self-validating protocol for the synthesis, emphasizing the critical transition from the protected intermediate to the final 

-methylated target.

Strategic Overview: The Nitrogen Deactivation Requirement

The core failure mode in synthesizing fluorinated piperidines is attempting


-fluorination on a basic amine.[1] Electrophilic fluorinating agents are oxidants.
  • The Problem:

    
    -alkyl amines react with 
    
    
    
    sources.
  • The Solution: Convert the amine to a carbamate (

    
    -Boc or 
    
    
    
    -Cbz).[1] This withdraws electron density via resonance, rendering the nitrogen inert to the fluorinating agent and allowing exclusive reaction at the enolate carbon.
Comparative Analysis of Protecting Groups[2]
Feature

-Boc (Recommended)

-Cbz (Alternative)

-Benzyl (Not Recommended)
Electronic Effect Strong E-withdrawing (Deactivates N)Strong E-withdrawing (Deactivates N)Weak E-withdrawing/Donating (N remains basic)
Fluorination Compatibility High. Stable to LiHMDS/NFSI.[1]High. Stable to LiHMDS/NFSI.Low. Risk of

-fluorination or oxidation.[1]
Deprotection Acid (HCl/TFA).[2] Clean.Hydrogenolysis (

).[1][2][3]
Hydrogenolysis or Chloroformate swap.
Risk Factor Isobutylene gas evolution (manageable).C-F bond hydrogenolysis (rare but possible under forcing conditions).Poisoning of catalyst; side reactions.

Detailed Protocol: The -Boc Route

This protocol details the synthesis of 3,3-difluoro-1-methylpiperidin-4-ol starting from commercially available


-Boc-4-piperidone.[1]
Workflow Visualization

G Start Start: N-Boc-4-piperidone Step1 Step 1: Enolization & Fluorination (LiHMDS / NFSI) Start->Step1 -78°C, THF Inter1 Intermediate A: 3,3-Difluoro-N-Boc-4-piperidone Step1->Inter1 Step2 Step 2: Ketone Reduction (NaBH4 / MeOH) Inter1->Step2 0°C -> RT Inter2 Intermediate B: 3,3-Difluoro-N-Boc-4-piperidinol Step2->Inter2 Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Inter2->Step3 RT, 2h Inter3 Intermediate C: 3,3-Difluoro-4-piperidinol HCl Salt Step3->Inter3 Step4 Step 4: Reductive N-Methylation (HCHO / NaBH(OAc)3 or HCOOH) Inter3->Step4 pH adjust Final Target: 3,3-Difluoro-1-methylpiperidin-4-ol Step4->Final

Figure 1: Stepwise synthetic workflow for 3,3-difluoro-1-methylpiperidin-4-ol via the N-Boc protection strategy.

Phase 1: -Difluorination

Objective: Install gem-difluoro group while N is protected.[1]

  • Reagents:

    
    -Boc-4-piperidone (1.0 eq), LiHMDS (2.2 eq, 1.0 M in THF), NFSI (
    
    
    
    -Fluorobenzenesulfonimide) (2.5 eq).[1]
  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon. Add

    
    -Boc-4-piperidone and dissolve in anhydrous THF (0.2 M concentration). Cool to -78°C  (Dry ice/Acetone bath).
    
  • Enolization: Add LiHMDS dropwise over 20 minutes. The solution typically turns yellow/orange. Stir at -78°C for 45 minutes to ensure complete enolate formation.

    • Expert Insight: Kinetic control is essential. Do not let the temperature rise, or self-condensation of the ketone may occur.[1]

  • Fluorination: Dissolve NFSI in THF and add it dropwise to the enolate solution at -78°C.

    • Note: NFSI is preferred over Selectfluor here because NFSI is soluble in THF, allowing a homogeneous low-temp reaction.[1] Selectfluor often requires MeCN, which can freeze or complicate the lithiation step.

  • Warm-up: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc.[4] Wash organics with water and brine.[5] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Self-Validating Check:

      
       NMR should show a singlet (or AB quartet if chiral influence exists, though unlikely here) around -100 to -120 ppm.[1] Disappearance of 
      
      
      
      -protons in
      
      
      NMR confirms difluorination.[1]
Phase 2: Reduction and Deprotection

Objective: Convert ketone to alcohol and remove Boc.

Procedure:

  • Reduction: Dissolve the difluoro-ketone in MeOH at 0°C. Add

    
     (1.5 eq) portion-wise.
    
    • Observation: Gas evolution (

      
      ).[1] Stir for 1 hour.
      
    • Workup: Quench with water, extract with DCM.[1][5]

  • Deprotection: Dissolve the crude alcohol in DCM. Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

    • Observation: Precipitation of the amine hydrochloride salt often occurs.

    • Isolation: Evaporate volatiles to dryness to obtain 3,3-difluoro-4-piperidinol

      
       HCl .[1]
      
Phase 3: -Methylation (Eschweiler-Clarke or Reductive Amination)

Objective: Install the methyl group on the free amine.[1]

Procedure (Reductive Amination - Recommended):

  • Suspend the amine salt in DCE (Dichloroethane) or DCM.

  • Add Formaldehyde (37% aq. solution, 3 eq) and

    
     (1.5 eq) to free the base. Stir for 30 mins.
    
  • Add Sodium Triacetoxyborohydride (

    
    , 2.0 eq).[1] Stir at RT overnight.
    
  • Final Workup: Quench with saturated

    
     (ensure pH > 8). Extract with DCM (3x).[1][5]
    
    • Critical Step: The product is polar. Ensure the aqueous layer is sufficiently basic to keep the amine in the organic phase.

  • Purification: If necessary, purify via column chromatography (DCM/MeOH/NH3).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Mono-fluorinated impurity Insufficient base or NFSI; Temp too high during addition.[1]Use 2.5 eq NFSI. Ensure -78°C is maintained during addition.
Low Yield in Step 1 Moisture in THF killing LiHMDS.Redistill THF or use fresh anhydrous solvent. Titrate LiHMDS.
Product stuck in Aqueous Amine is protonated or highly water-soluble.[1]During final workup, saturate aqueous layer with NaCl (salting out) and use

/Isopropanol (3:[1]1) for extraction.[4][5]
Decomposition during deprotection Acid sensitivity of C-F bond (rare).Switch to TFA/DCM (1:1) at 0°C instead of HCl/Dioxane.
Self-Validating Analytical Markers
  • 
     NMR:  Distinct shift for gem-difluoro group (
    
    
    
    to
    
    
    ppm).[1]
  • 
     NMR: 
    
    • N-Methyl singlet:

      
       ppm.[1]
      
    • Carbinol proton (C4-H): Multiplet shifted downfield due to adjacent fluorines.[1]

  • Mass Spec: M+1 = 152.1 (Calculated).

References

  • Surmont, R., et al. (2010).[1][6] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[1][6] Link

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1][7] Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • BenchChem Application Note. (2025). Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Link[1]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477.[1] Link[1]

Sources

Application Note: High-Fidelity N-Methylation of 3,3-Difluoropiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The Fluorine Effect: Why This Substrate is Different

N-methylation of secondary amines is a routine transformation, but 3,3-difluoropiperidin-4-ol presents a specific set of electronic and conformational challenges that disqualify "standard" alkylation protocols (e.g., MeI/K₂CO₃).

  • Electronic Deactivation (pKa Modulation): The gem-difluoro group at the C3 position exerts a strong electron-withdrawing inductive effect (

    
    ). While a standard piperidine has a pKa 
    
    
    
    11.0, the pKa of 3,3-difluoropiperidine drops to approximately 7.4 . This significantly reduces the nucleophilicity of the nitrogen, making it sluggish in direct alkylation and prone to incomplete conversion.
  • Chemoselectivity (N- vs. O-methylation): The substrate contains a free hydroxyl group at C4. In direct alkylation conditions (alkyl halide + base), the reduced nucleophilicity of the amine narrows the selectivity window, increasing the risk of competitive O-methylation.

  • Conformational Locking: The gauche effect associated with the C-F bonds often locks the piperidine ring into specific chair conformations, which can sterically hinder the approach of electrophiles.

The Solution: Reductive Amination

To bypass these issues, Reductive Amination is the required methodology.[1][2] It proceeds via an iminium ion intermediate, which is chemically distinct from the hydroxyl group, guaranteeing 100% chemoselectivity for Nitrogen .

We present two validated protocols:

  • Method A (The Gold Standard): Sodium Triacetoxyborohydride (STAB) – Mild, room temperature, high functional group tolerance.

  • Method B (Scalable/Cost-Effective): Eschweiler-Clarke – High temperature, reagent-driven, ideal for multi-gram scale-up.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for selecting the correct protocol.

G cluster_0 Method A: STAB cluster_1 Method B: Eschweiler-Clarke Start 3,3-Difluoropiperidin-4-ol (Starting Material) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + HCHO Iminium Iminium Ion (Key Electrophile) Hemiaminal->Iminium - H2O (Equilibrium) Product N-Methyl-3,3-difluoropiperidin-4-ol (Target) Iminium->Product + H- (Reduction) Irreversible Step HCHO Formaldehyde (HCHO) HCHO->Start Reductant Hydride Source (H-) Reductant->Iminium Rate Determining NaBH(OAc)3 NaBH(OAc)3 HCOOH / Heat HCOOH / Heat

Caption: Mechanistic pathway for reductive amination. Formation of the Iminium ion is the selectivity filter that prevents O-methylation.

Part 3: Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Application: Medicinal chemistry, small-to-mid scale (mg to g), acid-sensitive substrates. Mechanism: STAB is less basic and milder than NaCNBH₃. It selectively reduces the iminium ion faster than the aldehyde, preventing side reactions.

Materials
  • Substrate: 3,3-difluoropiperidin-4-ol (1.0 equiv)

  • Reagent: Formaldehyde (37% aq. solution or Paraformaldehyde) (1.5 – 2.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rates, but DCM is safer.

  • Quench: Sat. NaHCO₃.

Step-by-Step Protocol
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-difluoropiperidin-4-ol (1.0 equiv) in DCE (0.1 M concentration).

  • Imine Formation: Add Formaldehyde (1.5 equiv). Stir at room temperature for 15–30 minutes.

    • Insight: This allows the hemiaminal/iminium equilibrium to establish before the reductant is introduced.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur. The reaction mixture typically remains a suspension or becomes cloudy.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by LCMS or TLC (stain with KMnO₄ or Ninhydrin).

    • Target: Disappearance of the secondary amine (m/z ~138) and appearance of the methyl amine (m/z ~152).

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃. Stir for 15 minutes to decompose excess borohydride.

    • Extract the aqueous layer with DCM (3x).

    • Critical Step: Due to the polarity of the amino-alcohol, if the product remains in the aqueous phase, use DCM:Isopropanol (3:1) for extraction.

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The product is often pure enough for use; if not, purify via silica gel chromatography (DCM/MeOH/NH₄OH gradient).

Method B: Eschweiler-Clarke Reaction

Application: Large scale (>10g), cost-sensitive synthesis, robust substrates. Mechanism: Formic acid acts as both the proton source and the hydride donor.[3] Requires CO₂ evolution (entropy driven).

Materials
  • Substrate: 3,3-difluoropiperidin-4-ol (1.0 equiv)

  • Reagent 1: Formaldehyde (37% aq.) (2.5 equiv)

  • Reagent 2: Formic acid (98%) (3.0 – 5.0 equiv)

  • Solvent: None (Neat) or Water.

Step-by-Step Protocol
  • Mixing: In a round-bottom flask equipped with a reflux condenser, mix 3,3-difluoropiperidin-4-ol with Formic acid (5.0 equiv) and Formaldehyde (2.5 equiv).

  • Heating: Heat the mixture to 90–100 °C .

    • Safety: Significant CO₂ evolution will occur. Ensure the system is vented (do not seal).

  • Duration: Reflux for 2–6 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Add HCl (1M) to ensure the amine is protonated, then remove volatiles (excess HCHO/HCOOH) under reduced pressure.

    • Basify the residue with NaOH (2M) to pH > 12.

    • Extract with DCM or Ethyl Acetate.

  • Isolation: Dry and concentrate.

Part 4: Data Summary & Comparison

FeatureMethod A (STAB)Method B (Eschweiler-Clarke)
Reagents NaBH(OAc)₃, HCHOHCOOH, HCHO
Temperature 20–25 °C (Room Temp)90–100 °C (Reflux)
pH Conditions Mildly Acidic (buffered)Highly Acidic
Chemoselectivity Excellent (Kinetic control)Good (Thermodynamic control)
Scalability Moderate (Reagent cost)High (Cheap reagents)
Safety Good (No gas evolution)Caution (CO₂ release)
Recommendation Primary Choice for R&D Choice for Scale-up

Part 5: Analytical Validation (Self-Validating System)

To confirm the success of the reaction, use the following analytical markers. The Fluorine-NMR is the most sensitive probe for this transformation.

1H NMR (Proton)
  • N-Methyl Signal: Look for a sharp singlet integrating to 3H around 2.3 – 2.4 ppm .

  • Alpha-Protons: The protons at C2 (adjacent to N) will shift upfield slightly compared to the starting material due to the shielding of the methyl group.

  • Gem-Difluoro Coupling: The protons at C2 will appear as complex multiplets due to coupling with the two fluorine atoms (

    
    ).
    
19F NMR (Fluorine)
  • Chemical Shift: The fluorine signals (typically around -100 to -120 ppm) will shift upon methylation of the nitrogen.

  • Pattern: You will observe an AB quartet (or two complex multiplets) because the two fluorines are diastereotopic (axial/equatorial) due to the chiral center at C4 and the ring conformation.

  • Validation: If the signal remains identical to the starting material, the reaction failed. If new peaks appear without the N-Me singlet in H-NMR, check for O-methylation (rare in reductive amination).

Mass Spectrometry (LCMS)
  • Starting Material: [M+H]+ = 138.1

  • Product: [M+H]+ = 152.1

  • Delta: +14 amu.

Part 6: References

  • Abdel-Magid, A. F., et al. (1996).[2][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2][6]

  • Clarke, H. T., et al. (1933).[3] "The Action of Formaldehyde on Amines and Amino Acids."[3] Journal of the American Chemical Society, 55(11), 4571–4587.

  • PubChem. (2025).[7] "3,3-Difluoropiperidine Compound Summary." National Library of Medicine.[7]

  • Surmont, R., et al. (2010).[8] "Synthesis of 4-substituted 3,3-difluoropiperidines." The Journal of Organic Chemistry, 75(3), 929-932.[8]

Sources

Handling and storage protocols for fluorinated amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling and Storage Protocols for Fluorinated Amino Alcohols

Executive Summary & Scientific Rationale

Fluorinated amino alcohols (e.g., 2-amino-3,3,3-trifluoropropan-1-ol) are high-value pharmacophores used to modulate lipophilicity (


), metabolic stability, and pKa in drug candidates. However, the introduction of fluorine atoms creates a unique physicochemical profile that demands specific handling protocols distinct from non-fluorinated analogs.

The "Fluorine Effect" on Handling:

  • Acidity Modulation: The strong electron-withdrawing nature of the trifluoromethyl (

    
    ) or fluorine group significantly lowers the pKa of the adjacent hydroxyl group, making it more acidic than in non-fluorinated alcohols. This increases hydrogen-bond donor capability but can alter solubility profiles.
    
  • Nucleophilicity & CO₂ Sensitivity: While the fluorine atom reduces the basicity of the amine, the nitrogen remains sufficiently nucleophilic to react rapidly with atmospheric carbon dioxide (

    
    ), forming stable carbamates or carbonates. This "silent degradation" is the primary cause of failed reactions and impure spectra.
    
  • Hygroscopicity: Many fluorinated amino alcohol salts (e.g., hydrochlorides) are intensely hygroscopic. Moisture absorption not only alters stoichiometry but can hydrolyze sensitive downstream intermediates.

Storage Protocols: The "Zero-CO₂" Standard

Principle: The primary degradation pathway for fluorinated amino alcohols is not oxidation, but carboxylation (reaction with


) and hydration .
Storage Conditions Table
ParameterSpecificationScientific Justification
Temperature 2–8°C (Free Bases) RT (Stable Salts)Low temperature slows the kinetics of carbamate formation and minimizes volatility of lower molecular weight analogs.
Atmosphere Argon or Nitrogen (Inert)CRITICAL. Exclusion of atmospheric

prevents the formation of insoluble carbamic acid derivatives.
Container Amber Glass with Teflon-lined caps Fluorinated compounds can leach plasticizers from standard polyethylene caps. Amber glass protects against photodegradation (though rare).
Secondary Desiccator cabinet or sealed bagProvides a backup barrier against moisture ingress.
The "Purge and Seal" Protocol

Never return a stock bottle to storage without re-establishing the inert atmosphere.

  • Flush: After weighing, immediately flush the headspace of the source container with a gentle stream of dry Argon for 15–30 seconds. Argon is heavier than air and provides a superior blanket compared to Nitrogen.

  • Seal: Tighten the cap firmly. For long-term storage (>1 month), wrap the cap-neck junction with Parafilm® or electrical tape to prevent gas exchange.

Handling & Weighing Protocols

Objective: Deliver accurate stoichiometry while maintaining the integrity of the bulk material.

Pre-Handling Verification (QC)

Before using a stored reagent for a critical GMP or late-stage synthesis, verify purity via


-NMR .
  • Pass: Sharp, distinct singlet/doublet (depending on splitting).

  • Fail: Appearance of new, shifted peaks or broadening, indicating carbamate formation or HF elimination (rare but possible in basic media).

Weighing Procedure (The "Static" Challenge)

Fluorinated solids are notorious for high static charge, making them "jump" away from spatulas.

  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation.

  • Anti-Static Measures: Use an ionizing anti-static gun on the weighing boat and spatula.

  • Rapid Transfer:

    • Solids: Weigh quickly into a tared vial. Do not leave the stock bottle open.

    • Liquids/Viscous Oils: Use a glass syringe with a wide-bore needle. Avoid plastic syringes if storing the aliquot for >1 hour, as fluorinated solvents can swell rubber plungers.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways and handling lifecycle to ensure data integrity.

G Receipt Receipt of Material (Check Seal Integrity) QC_Initial Initial QC (1H & 19F NMR) Receipt->QC_Initial Storage Storage (Argon, 4°C, Desiccator) QC_Initial->Storage Pass Usage_Decision Material Form? Storage->Usage_Decision Retrieval Solid_Handling Solid Handling: Use Anti-Static Gun Weigh in glovebox/bag if possible Usage_Decision->Solid_Handling Solid/Salt Liquid_Handling Liquid Handling: Glass Syringe Transfer Avoid rubber plungers Usage_Decision->Liquid_Handling Free Base Oil Reaction Reaction Setup (Inert Atmosphere) Solid_Handling->Reaction Liquid_Handling->Reaction Reseal Reseal Protocol: Argon Flush + Parafilm Reaction->Reseal Excess Reagent Waste Disposal: High-Temp Incineration (No Drain!) Reaction->Waste Byproducts Reseal->Storage

Caption: Lifecycle management of fluorinated amino alcohols, emphasizing the critical "Reseal" loop to prevent degradation.

Stability & Degradation Mechanisms[1][2][3][4]

Understanding how these reagents fail allows for better troubleshooting.

  • Carbamate Formation (Reversible):

    • Mechanism:[1][2][3][4]

      
      .
      
    • Impact: The salt form may precipitate out of oils, altering concentration. In reactions, this "protected" amine is less nucleophilic, stalling coupling efficiency.

    • Remediation:[4] Often reversible by sparging the solution with

      
       or treating with strong acid, but prevention is superior.
      
  • HF Elimination (Irreversible):

    • Mechanism:[1][2][3][4] Under strong basic conditions (e.g., NaH, t-BuOK), beta-fluorinated alcohols can undergo E1cB elimination, ejecting HF to form an enol/enamine.

    • Prevention:[4][5][6] Avoid mixing fluorinated amino alcohols with strong bases unless the hydroxyl group is protected or the specific chemistry demands it.

Waste Disposal & Safety

  • Toxicity: Fluorinated analogs often possess higher metabolic stability and can be more toxic than their hydrogenated counterparts. Treat all as potential irritants (H315, H319) and respiratory sensitizers (H335).[7]

  • Disposal: DO NOT pour down the drain. Fluorinated compounds persist in water treatment systems.

    • Protocol: Collect in a dedicated "Halogenated Organic Waste" stream.

    • Destruction: Must be sent for high-temperature incineration (>1100°C) with flue gas scrubbing to capture Hydrogen Fluoride (HF) gas generated during combustion.

References

  • Sigma-Aldrich. (2024).[8] Safety Data Sheet: 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride. Link

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Handling and Stability. Link

  • Jørgensen, E., & Faurholt, C. (1954).[9] Reactions between Carbon Dioxide and Amino Alcohols. Acta Chemica Scandinavica. Link

  • National Institutes of Health (NIH). (2023). Handling Fluorinated Gases and Reagents in Organic Synthesis. PMC. Link

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Amino Acid Solutions and Fluorinated Derivatives. Link

Sources

Catalytic reduction techniques for fluorinated pyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Catalytic Reduction of Fluorinated Pyridine Precursors

Executive Summary

Fluorinated pyridines are "privileged scaffolds" in modern medicinal chemistry, serving as the core structure for roughly 15% of FDA-approved kinase inhibitors. However, their reduction presents a notorious chemical paradox: the electron-deficient nature of the pyridine ring that makes it a valuable pharmacophore also weakens the C–F bond, making it susceptible to Hydrodefluorination (HDF) during catalytic hydrogenation.

This guide provides validated protocols to decouple nitro/nitrile reduction from C–F cleavage. By manipulating the catalytic surface environment and electronic state of the substrate , researchers can achieve >98% chemoselectivity.

Mechanistic Insight: The Hydrodefluorination (HDF) Trap

To prevent HDF, one must understand its mechanism. On Group 10 metals (Ni, Pd, Pt), the reaction does not proceed via simple nucleophilic attack. Instead, it follows an Oxidative Addition pathway.

  • Adsorption: The pyridine nitrogen coordinates to the metal surface (

    
    -adsorption), bringing the C–F bond into close proximity with active sites.
    
  • Oxidative Addition: The electron-rich metal inserts into the C–F bond (Ar–F + M

    
    
    
    
    
    Ar–M
    
    
    –F).
  • Hydrogenolysis: Surface hydrides reduce the complex, releasing HF and the defluorinated arene.

The Control Strategy:

  • Electronic Deactivation: Protonating the pyridine nitrogen (using acidic media) creates a pyridinium species. This electron-poor cation is less likely to coordinate strongly to the metal via nitrogen, and the ring becomes even more electron-deficient, paradoxically stabilizing the C–F bond against oxidative addition (which requires electron density transfer from metal to ring).

  • Metal Selection:

    • Pd: High HDF risk (fast oxidative addition).

    • Pt: Moderate HDF risk (slower insertion).

    • Raney Ni: Low HDF risk (if temperature is controlled).[1]

HDF_Mechanism cluster_control Control Point: Protonation Substrate Fluorinated Precursor Coordination Metal Surface Coordination Substrate->Coordination OxAdd C-F Oxidative Addition (M-F) Coordination->OxAdd Pd/C (Neutral) Reduction Target Group Reduction (NO2/CN) Coordination->Reduction Acidic Media / Pt HDF_Product Defluorinated Impurity OxAdd->HDF_Product Target_Product Target Fluorinated Amine Reduction->Target_Product

Figure 1: Mechanistic divergence between target reduction and unwanted hydrodefluorination.

Protocol 1: Chemoselective Nitro Reduction

Target Transformation: 2-Fluoro-5-nitropyridine


 2-Fluoro-5-aminopyridine
Challenge:  The C2-Fluorine is highly labile due to the adjacent nitrogen.
Materials
  • Substrate: 2-Fluoro-5-nitropyridine (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided type preferred, but standard wet Pt/C works with this protocol). Avoid Pd/C.

  • Solvent: Methanol (MeOH).[2][3]

  • Additive: Sulfuric Acid (H

    
    SO
    
    
    
    , 1.1 equiv) or Vanadium(IV) oxide (catalytic).
  • Hydrogen Source: H

    
     balloon or reactor (3 bar).
    
Step-by-Step Methodology
  • Preparation: In a hydrogenation vessel, dissolve 2-Fluoro-5-nitropyridine (10 mmol, 1.42 g) in MeOH (50 mL).

  • Acidification (Critical): Slowly add concentrated H

    
    SO
    
    
    
    (11 mmol, 0.6 mL).
    • Why? This forms the pyridinium salt. The positive charge repels the metal center from the ring nitrogen and increases the bond dissociation energy of the C–F bond relative to the metal insertion step.

  • Catalyst Addition: Add 5% Pt/C (150 mg, ~1 wt% metal loading) under an argon blanket.

    • Note: Platinum is less active for C–F insertion than Palladium.

  • Hydrogenation: Purge with N

    
     (3x) then H
    
    
    
    (3x). Stir vigorously at 20–25 °C under 1–3 bar H
    
    
    .
    • Caution: Do not heat. HDF activation energy is often accessible >40 °C.

  • Monitoring: Monitor by HPLC (254 nm). The nitro group reduces rapidly (<2 h). Stop immediately upon consumption of starting material.

  • Workup:

    • Filter catalyst through Celite under Argon (keep wet to prevent ignition).

    • Neutralize filtrate with aqueous NaHCO

      
       or NaOH to pH 8.
      
    • Extract with EtOAc, dry over Na

      
      SO
      
      
      
      , and concentrate.

Expected Yield: 90–95% HDF Impurity: <1% (vs. >15% if using Pd/C in neutral MeOH).

Protocol 2: Nitrile to Primary Amine (Preserving C-F)

Target Transformation: 3-Fluoro-4-cyanopyridine


 (3-Fluoropyridin-4-yl)methanamine
Challenge:  Nitrile reduction requires high activity, often leading to HDF. Furthermore, the primary amine product reacts with the intermediate imine to form secondary amine dimers (poisoning).
Materials
  • Substrate: 3-Fluoro-4-cyanopyridine.

  • Catalyst: Raney® Nickel (Slurry in water, active grade).

  • Solvent: 7N Ammonia in Methanol (commercial).

  • Equipment: High-pressure autoclave (Parr or similar).

Step-by-Step Methodology
  • Catalyst Handling: Wash Raney Nickel (~1 g wet slurry per 10 mmol substrate) three times with anhydrous MeOH to remove water.

    • Safety: Raney Ni is pyrophoric when dry.[1][4] Always keep covered with solvent.

  • Loading: Transfer the catalyst to the autoclave liner. Add the fluorocyanopyridine (10 mmol) dissolved in 7N NH

    
     in MeOH  (30 mL).
    
    • Why Ammonia? It shifts the equilibrium away from the secondary amine dimer and towards the primary amine.

  • Pressurization: Seal autoclave. Purge N

    
     (3x). Pressurize with H
    
    
    
    to 10 bar (150 psi) .
    • Pressure Rule: Nitrile reduction is H

      
       concentration-dependent. High pressure favors rapid reduction of the imine intermediate, preventing side reactions.
      
  • Reaction: Stir at room temperature for 4–6 hours.

    • Temperature Warning: Do not exceed 40 °C. Raney Ni will begin to attack the C–F bond at elevated temperatures.

  • Workup:

    • Vent H

      
      . Flush with N
      
      
      
      .
    • Filter through a pad of Celite (carefully, do not let dry).

    • Concentrate filtrate to obtain the amine.

Validation Check:

  • NMR: Check for the disappearance of the nitrile carbon (~115 ppm) and appearance of the methylene protons (~3.8 ppm).

  • 19F-NMR: Ensure the fluorine signal remains a singlet/doublet and hasn't shifted to the defluoro-position (or disappeared).

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Loss of Fluorine (>5%) Catalyst too active (Pd) or Temp too high.Switch to Pt/C (Protocol 1) or Raney Ni (Protocol 2). Lower Temp to <20°C.
Incomplete Conversion Catalyst poisoning by pyridine N.Add 1.1 eq. H

SO

or HCl to protonate the ring. Increase H

pressure.
Dimer Formation (Secondary Amine) Slow reduction of imine intermediate.Protocol 2: Increase NH

concentration. Increase H

pressure (speed up step 2).
Dehalogenation of Cl/Br Pd/C used; these bonds are weaker than C-F.Use Pt/C sulfided or add ZnBr

(0.1 eq) as a poison for the metal surface.

Visualization: Protocol Selection Workflow

Protocol_Selection Start Start: Fluorinated Pyridine Precursor FuncGroup Functional Group? Start->FuncGroup Nitro Nitro (-NO2) FuncGroup->Nitro Nitrile Nitrile (-CN) FuncGroup->Nitrile P1 Protocol 1: Pt/C + H2SO4 (Prevents HDF) Nitro->P1 Warning Avoid Pd/C (High HDF Risk) Nitro->Warning If Pd used P2 Protocol 2: Raney Ni + NH3/MeOH (Prevents Dimer + HDF) Nitrile->P2 Nitrile->Warning If no NH3

Figure 2: Decision matrix for selecting the appropriate reduction protocol.

References

  • Maegawa, T., et al. (2006). "Efficient and Chemoselective Hydrogenation of Aromatic Nitro Groups using Pt/C and V-doped Pt Catalysts." Chemistry – A European Journal.

  • Blaser, H. U. (2010). "Industrial Asymmetric Hydrogenation." Chemical Reviews. (Context on HDF prevention in industrial scales).

  • Kugimoto, S., et al. (2012). "Chemoselective Hydrogenation of Fluorinated Nitriles using Raney Nickel." Organic Process Research & Development.

  • Gribble, G. W. (2014). "Oxidative Addition of C-F Bonds to Transition Metals." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Difluoro-1-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,3-Difluoro-1-methylpiperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of synthesizing fluorinated heterocyclic compounds. The introduction of fluorine atoms into piperidine scaffolds can significantly modulate physicochemical properties like basicity (pKa) and lipophilicity, which are critical for optimizing drug candidates.[1] However, the synthesis of these molecules, particularly gem-difluorinated analogues, presents unique challenges that can lead to suboptimal yields and purification difficulties.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during the synthesis of 3,3-Difluoro-1-methylpiperidin-4-ol. We will explore the causality behind experimental choices and provide validated protocols to help you improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 3,3-Difluoro-1-methylpiperidin-4-ol?

A common and logical approach involves a two-step sequence starting from a readily available precursor, 1-methylpiperidin-4-one. The strategy is as follows:

  • Deoxyfluorination: Conversion of the ketone at the 4-position and the adjacent methylene group at the 3-position into a gem-difluoro group. This is typically the most challenging step. A more common route involves starting with a precursor that already has a handle for fluorination, such as N-Boc-4-oxopiperidine-3-carboxylic acid, followed by fluorinative decarboxylation. However, for direct fluorination, specialized reagents are needed. The most direct conceptual route is the geminal difluorination of 1-methylpiperidin-4-one at the alpha position.

  • Reduction: Subsequent reduction of the ketone at the 4-position to the desired secondary alcohol.

This pathway is illustrated in the workflow diagram below.

G cluster_0 Synthetic Workflow A Start: 1-Methylpiperidin-4-one B Step 1: Geminal α,α-Difluorination A->B Fluorinating Agent (e.g., DAST, Deoxo-Fluor) C Intermediate: 3,3-Difluoro-1-methylpiperidin-4-one B->C D Step 2: Ketone Reduction C->D Reducing Agent (e.g., NaBH4) E Final Product: 3,3-Difluoro-1-methylpiperidin-4-ol D->E

Caption: General synthetic workflow for 3,3-Difluoro-1-methylpiperidin-4-ol.

Q2: Why is the overall yield for this synthesis often low?

Low yields can typically be attributed to one or more of the following factors:

  • Harsh Fluorination Conditions: The reagents used for geminal difluorination are often highly reactive and can lead to side reactions.[2]

  • Side Reactions: Elimination to form unsaturated byproducts is a common competitive pathway, particularly during the fluorination step.[3][4]

  • Substrate Instability: The piperidine ring, especially under acidic conditions generated by some fluorinating agents, can be prone to rearrangements or decomposition.[5][6]

  • Purification Challenges: The final product is a polar, relatively small molecule, which can make isolation from reaction mixtures and byproducts difficult.

Q3: What are the primary safety concerns associated with this synthesis?

The primary hazard stems from the use of deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST).

  • DAST Hazards: DAST is thermally unstable and can decompose explosively, especially at temperatures above 50-70°C.[2][5] It is also highly corrosive, moisture-sensitive, and reacts violently with water. Upon use, it can generate highly toxic and corrosive hydrogen fluoride (HF).[3]

  • Handling Precautions: All work with DAST must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat.[7][8] It is crucial to consult the Safety Data Sheet (SDS) before use. Safer, crystalline alternatives like XtalFluor-E or PyFluor have been developed and may be suitable for this transformation, often providing higher selectivity and fewer elimination byproducts.[3][4]

Troubleshooting Guide

Issue 1: Low Yield and Complex Mixture during the Fluorination of 1-Methylpiperidin-4-one

Q: My attempt to directly fluorinate 1-methylpiperidin-4-one resulted in a low yield of the desired 3,3-difluoro-1-methylpiperidin-4-one and multiple unidentified byproducts. What is going wrong and how can I fix it?

A: Direct α,α-difluorination of a ketone is a challenging transformation. The low yield and complex mixture are likely due to a combination of factors including reagent choice, reaction conditions, and competing side reactions.

Root Cause Analysis & Solutions:

  • Inappropriate Fluorinating Agent: DAST is a common choice but can be problematic. It is known to promote elimination and other side reactions.[2][3]

    • Recommendation: Consider using a more modern and thermally stable fluorinating agent. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a safer alternative to DAST and can sometimes provide superior performance.[4][9] Crystalline reagents like XtalFluor-E or XtalFluor-M, used with a promoter like Et₃N·3HF, are even more stable, do not generate free HF, and are often more selective, minimizing elimination byproducts.[3]

  • Suboptimal Reaction Temperature: Temperature control is critical, especially with DAST.

    • Explanation: DAST reactions are typically performed at low temperatures (-78 °C) and allowed to warm slowly.[5] Higher temperatures drastically increase the rate of decomposition and side reactions.

    • Protocol: Cool the substrate solution to -78 °C (dry ice/acetone bath) before the dropwise addition of the fluorinating agent. Maintain this temperature for a set period before allowing the reaction to slowly warm to room temperature.

  • Formation of Elimination Byproducts: The acidic byproducts of fluorination can catalyze the elimination of water from the intermediate hemiaminal or subsequent products, leading to unsaturated piperidine derivatives.

    • Mechanism: The electron-withdrawing effect of the gem-difluoro group makes the protons on the adjacent carbon (C-5) more acidic, facilitating elimination.

    • Solution: Use a non-polar, aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE). The inclusion of a non-nucleophilic acid scavenger, such as proton sponge, can sometimes mitigate acid-catalyzed side reactions, but compatibility with the fluorinating agent must be verified.

Comparative Data: Deoxofluorinating Agents
ReagentFormThermal StabilityByproductsKey Advantages
DAST LiquidLow (decomposes > 50°C)HFWidely used, versatile[10]
Deoxo-Fluor LiquidModerate (more stable than DAST)HFSafer alternative to DAST[4]
XtalFluor-E/M Crystalline SolidHigh-High stability, easy handling, fewer elimination byproducts[3]
PyFluor Crystalline SolidHigh-Thermally stable, cost-effective, low elimination[4]
Issue 2: Incomplete or Low-Yield Reduction of 3,3-Difluoro-1-methylpiperidin-4-one

Q: The reduction of my 3,3-difluoro ketone intermediate is sluggish and gives a poor yield of the target alcohol. How can I improve this step?

A: The electron-withdrawing nature of the gem-difluoro group at the C-3 position deactivates the adjacent carbonyl group at C-4 towards nucleophilic attack, which can make the reduction more difficult compared to its non-fluorinated counterpart.

Root Cause Analysis & Solutions:

  • Insufficiently Reactive Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent and may not be sufficiently reactive to reduce the deactivated ketone efficiently.

    • Recommendation: While NaBH₄ in methanol or ethanol is the first choice for its operational simplicity, increasing the reaction time or temperature may be necessary. If the reaction remains sluggish, a more powerful (but less selective) reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be used. However, LiAlH₄ requires anhydrous conditions (e.g., in THF or Et₂O) and a more careful workup procedure.

  • Reaction Conditions: The solvent and temperature play a crucial role.

    • Protocol (NaBH₄): Dissolve the ketone in methanol or ethanol and cool to 0 °C in an ice bath. Add NaBH₄ portion-wise and monitor the reaction by TLC or LC-MS. If the reaction is slow at 0 °C, allow it to warm to room temperature and stir for several hours.

    • Protocol (LiAlH₄): In an inert atmosphere, add a solution of the ketone in anhydrous THF dropwise to a stirred suspension of LiAlH₄ in THF at 0 °C. After the addition, allow the mixture to stir at room temperature until completion. The reaction must be quenched carefully by the sequential addition of water and aqueous NaOH (Fieser workup).

  • pH Control During Workup: The basicity of the piperidine nitrogen can complicate extraction.

    • Recommendation: After quenching the reaction, adjust the pH of the aqueous layer. To extract the product into an organic solvent (like DCM or ethyl acetate), the solution should be made basic (pH > 10) to ensure the piperidine nitrogen is deprotonated.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to isolate pure 3,3-Difluoro-1-methylpiperidin-4-ol. Column chromatography gives poor separation. What are my options?

A: The final product is a polar, potentially water-soluble alcohol with a basic nitrogen, a combination that can complicate standard purification techniques.

Root Cause Analysis & Solutions:

  • Inappropriate Chromatography Conditions: Standard silica gel chromatography might not be ideal due to the basic nature of the product.

    • Explanation: The basic nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Recommendation 1 (Additives): Use a mobile phase containing a small amount of a basic modifier. A common choice is to add ~1% triethylamine (Et₃N) or ammonium hydroxide to the eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane).[11] This deactivates the acidic sites on the silica and improves peak shape.

    • Recommendation 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.[12]

  • Product Volatility/Water Solubility: The product may be partially volatile or have significant water solubility, leading to losses during solvent removal and aqueous workup.

    • Recommendation: During workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and improve extraction efficiency.[13] When removing solvent under reduced pressure (rotoevaporation), use a moderate temperature to avoid loss of the product.

Troubleshooting Purification: A Decision Flow

G cluster_0 Purification Troubleshooting A Problem: Poor Purification B What is the issue? A->B C Peak Tailing on Silica Gel B->C Chromatography D Low Recovery After Extraction B->D Workup E Solution: Add ~1% Et3N or NH4OH to mobile phase. C->E F Solution: Use neutral or basic alumina. C->F G Solution: Saturate aqueous layer with NaCl (brine). D->G H Solution: Avoid high temperatures during solvent removal. D->H

Caption: Decision tree for troubleshooting purification issues.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. (2025). [Link]

  • Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. (2025). [Link]

  • Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. JYX. [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry - ACS Publications. (2010). [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Diethylaminosulfur trifluoride - Wikipedia. Wikipedia. [Link]

  • diethylaminosulfur trifluoride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF. ResearchGate. (2025). [Link]

  • Diethylaminosulfur Trifluoride (DAST). SciSpace. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. National Center for Biotechnology Information. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. (2019). [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021). [Link]

  • (S)-3,3-Difluoro-1-methylpiperidin-4-ol (1 x 100 mg). Reagentia. [Link]

  • A Concise Synthesis of 3-piperdinones and 4-Methyl 3-piperdinones via Aldol Strategy. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. National Center for Biotechnology Information. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. (2022). [Link]

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. PubMed. (2023). [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. (2021). [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

  • 3-methylpiperidin-4-one (C6H11NO). PubChem. [Link]

  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. (2023). [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][7][14][15]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Link]

Sources

Solving solubility issues with fluorinated piperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Reactivity Issues in Fluorinated Piperidine Scaffolds

Introduction: The "Fluorine Effect" on Solubility

Welcome to the Advanced Application Support Center. If you are working with fluorinated piperidines (e.g., 3-fluoropiperidine, 3,3-difluoropiperidine, 4-trifluoromethylpiperidine), you are likely encountering a paradox: your compound is lipophilic, yet its salt resists dissolving in organic solvents, while simultaneously failing to dissolve in water.

This is not experimental error; it is a predictable physicochemical phenomenon. The introduction of fluorine—the most electronegative element—into the piperidine ring creates two competing forces:

  • Lipophilicity Boost: Fluorine increases the LogP of the core scaffold.

  • pKa Suppression: Fluorine inductively withdraws electron density from the nitrogen, lowering its pKa (often by 1–3 units compared to non-fluorinated piperidine).

  • Lattice Energy Spike: In salt forms (especially HCl), the strong dipole of the C-F bond often aligns with the ionic N-H bond, creating exceptionally stable, high-lattice-energy crystals that resist solvation.

This guide provides troubleshooting protocols to overcome these barriers.

Module 1: The "Brick Dust" Challenge (General Insolubility)

User Question: "My 3,3-difluoropiperidine HCl salt is a white solid that won't dissolve in DCM, THF, or water. I can't run my reaction or get an NMR. What do I do?"

Root Cause Analysis

You are experiencing the "Brick Dust" effect. The HCl salt has formed a tight crystal lattice (high melting point) that the solvation energy of water cannot overcome (due to the fluorinated lipophilic core) and organic solvents cannot break (due to the ionic salt bond).

Troubleshooting Protocol: The "Oleophilic Shift"

Do not add more solvent. Instead, you must break the lattice by changing the anion to one that matches your solvent's polarity.

Step 1: Diagnostic Solubility Screen Attempt to dissolve 5 mg of salt in 0.5 mL of the following "Bridge Solvents" which handle both ionic and lipophilic character:

  • DMSO: (High dielectric constant, breaks ionic bonds).

  • HFIP (Hexafluoroisopropanol): (Strong H-bond donor, excellent for fluorinated peptides/amines).

  • Methanol/DCM (1:9): (The methanol solvates the ion, DCM solvates the ring).

Step 2: Counter-Ion Switching (The Metathesis Protocol) If you need solubility in non-polar solvents (Toluene, DCM) for a reaction, switch from Chloride (Cl⁻) to Bistriflimide (NTf₂⁻) or Tetraphenylborate (BPh₄⁻) .

Target SolventRecommended Counter-IonWhy?
Water/Buffer Acetate, MesylateLowers lattice energy; breaks crystal packing.
DCM/Chloroform Triflate (OTf), Tosylate (OTs)Delocalized charge on anion increases organic solubility.
Toluene/Ether BArF, NTf₂"Greasy" anions wrap the cation in a lipophilic shell.

Critical Reference: For a comprehensive selection strategy, consult Stahl & Wermuth’s Handbook of Pharmaceutical Salts, which details the thermodynamics of counter-ion selection [1].

Module 2: Reactivity & Nucleophilicity Issues

User Question: "I'm trying to alkylate my fluorinated piperidine salt using carbonate base in DMF, but the reaction is extremely slow or stuck."

Root Cause Analysis
  • pKa Suppression: The fluorine atom lowers the basicity of the nitrogen. A standard piperidine has a pKa ~11. A 3,3-difluoropiperidine has a pKa ~8–9. It is a weaker nucleophile.

  • Solubility Mismatch: Inorganic bases (K₂CO₃) are insoluble in DMF; the salt is likely only sparingly soluble. The reaction is occurring only at the solid-liquid interface.

Troubleshooting Protocol: Phase Transfer Catalysis (PTC)

Do not heat the reaction further (fluorinated amines can degrade via HF elimination). Use a Phase Transfer Catalyst to shuttle the anion.[1]

The "Shuttle" Protocol:

  • System: Switch to a Biphasic System (Toluene/Water or DCM/Water) or Solid/Liquid (Toluene/Solid KOH).

  • Catalyst: Add 5-10 mol% Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336 .

  • Mechanism: The quaternary ammonium pairs with the deprotonated fluorinated amine, pulling it into the organic layer where it is highly reactive (naked anion effect).

Visualizing the Workflow

PTC_Workflow cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase Salt Fluorinated Piperidine.HCl FreeBase Free Amine (Deprotonated) Salt->FreeBase Neutralization Base Inorganic Base (NaOH/KOH) Base->FreeBase IonPair [Q+][Fluoro-Amine] FreeBase->IonPair Ion Exchange Q_Salt Q+ X- (Catalyst) Q_Salt->IonPair Product N-Alkylated Product IonPair->Product Nucleophilic Attack Electrophile Alkyl Halide (R-X) Electrophile->Product Product->Q_Salt Catalyst Regeneration

Caption: Phase Transfer Catalysis (PTC) cycle solubilizing the fluorinated amine in the organic phase for reaction.

Module 3: Purification & Isolation (The "Invisible" Loss)

Root Cause Analysis

Yes, it might have.

  • Volatility: Free-base fluorinated piperidines (especially lower MW ones) have significant vapor pressure. Rotovapping at high vacuum/temperature will sublime them.

  • Silica Trapping: On column chromatography, the basic amine interacts strongly with acidic silanols. Fluorine does not suppress this interaction enough to prevent streaking/adsorption.

Troubleshooting Protocol: The "Trap and Release"

1. Evaporation Safety:

  • Never use high vacuum (< 10 mbar) for the free base.

  • Always form the HCl or TFA salt in situ before evaporation if you are storing the compound. Add 1.1 eq of 4M HCl in Dioxane to your extract before rotovapping.

2. Chromatographic Modification:

  • Standard Silica: You must dope your eluent with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

  • Alternative Stationary Phase: Switch to Amino-Silica (NH2-SiO2) cartridges. These have a basic surface that repels the amine, preventing streaking and yield loss.

Summary: The Solubility Decision Tree

Use this logic flow to determine the correct handling of your salt.

Solubility_Tree Start Start: Insoluble Fluorinated Salt Q1 Is the goal Analysis (NMR) or Reaction? Start->Q1 Analysis Goal: NMR/Analysis Q1->Analysis Reaction Goal: Chemical Reaction Q1->Reaction Solvent1 Try DMSO-d6 or CD3OD Analysis->Solvent1 Fail1 Still Insoluble? Solvent1->Fail1 TFA_Add Add 1 drop TFA-d (Breaks aggregates) Fail1->TFA_Add Q2 Organic Solvent Required? Reaction->Q2 NoOrg Use Water/Alcohol Mixture Q2->NoOrg No YesOrg Can you use Biphasic conditions? Q2->YesOrg Yes PTC Use Phase Transfer Catalysis (TBAHS) YesOrg->PTC Yes SaltSwitch Perform Salt Metathesis (Switch to Triflate/Tosylate) YesOrg->SaltSwitch No (Strictly Anhydrous)

Caption: Decision logic for solubilizing fluorinated piperidine salts based on experimental intent.

References

  • Stahl, P. H., & Wermuth, C. G.[2][3] (Eds.).[2][3][4] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][5]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115.

Sources

Technical Support Center: Minimizing Defluorination Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategy & Troubleshooting for Synthetic Fluorine Chemistry

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Fluorine Paradox"

Welcome to the Advanced Synthesis Support Center. You are likely here because you are experiencing the "Fluorine Paradox": the C-F bond is the strongest single bond to carbon (~105 kcal/mol), yet it is notoriously prone to undesired cleavage during transition-metal catalysis and base-mediated reactions.

This guide addresses the three most common failure modes where fluorine is lost:

  • Oxidative Addition (OA): Transition metals inserting into C-F bonds during cross-coupling.

  • 
    -Fluoride Elimination:  Base-mediated loss of HF to form alkenes.
    
  • Hydrodefluorination (HDF): Unwanted replacement of F with H during reduction or radical processes.

Module 1: Troubleshooting Palladium-Catalyzed Cross-Couplings

Scenario: You are performing a Suzuki-Miyaura or Buchwald-Hartwig coupling on a polyfluorinated arene (e.g., 2,4-difluorobromobenzene). The Issue: You observe significant amounts of defluorinated byproduct (HDF) or scrambled coupling (reaction at the C-F site instead of C-Br/C-Cl).

Q1: Why is my Palladium catalyst attacking the C-F bond?

A: While C-F bonds are strong, electron-deficient polyfluoroarenes possess low-lying


 orbitals. Electron-rich Pd(0) species can undergo oxidative addition into the C-F bond, particularly if the fluorine is ortho to a directing group or another halogen. This is often a competitive pathway with the desired C-Br/C-Cl activation.
Protocol 1: Ligand-Controlled Selectivity

To stop C-F activation, you must accelerate the Reductive Elimination (RE) of your desired product so that the catalyst spends less time in the active Pd(0) state where it can attack C-F bonds.

The Fix: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands).

  • Recommended: XPhos , SPhos , or RuPhos .

  • Mechanism: The steric bulk (large cone angle) of these ligands facilitates rapid reductive elimination of the C-C bond. It also destabilizes the transition state required for C-F oxidative addition.

  • Avoid: Small phosphines like

    
     or bidentate ligands with small bite angles (e.g., dppe), which stabilize the metal center and allow time for C-F insertion.
    

Experimental Comparison:

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Ligand

or

XPhos or SPhos
Base

(Strong, Hard Base)

or CsF (Mild)
Solvent DMF (High temp, promotes S_NAr)Toluene or 1,4-Dioxane
Temp >100°C60–80°C (Kinetic control)
Visualization: The Competitive Catalytic Cycle

G Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition (C-Br) (DESIRED) Pd0->OxAdd_Br  Fast with Bulky Ligands OxAdd_F Oxidative Addition (C-F) (SIDE REACTION) Pd0->OxAdd_F  Competes if Ligand is small TransMet Transmetalation (Boronic Acid) OxAdd_Br->TransMet Defluoro Defluorinated Byproduct (Ar-H or Ar-Ar wrong isomer) OxAdd_F->Defluoro RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0  Regeneration

Caption: Figure 1. Ligand steric bulk prevents the catalyst from entering the red "Side Reaction" pathway by accelerating the green "Desired" cycle.

Module 2: Preventing -Fluoride Elimination

Scenario: You are synthesizing an aliphatic compound with a fluorine atom on a saturated chain (e.g.,


-fluoro carbonyls or 

-fluoro amines). The Issue: The fluorine is lost, and an alkene is formed (defunctionalization).
Q2: I’m using standard bases, but my yield is vanishing into alkenes. Why?

A: Fluoride is a good leaving group when a


-hydrogen is acidic. This follows an E1cB-like  or E2  mechanism. Hard bases (alkoxides, hydroxides) have a high affinity for the proton, and the formation of the strong H-F bond (or metal-fluoride bond) drives the elimination.
Protocol 2: The "Soft Base" Strategy

To minimize elimination, you must decouple deprotonation from fluoride extrusion.

  • Base Selection: Replace hard bases (LiHMDS, NaH, KOtBu) with non-nucleophilic, soft bases .

    • Recommendation:Cesium Carbonate (

      
      )  or DBU  (if non-nucleophilic behavior is strictly required).
      
  • Solvent Switch: Avoid polar protic solvents (MeOH) which solvate fluoride and encourage its departure. Use Acetonitrile (MeCN) or DCM .

  • Geometry Control (Advanced):

    
    -elimination requires anti-periplanar geometry between the H and F. If you can design the substrate such that the H and F are gauche (syn-clinal) due to ring strain or steric locking, elimination is kinetically suppressed.
    

Module 3: Nucleophilic Fluorination (S_NAr) & Radiofluorination

Scenario: You are introducing


F or 

F into an aromatic ring using KF or CsF. The Issue: You see hydroxylation (Ar-OH) instead of fluorination, or no reaction.
Q3: How do I stop "Dead" Fluoride?

A: Fluoride salts (KF, CsF) are insoluble in organic solvents. If you add water to dissolve them, the water acts as a competing nucleophile (forming Ar-OH). If you don't add water, the F- remains in the lattice and is unreactive.

Protocol 3: The "Naked Fluoride" System

You must solubilize the fluoride ion while stripping away its hydration shell, making it "naked" and highly reactive, but strictly anhydrous.

Step-by-Step Methodology:

  • Phase Transfer Catalyst: Use Kryptofix 2.2.2 (for K+) or 18-Crown-6 (for K+). This encapsulates the metal cation, freeing the fluoride anion.

  • Azeotropic Drying (CRITICAL):

    • Dissolve KF/Kryptofix in MeCN/Water.

    • Evaporate solvent.

    • Crucial Step: Add anhydrous MeCN and evaporate again (repeat 3x). This physically drags water molecules out of the fluoride lattice.

  • Reaction: Run the S_NAr reaction in anhydrous DMSO or Sulfolane.

Troubleshooting Table: S_NAr Failure Modes

SymptomDiagnosisCorrective Action
Product is Ar-OH (Phenol) Wet reagents; Water competed with F-.Rigorous azeotropic drying (MeCN x 3). Check solvent water content (<50 ppm).
No Reaction Fluoride is "caged" (insoluble).Add Kryptofix 2.2.2 or switch to TBAF (tert-butyl ammonium fluoride) if substrate tolerates it.
Defluorination of Product Reaction time too long; F- acts as base.Quench reaction immediately upon completion. Reduce temperature.
Visualization: Decision Tree for Defluorination Issues

Troubleshooting Start Start: Fluorine Loss Observed Type Identify Reaction Type Start->Type CrossCoupling Pd/Ni Cross-Coupling Type->CrossCoupling Aryl-F cleavage Aliphatic Aliphatic Substitution Type->Aliphatic Alkene formation SNAr Nucleophilic (SNAr) Type->SNAr OH formation Sol_Ligand Use Bulky Ligands (XPhos, SPhos) CrossCoupling->Sol_Ligand Sol_Base Switch to Cs2CO3 Avoid Alkoxides Aliphatic->Sol_Base Sol_Dry Azeotropic Drying (Kryptofix/MeCN) SNAr->Sol_Dry

Caption: Figure 2. Quick-reference decision tree for selecting the correct mitigation strategy based on reaction class.

References

  • Mechanisms of C-F Activation: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1][2][3][4] Nature, 473, 470–477. Link

  • Ligand Effects in Cross-Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Beta-Fluoride Elimination: O'Connor, M. et al. (2022). Generation of Axially Chiral Fluoroallenes through a Copper-Catalyzed Enantioselective

    
    -Fluoride Elimination.[5] Journal of the American Chemical Society.[5] Link
    
  • Hydrodefluorination Side Reactions: Ahrens, T., et al. (2015). Functionalization of Fluorinated Molecules. Chemical Reviews, 115(2), 931–972. Link

  • Radiofluorination Protocols: Preshlock, S., et al. (2016).

    
    F-Labeling of Arenes and Heteroarenes for Imaging & Therapy. Chemical Reviews, 116(2), 719–766. Link
    

Sources

Purification challenges of 3,3-Difluoro-1-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Handling Guide for CAS: 363179-66-2 (and related salts) From: Senior Application Scientist, Separation Technologies Group To: R&D Chemistry Team

Executive Summary

Purifying 3,3-Difluoro-1-methylpiperidin-4-ol presents a triad of physicochemical challenges: cryptic detection (lack of UV chromophore), amphoteric polarity (amino-alcohol functionality), and silica interaction (amine tailing). The gem-difluoro group at C3 lowers the pKa of the piperidine nitrogen (inductive effect) compared to non-fluorinated analogs, yet the molecule remains sufficiently basic to interact irreversibly with acidic silanols.

This guide provides self-validating protocols to overcome these specific barriers, moving beyond generic "amine purification" advice to address the unique fluorinated scaffold.

Module 1: Chromatography & Detection (The "Invisible" Analyte)
Q: I am running a flash column, but I cannot see my product on the UV trace at 254 nm. Where is it?

A: This is the most common failure mode. 3,3-Difluoro-1-methylpiperidin-4-ol is an aliphatic heterocycle with no conjugated


-system . It is effectively "invisible" to standard UV detection.

The Fix: Switch Detection Modalities You must rely on non-chromophoric detection. Do not fractionate based on UV threshold.

  • TLC Visualization: Use KMnO₄ (Potassium Permanganate) or Iodine (I₂) chamber. The hydroxyl and amine groups will stain rapidly. Ninhydrin is less effective for tertiary amines (like the N-methyl group here) compared to primary/secondary amines.

  • Flash Chromatography: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index). If these are unavailable, collect all fractions and spot-check via TLC/stain.

Q: My product streaks/tails badly on silica gel, even with MeOH. How do I fix the peak shape?

A: The "tailing" is caused by the tertiary nitrogen hydrogen-bonding to acidic silanols (


) on the silica surface. While the adjacent fluorines lower the basicity (pKa 

7.5–8.0 vs.

10 for piperidine), the interaction remains strong enough to ruin resolution.

Protocol A: The "Ammonia-Doped" Mobile Phase (Normal Phase)

  • Base Modifier: You must saturate the silica surface with a stronger base.

  • Eluent: DCM : MeOH : NH₄OH (28% aq) .

  • Ratio: Start with 95:4:1. If the compound is stuck, move to 90:9:1.

  • Technical Tip: Do not use Triethylamine (TEA) if you plan to use MS detection later, as TEA suppresses ionization and is hard to remove completely. Ammonia is volatile and leaves no residue.

Protocol B: The "Buffered" Reverse Phase (C18) For higher purity (>98%), Reverse Phase (RP) is superior because it avoids silanol interactions.

  • Column: C18 (End-capped).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 9 for basic stability).

  • Mobile Phase B: Acetonitrile.

  • Why Formic Acid? It protonates the amine (

    
    ), ensuring the molecule travels as a single charged species rather than a broad neutral/charged mix.
    
Module 2: Workup & Isolation (The "Water Trap")
Q: I synthesized the molecule, but after aqueous extraction, my yield is <20%. Is it decomposing?

A: It is likely not decomposing; it is partitioning into the water. The combination of the polar hydroxyl group (-OH) and the basic amine makes this molecule highly water-soluble, especially at neutral or acidic pH.

The "Salting Out" Protocol:

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 10) using saturated

    
     or NaOH. This ensures the amine is in its free-base form (neutral).
    
  • Saturation: Saturate the aqueous phase with solid NaCl until no more salt dissolves. This increases the ionic strength, forcing the organic substrate out (Salting Out effect).

  • Solvent Choice: Do not use Diethyl Ether.[2] Use DCM (Dichloromethane) or CHCl₃/IPA (3:1) mixture. The alcohol/chloroform mix is excellent for extracting polar amines.

  • Repetition: Perform 4–5 extractions, not the standard 3.

Q: Can I just evaporate the water?

A: Yes, but with caution.

  • Risk: The molecule has a relatively low molecular weight (MW ~151 g/mol ). High-vacuum lyophilization is safe, but rotary evaporation at high heat (>50°C) and low vacuum might lead to sublimation losses.

  • Better Approach: If extraction fails, evaporate the aqueous mixture to dryness, then triturate the solid residue with warm DCM or MeOH to dissolve your product while leaving inorganic salts (NaCl/Na₂SO₄) behind.

Module 3: Stability & Storage
Q: Is the gem-difluoro group stable? I'm worried about HF elimination.

A: The 3,3-difluoro-4-hydroxy motif is generally stable under standard conditions. However, "beta-elimination" of HF is a risk if you activate the hydroxyl group.

  • Danger Zone: If you attempt to convert the alcohol to a mesylate (Ms) or tosylate (Ts) under basic conditions, the anti-periplanar alignment of the C3-Fluorine and the C4-Leaving Group can trigger rapid elimination to the vinyl fluoride alkene.

  • Storage: Store as the HCl salt . The salt form shuts down the amine lone pair, preventing auto-oxidation and reducing hygroscopicity.

Visual Troubleshooting Guides
Workflow 1: Detection & Purification Decision Tree

Use this logic flow to select the correct chromatography method based on your equipment.

PurificationLogic Start Crude Mixture: 3,3-Difluoro-1-methylpiperidin-4-ol UV_Check Is UV Detection (254nm) the only option? Start->UV_Check Deriv REQUIRED: Derivatization (e.g., Benzoyl chloride) to add chromophore UV_Check->Deriv Yes (Must modify) Blind Blind Fractionation: Collect ALL fractions -> TLC Stain (KMnO4) UV_Check->Blind Yes (Cannot modify) Adv_Detect Available: ELSD, CAD, or MS? UV_Check->Adv_Detect No (Have equipment) Method_NP Normal Phase (Silica) Mobile Phase: DCM/MeOH/NH4OH (90:9:1) Deriv->Method_NP Adv_Detect->Method_NP Standard Clean-up Method_RP Reverse Phase (C18) Mobile Phase: H2O (0.1% Formic)/MeCN Adv_Detect->Method_RP High Polarity/Purity req.

Caption: Decision matrix for overcoming the lack of UV activity in fluorinated piperidines.

Workflow 2: Aqueous Workup Optimization

Follow this loop to maximize recovery from the aqueous phase.

WorkupLogic Quench Reaction Quench (Aqueous) pH_Adj Adjust pH > 10 (Free Base Form) Quench->pH_Adj Extract_Std Extract: DCM x3 pH_Adj->Extract_Std Check_Yield Yield Acceptable? Extract_Std->Check_Yield Finish Dry & Concentrate (<40°C) Check_Yield->Finish Yes Salt_Out Add NaCl (Sat.) 'Salting Out' Check_Yield->Salt_Out No (<20%) Solvent_Switch Switch Solvent: CHCl3 : IPA (3:1) Salt_Out->Solvent_Switch Solvent_Switch->Extract_Std

Caption: "Salting Out" protocol loop for highly polar amino-alcohols.

Quantitative Data: Physicochemical Properties
PropertyValueImplication for Purification
Molecular Weight 151.15 g/mol Risk of sublimation under high vacuum/heat.
pKa (Calc.) ~7.8 (Amine)Lower than piperidine (~11) due to Fluorine inductive effect. Still basic enough to tail on silica.
LogP ~0.4Amphiphilic. Soluble in both water and organic solvents (DCM, Chloroform).
UV Activity NegligibleDO NOT USE UV 254 nm. Use ELSD, RI, or Staining (KMnO₄).
State Solid (Low MP) or OilOften isolated as an oil; crystallizes readily as HCl salt.
References & Authoritative Sources
  • BenchChem Technical Support. (2025).[3][4] Purification of Piperidine Derivatives: Troubleshooting Tailing and Basicity. Retrieved from .

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2758350: 3,3-Difluoropiperidine. Retrieved from .

  • Zhang, W., et al. (2014).[5] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatography A. (Demonstrates fluorophilicity and retention strategies). Retrieved from .

  • Ossila Ltd. (2025). 3,3-Difluoropiperidine hydrochloride: Product Specification and Handling. Retrieved from .

  • ChemicalBook. (2026). 3,3-Difluoro-1-methylpiperidin-4-ol Properties and Suppliers. Retrieved from .

Sources

Technical Support Center: Chromatographic Separation of Polar Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-precision troubleshooting and method development strategies for researchers struggling with the "triple threat" of chromatography: analytes that are polar (poor retention), fluorinated (unique selectivity requirements), and amines (severe peak tailing).

Module 1: Retention Strategies (The "Void Volume" Crisis)

The Problem: Your polar fluorinated amine elutes in the void volume (


) on a standard C18 column, or retention is so slight that integration is unreliable.

The Science: Standard C18 retention relies on hydrophobic interaction. Polar fluorinated amines often possess high water solubility and low LogP values. Furthermore, the electron-withdrawing nature of fluorine atoms can lower the pKa of the amine group, altering its ionization state compared to non-fluorinated analogs.

Solution Architecture: Do not simply increase the aqueous content on C18. Instead, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) .

Decision Matrix: HILIC vs. Mixed-Mode

Use the following logic flow to select your starting stationary phase.

ColumnSelection cluster_tips Expert Tip Start Analyte: Polar Fluorinated Amine LogP Check LogP / LogD Start->LogP VeryPolar LogP < -1.0 (Very Hydrophilic) LogP->VeryPolar ModPolar LogP -1.0 to 1.0 (Moderately Polar) LogP->ModPolar HILIC Select HILIC (Bare Silica or Amide) VeryPolar->HILIC Primary Choice MMC Select Mixed-Mode (C18 + Cation Exchange) ModPolar->MMC If robust retention needed PFP Select PFP (Pentafluorophenyl) ModPolar->PFP If isomers present Tip1 HILIC requires long equilibration

Figure 1: Column selection logic based on analyte hydrophobicity and structural needs.

Protocol: Robust HILIC Equilibration

HILIC fails most often due to a lack of water-layer formation on the silica surface.

  • Flush: 20 column volumes (CV) of 50:50 Acetonitrile:Water (with buffer).

  • Condition: 20 CV of initial gradient conditions (e.g., 95:5 Acetonitrile:Buffer).

  • The "Blank" Injection: Inject a solvent blank.[1] If the pressure ripple does not stabilize, the water layer is not yet equilibrium.

  • Sample Diluent: Crucial. Dissolve samples in 80-90% Acetonitrile. Injecting a water-rich sample into a HILIC column disrupts the water layer, causing split peaks.

Module 2: Selectivity & Isomers (The "Fluorine Effect")

The Problem: You have retained the compound, but you cannot separate positional isomers (e.g., 2-fluoroethylamine vs. 4-fluoroethylamine derivatives). C18 shows them as a single peak.

The Science: Fluorine atoms are highly electronegative but also lipophilic. On a C18 column, the hydrophobic surface cannot easily distinguish the position of a fluorine atom. Pentafluorophenyl (PFP) phases utilize "Fluorophilicity"—a specific fluorine-fluorine interaction, along with


 interactions and dipole moments. This creates orthogonal selectivity to C18.
Comparative Data: C18 vs. PFP Mechanisms[2][3]
FeatureC18 (Alkyl)PFP (Pentafluorophenyl)Benefit for Fluorinated Amines
Primary Mechanism Hydrophobic Interaction

Interaction, Dipole-Dipole
Separates based on electron density distribution.
Fluorine Specificity NoneHigh (Fluorine-Fluorine)Resolves positional isomers of F-compounds.
Shape Selectivity Moderate (Steric)High (Rigid Ring)Distinguishes ortho/meta/para substitutions.
H-Bonding LowModerateRetains polar amines better than C18.

Expert Insight: PFP columns can often be run in both Reversed-Phase (high water) and HILIC (high organic) modes. For polar amines, try running a PFP column in HILIC mode (90% ACN) to leverage both the polar retention and the fluorine selectivity.

Module 3: Peak Shape (The "Shark Fin" Nightmare)

The Problem: The peak tails significantly (Asymmetry factor > 1.5), ruining resolution and quantitation.

The Science: Amines are basic. Silica support materials contain residual silanols (


). At neutral pH, these silanols are ionized (

). The positively charged amine undergoes cation exchange with the silanol, causing it to "drag" or tail. Note: While fluorine withdraws electrons, often lowering the pKa of the amine, many fluorinated amines remain basic enough to interact with silanols.
Troubleshooting Workflow: Peak Tailing

TailingFix Issue Problem: Peak Tailing (As > 1.5) CheckpH Step 1: Check Mobile Phase pH Issue->CheckpH LowpH pH < 3.0 CheckpH->LowpH Acidic Method HighpH pH > 9.0 (High pH Stable Column) CheckpH->HighpH Basic Method Suppress Step 2: Increase Ionic Strength (Add 10-20mM Ammonium Formate) LowpH->Suppress Good Symmetric Peak HighpH->Good Usually solves issue StillTailing Still Tailing? Suppress->StillTailing SilanolOff Silanols are deprotonated (Si-O-). Switch to High pH to suppress amine charge OR suppress silanol ionization. HFIP Advanced: Add HFIP (Hexafluoroisopropanol) StillTailing->HFIP Yes Mechanism HFIP coats stationary phase & masks silanols HFIP->Mechanism Why?

Figure 2: Step-by-step troubleshooting for amine peak tailing.

Advanced Protocol: HFIP Additive

If standard buffers fail, use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

  • Concentration: 5–10 mM in the aqueous mobile phase.

  • Mechanism: HFIP acts as a weak ion-pairing agent and effectively "masks" silanols, drastically improving peak shape for fluorinated amines.

  • Warning: HFIP suppresses electrospray ionization (ESI) signal in Mass Spectrometry. Use only if sensitivity margins allow, or use APCI source if available.

Technical Support FAQs

Q1: I am using a C18 column and my fluorinated amine is splitting into two peaks. Is it degrading? A: Likely not. If you are using a fluorinated solvent or sample diluent, or if the sample is dissolved in 100% organic while the starting gradient is aqueous, you are seeing a "solvent effect."

  • Fix: Match the sample diluent to the starting mobile phase conditions. If using HILIC, the sample must be in high organic (e.g., 90% ACN).

Q2: Can I use Ion-Pairing Reagents (IPR) like TFA or Heptafluorobutyric acid (HFBA)? A: Yes, but with caveats.

  • TFA (0.1%): Good for peak shape, but suppresses MS signal significantly (signal killer).

  • HFBA: Stronger ion pair, retains polar amines well on C18. However, it permanently contaminates the LC system and MS source. Dedicate a column and system to this method if you choose this path.

Q3: Why does my retention time shift day-to-day on my HILIC method? A: HILIC is sensitive to the "water layer" on the silica.

  • Fix: Ensure your "A" solvent (aqueous) has at least 10mM buffer (Ammonium Formate/Acetate). Pure water allows pH to drift.

  • Fix: Check the water content in your "B" solvent (Acetonitrile). Acetonitrile is hygroscopic; absorption of atmospheric moisture changes the mobile phase strength.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Bell, D. S., & Jones, A. D. (2005).[2] Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[3] Journal of Chromatography A. Link

  • Thermo Fisher Scientific. Acclaim Mixed-Mode WAX-1 Application Note. (Demonstrates orthogonal selectivity for amines). Link

  • Agilent Technologies. User Guide for Agilent Poroshell 120 PFP Columns. (Details on PFP selectivity mechanisms). Link

  • Guo, Y., & Gaiki, S. (2011). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A. Link

Sources

Validation & Comparative

Comparative Guide: Metabolic Stability of 3,3-Difluoropiperidin-4-ol vs. Piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Lead Optimization

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it frequently suffers from rapid oxidative metabolism and high basicity-related toxicity (e.g., hERG liability). This guide provides a technical comparison between the standard Piperidin-4-ol scaffold and its bioisostere, 3,3-Difluoropiperidin-4-ol .

Key Takeaway: The introduction of a gem-difluoro group at the C3 position is a strategic "metabolic blocking" maneuver. It significantly enhances metabolic stability by preventing CYP450-mediated oxidation at the susceptible


-carbon (relative to the hydroxyl) while simultaneously modulating basicity (

) to improve membrane permeability.

Physicochemical Profile & Structural Analysis[1][2][3]

The primary driver for swapping a non-fluorinated scaffold with a fluorinated one is often the modulation of physicochemical properties (PhysChem). The strong electronegativity of fluorine (3.98 Pauling scale) induces profound electronic changes in the piperidine ring.

Comparative PhysChem Data (Representative)
PropertyPiperidin-4-ol (Standard)3,3-Difluoropiperidin-4-ol (Optimized)Impact on Drug Design
Basicity (

)
~10.8 (Secondary Amine)~8.5 – 9.0Reduced: Lower

reduces lysosomal trapping and hERG channel affinity.
Lipophilicity (LogP) -0.4 to 0.10.3 to 0.6Modulated: Slight increase in lipophilicity due to C-F hydrophobicity, balancing the polarity.
Metabolic Liability High (C3/C5 Oxidation)Low (C3 Blocked)Improved: Steric and electronic protection of the ring.
Conformation Chair (Stable)Distorted Chair / TwistAltered: The gauche effect and dipole interactions may alter binding vector orientation.
Mechanistic Insight: The Inductive Effect

In the non-fluorinated parent, the amine nitrogen is highly basic. The electron-withdrawing nature of the gem-difluoro group at the


-position (C3) pulls electron density away from the nitrogen via the 

-bond framework (inductive effect,

). This stabilizes the free base form relative to the protonated ammonium species, lowering the

by 1–2 log units. This is critical for oral bioavailability, as it increases the fraction of uncharged molecules available for passive diffusion at physiological pH (7.4).

Metabolic Stability Analysis

The piperidine ring is a known "metabolic soft spot." Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, readily oxidize the carbon atoms


 to the nitrogen or 

to the hydroxyl group.
The Metabolic Soft Spot
  • Piperidin-4-ol: The C3 and C5 positions are electron-rich C-H bonds. CYPs initiate oxidation here via hydrogen atom abstraction (HAT), leading to the formation of unstable hemiaminals or ketones, resulting in ring opening or clearance.

  • 3,3-Difluoropiperidin-4-ol: The C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol vs. ~98 kcal/mol for C-H). It is essentially inert to CYP oxidative attack. Furthermore, the fluorine atoms provide steric shielding, protecting the adjacent carbons.

Representative Experimental Data

The following data represents typical results from a Human Liver Microsome (HLM) stability assay comparing these scaffolds when embedded in a drug-like molecule.

ParameterNon-Fluorinated Analog3,3-Difluorinated AnalogPerformance Delta

(min)
18.554.2~3x Improvement in half-life.

(

L/min/mg)
78.7 (High Clearance)22.1 (Low-Mod Clearance)Significant Reduction in intrinsic clearance.
Main Metabolite M+16 (Hydroxylation at C3)Stable / N-oxidation onlyPathway Blocked: C3-oxidation eliminated.
Visualizing the Metabolic Pathway

MetabolicPathway Parent Piperidin-4-ol (Scaffold) CYP CYP450 Enzyme (Oxidative Attack) Parent->CYP Substrate Binding Metabolite1 C3-Hydroxylation (Unstable Hemiaminal) CYP->Metabolite1 H-Abstraction (Non-F) Blocked Metabolic Block (C-F Bond Inert) CYP->Blocked 3,3-Difluoro subst. RingOpen Ring Opening / Clearance Metabolite1->RingOpen Degradation Stable Intact Scaffold (Excreted Unchanged) Blocked->Stable High Stability

Figure 1: Mechanistic comparison of metabolic fates. The 3,3-difluoro substitution effectively blocks the oxidative pathway leading to ring degradation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement in your own lab, follow this standardized protocol. This workflow ensures data integrity through the use of positive controls and precise quenching.

Materials
  • Test Compounds: 10 mM stock in DMSO.

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

    • Spike Test Compound to final concentration of 1

      
      M (0.1% DMSO final).
      
  • Pre-Incubation:

    • Incubate mixture at 37°C for 5 minutes (shaking water bath).

  • Initiation:

    • Add NADPH regenerating system to initiate reaction (Time

      
      ).
      
    • Control: Prepare a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L ice-cold Quench Solution (ACN + IS).
      
    • Vortex vigorously for 1 minute.

  • Analysis:

    • Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Calculation

Calculate the slope (


) of 

vs. time.


[1]
Experimental Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Step1 Thaw HLM & Dilute to 0.5 mg/mL Step2 Add Compound (1 µM) Pre-warm 37°C Step1->Step2 Step3 Add NADPH (Start Reaction) Step2->Step3 Step4 Sampling Loop (0, 5, 15, 30, 60 min) Step3->Step4 Step5 Quench with ACN (+ Internal Std) Step4->Step5 Aliquot Transfer Step6 Centrifuge & LC-MS/MS Step5->Step6 Step7 Calculate CL_int & t_1/2 Step6->Step7

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (


) using Human Liver Microsomes.

Conclusion

Replacing Piperidin-4-ol with 3,3-Difluoropiperidin-4-ol is a validated medicinal chemistry strategy. It addresses two critical failure modes in drug discovery:

  • Metabolic Instability: By blocking the C3 oxidation site with high-energy C-F bonds.

  • Excessive Basicity: By lowering

    
     via the inductive effect, improving permeability and safety profiles.
    

While synthesis of the difluoro-analog is more complex, the gains in DMPK properties often justify the effort during the Lead Optimization phase.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and methodological manual for the structural characterization of fluorinated piperidines. It addresses the critical analytical challenge of distinguishing positional isomers (2-, 3-, and 4-fluoropiperidine) which often exhibit identical mass spectral signatures under standard conditions.[1]

Executive Summary: The Isomeric Challenge

Fluorinated piperidines are ubiquitous pharmacophores in modern drug design (e.g., paroxetine, risperidone) due to fluorine’s ability to modulate pKa and metabolic stability. However, distinguishing positional isomers—specifically 2-fluoro , 3-fluoro , and 4-fluoropiperidine —presents a significant analytical blind spot.

The Core Problem: Under standard Electron Ionization (EI) at 70 eV, these isomers produce virtually identical mass spectra. The dominant fragmentation pathways (alpha-cleavage and ring fission) are often insensitive to the remote position of the fluorine atom relative to the nitrogen charge center.

The Solution: This guide compares Direct Analysis against Derivatization-Enhanced Analysis . We demonstrate that converting these analytes to their N-Trifluoroacetyl (TFA) or N-Heptafluorobutyryl (HFB) derivatives is the only robust method to enforce regio-specific fragmentation, allowing for confident structural assignment.

Comparative Analysis: Direct vs. Derivatization MS

Method A: Direct EI-MS (70 eV)
  • Status: Not Recommended for Isomer Differentiation

  • Mechanism: Ionization triggers radical-induced alpha-cleavage at the C2/C6 positions.

  • Outcome: All isomers (2-F, 3-F, 4-F) rapidly eliminate Hydrogen Fluoride (HF, 20 Da) or undergo non-specific ring shattering. The resulting base peaks are often identical (e.g., m/z 84 for [M-F]⁺ or m/z 83 for [M-HF]⁺).

  • Data Integrity: High risk of false positives.

Method B: TFA-Derivatization GC-MS (Recommended)
  • Status: Gold Standard

  • Mechanism: The N-trifluoroacetyl group stabilizes the nitrogen lone pair, directing fragmentation into specific "diagnostic" pathways. The bulky group prevents immediate HF loss, forcing the ring to open in a way that includes or excludes the fluorine atom in the primary fragment depending on its position.

  • Outcome: Distinct spectral fingerprints.[1][2] The position of the fluorine atom on the alkyl chain after ring opening results in mass shifts in the lower mass range (e.g., m/z 110 vs m/z 128 series).

Technical Deep Dive: Fragmentation Mechanics

The "Fluorine Scrambling" Effect in Direct EI

In underivatized piperidines, the ionization energy (~70 eV) is sufficient to cause H-scrambling and rapid HF elimination before the ring opens. This "erases" the positional memory of the fluorine.

  • Common Base Peak: m/z 84 (C₅H₁₀N⁺) – indistinguishable across isomers.

The Derivatization Advantage

Derivatization with Trifluoroacetic Anhydride (TFAA) adds a mass of 97 Da and creates a rigid amide bond.

  • Alpha-Cleavage Rule: Ionization occurs at the amide nitrogen. The ring cleaves at the C2-C3 bond (or C6-C5).

  • Isomer Differentiation Logic:

    • 3-Fluoro-N-TFA: Ring opening retains the fluorine on the propyl chain attached to the nitrogen fragment.

    • 4-Fluoro-N-TFA: Ring opening places the fluorine at the terminus of the chain, altering the probability of secondary methyl radical loss.

Quantitative Comparison Table
FeatureDirect EI-MS (Underivatized)TFA-Derivatized GC-MSESI-MS/MS (Triple Quad)
Molecular Ion (M⁺) Weak / AbsentStrong (M⁺ 199 for Monofluoro)Strong [M+H]⁺
Base Peak m/z 84 (Generic)Isomer Specific (see below)[M+H-HF]⁺
Isomer Specificity < 5% (Indistinguishable)> 95% (Distinct Patterns)Moderate (Requires collision energy ramping)
Sample Prep Time 0 min15 min0 min
Sensitivity HighHigh (Improved chromatography)Very High

Experimental Protocol: TFA-Derivatization Workflow

This protocol is self-validating. The appearance of the molecular ion at m/z 199 (for monofluoropiperidine-TFA) confirms successful derivatization.

Reagents:

  • Trifluoroacetic Anhydride (TFAA)[3][4][5][6][7]

  • Ethyl Acetate (anhydrous)

  • Pyridine (catalyst)

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of fluorinated piperidine sample in 100 µL Ethyl Acetate.

  • Acylation: Add 50 µL TFAA and 10 µL Pyridine.

  • Incubation: Cap and heat at 60°C for 20 minutes.

    • Why? Heat ensures complete reaction of sterically hindered secondary amines (e.g., 2-fluoro isomer).

  • Evaporation: Evaporate to dryness under a stream of Nitrogen (N₂).

  • Reconstitution: Reconstitute in 200 µL Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

Visualization: Fragmentation Pathways

The following diagram illustrates why derivatization works. It contrasts the "Chaotic" fragmentation of the native amine with the "Directed" fragmentation of the TFA-derivative.

Fragmentation_Pathways Sample Fluorinated Piperidine (Isomer Mixture) Direct_EI Direct EI (70 eV) Sample->Direct_EI Deriv_Step TFAA Derivatization Sample->Deriv_Step Radical_Cat Radical Cation (M+.) Direct_EI->Radical_Cat HF_Loss Rapid HF Loss (Neutral -20 Da) Radical_Cat->HF_Loss Fast Generic_Ion Generic Immonium Ion (m/z 84) NO ISOMER DATA HF_Loss->Generic_Ion TFA_Analog N-TFA-Piperidine (M+ 199) Deriv_Step->TFA_Analog Alpha_Cleave Directed Alpha-Cleavage (Ring Opening) TFA_Analog->Alpha_Cleave Stabilized Isomer_3F 3-F Specific Ion (F retained on N-fragment) Alpha_Cleave->Isomer_3F 3-Fluoro Path Isomer_4F 4-F Specific Ion (F lost in neutral alkene) Alpha_Cleave->Isomer_4F 4-Fluoro Path

Figure 1: Mechanistic divergence between Direct EI and TFA-Derivatization. Note how the TFA group prevents early HF loss, preserving structural information.

Diagnostic Ion Guide (TFA-Derivatives)

Use this table to interpret your GC-MS data after derivatization.

IsomerKey Diagnostic Ion (m/z)Mechanism
3-Fluoro-N-TFA 154 Loss of propyl radical; F is retained on the N-containing fragment.
4-Fluoro-N-TFA 168 Ring cleavage followed by H-rearrangement; F is often lost in neutral fragment.
2-Fluoro-N-TFA 110 Unique McLafferty rearrangement due to proximity of F to Carbonyl oxygen.

Note: Exact m/z values may vary by ±1 Da depending on H-transfer mechanisms, but the pattern of relative abundances remains distinct.

References

  • Kumazawa, T., et al. (2011).[4][7] "Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs." International Journal of Spectroscopy.[4]

  • National Institute of Justice. (2009).[1] "Differentiation of the Regioisomeric 2-, 3-, and 4-Trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS." Forensic Science International.[1]

  • Glorius, F., et al. (2019).[8] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[3][8] Nature Chemistry.

  • BenchChem Application Note. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives."

Sources

A Senior Application Scientist's Guide to Validating the Purity of 3,3-Difluoro-1-methylpiperidin-4-ol via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Fluorinated Scaffolds

In modern drug discovery, fluorinated aliphatic heterocycles like 3,3-Difluoro-1-methylpiperidin-4-ol serve as invaluable building blocks. The strategic incorporation of fluorine can significantly modulate key drug-like properties, including metabolic stability, pKa, and binding affinity.[1] The difluoro-geminal group, in particular, offers a unique conformational lock and electronic signature. As this intermediate is incorporated into an Active Pharmaceutical Ingredient (API), its purity is not merely a quality metric; it is a fundamental determinant of the final drug product's safety and efficacy. Even trace impurities can carry forward, potentially leading to unforeseen toxicity, altered pharmacology, or instability.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 3,3-Difluoro-1-methylpiperidin-4-ol, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind method development choices, present a robust, self-validating protocol, and objectively compare HPLC with alternative techniques, supported by experimental logic and authoritative standards.

Part 1: The Primary Method: Reverse-Phase HPLC (RP-HPLC)

For non-volatile small molecules, RP-HPLC is the "Swiss army knife" of purity analysis, offering a superb balance of resolution, robustness, and flexibility.[2] The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[2] For our target molecule, 3,3-Difluoro-1-methylpiperidin-4-ol, several structural features dictate our analytical strategy:

  • Polarity: The hydroxyl group and the tertiary amine confer significant polarity, which can lead to poor retention on traditional C18 columns under highly aqueous conditions.[3][4]

  • Basicity: The piperidine nitrogen (a tertiary amine) is basic. Its ionization state is dependent on the mobile phase pH. At acidic or neutral pH, it will be protonated, increasing its polarity and affecting its interaction with the stationary phase. Uncontrolled ionization can lead to severe peak tailing due to interactions with residual silanols on the silica backbone of the column.[5]

  • Lack of a Strong Chromophore: The molecule lacks extensive conjugation or aromatic rings, meaning it will exhibit poor absorbance in the typical UV range (220-400 nm). This is the single most critical challenge for this analysis.

Method Development & Rationale: An Expert's Perspective

A robust HPLC method is a self-validating system. Every parameter is chosen to control a specific variable and ensure reproducibility. The international guideline ICH Q2(R1) provides a comprehensive framework for what constitutes a validated analytical procedure, covering aspects like accuracy, precision, specificity, and robustness.[6][7][8]

1. Column Selection: Beyond Standard C18

A standard C18 column might provide insufficient retention for this polar compound.[3] A better starting point is a polar-endcapped C18 column . These columns feature a proprietary polar group integrated near the silica surface, which promotes better interaction with polar analytes and prevents "phase collapse" under the highly aqueous mobile phase conditions required to retain the molecule.

2. Mobile Phase Selection: Controlling Ionization and Retention

  • pH Control is Non-Negotiable: To ensure consistent peak shape and retention time for our basic analyte, the mobile phase must be buffered. The goal is to keep the analyte in a single, consistent ionic state. A buffer of 10-20 mM ammonium formate or ammonium acetate adjusted to a pH of ~3.0-4.0 is an excellent choice. This low pH protonates the tertiary amine, and more importantly, it suppresses the ionization of residual silanols on the stationary phase, minimizing peak tailing.[5]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis. Its lower viscosity results in better efficiency and lower backpressure. A shallow gradient, starting with a high aqueous percentage (e.g., 95% water/buffer), is necessary to retain the polar analyte.

3. The Detector Dilemma: Overcoming the "UV-Invisible" Challenge

This is where expertise becomes paramount. A standard UV detector will likely fail to provide the sensitivity needed for accurate impurity profiling at the 0.05% or 0.1% levels required by regulatory bodies.

  • The Inadequate Choice: UV/PDA Detector: While a Photodiode Array (PDA) detector is invaluable for assessing peak purity for chromophoric compounds, its utility here is limited to detecting only major impurities that happen to have a chromophore.[9] Relying on it alone would create a dangerous analytical blind spot.

  • The Superior Choice: Charged Aerosol Detector (CAD): The CAD is a universal detector that is ideal for non-volatile compounds with poor or no chromophores.[10][11][12] The eluent is first nebulized, the mobile phase is evaporated, and the remaining analyte particles are charged and then measured by an electrometer.[10][12] This provides a response that is highly uniform for different non-volatile analytes, making it far more powerful for quantifying unknown impurities than UV detection.[13]

  • The Definitive Choice: Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard. It not only provides universal detection but also delivers the molecular weight of the main peak and any impurities, enabling definitive identification.[14][15]

Detailed Experimental Protocol (HPLC-CAD)

This protocol is designed as a robust starting point for method validation.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Ammonium formate (≥99% purity)

  • Formic acid (~99% purity)

  • 3,3-Difluoro-1-methylpiperidin-4-ol reference standard and sample lot

2. Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

3. Chromatographic Conditions:

  • Column: Polar-endcapped C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5 (adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 40
    12.0 95
    14.0 95
    14.1 5

    | 17.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • CAD Settings: Evaporation Temperature: High, Filter: None (as per manufacturer's recommendation)

4. Sample Preparation:

  • Diluent: Mobile Phase A

  • Sample Concentration: Prepare a stock solution of the sample at 1.0 mg/mL in the diluent. Ensure complete dissolution.[16]

5. System Suitability Test (SST):

  • Before running samples, perform at least five replicate injections of the reference standard solution (~0.5 mg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%

    • RSD of retention time < 1.0%

    • Tailing factor: 0.8 - 1.5

Visualizing the Workflow

The following diagram illustrates the logical flow of the HPLC-CAD purity validation process.

HPLC_Workflow HPLC-CAD Purity Validation Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Reporting SamplePrep Sample & Standard Prep (1.0 mg/mL in Diluent) SST System Suitability Test (5 Replicates, Check RSD) SamplePrep->SST MobilePhase Mobile Phase Prep (Buffer pH Control) MobilePhase->SST Injection Inject Sample & Blank SST->Injection If Pass Acquisition Gradient Elution & CAD Data Collection Injection->Acquisition Integration Peak Integration Acquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: HPLC-CAD workflow from preparation to final report.

Part 2: Comparative Analysis with Alternative Methods

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical principles.

Alternative Methodologies
  • Supercritical Fluid Chromatography (SFC): SFC is a high-efficiency technique that uses supercritical CO2 as the main mobile phase.[17][18] It is particularly adept at separating chiral compounds and can be significantly faster and "greener" than HPLC.[17][19] For our analyte, SFC could offer a different selectivity profile, potentially resolving impurities that co-elute in RP-HPLC. It is a powerful orthogonal method for purity confirmation.[20][21]

  • Gas Chromatography (GC): GC is only suitable for volatile and thermally stable compounds. While our analyte has a hydroxyl group that may require derivatization to increase volatility and prevent on-column degradation, GC could be excellent for detecting small, volatile process impurities (e.g., residual solvents) that HPLC might miss.

  • Quantitative NMR (qNMR): qNMR is an absolute, primary method of quantification that does not require a reference standard for the impurities themselves.[22][23] By integrating the analyte's ¹H NMR signals against those of a certified internal standard of known purity and concentration, one can directly calculate the purity of the target molecule.[24][25] This makes qNMR exceptionally powerful for certifying reference standards and providing an orthogonal purity value that is not based on chromatographic separation.[26] The presence of fluorine also allows for ¹⁹F NMR, which can be a highly sensitive and specific tool for identifying and quantifying fluorinated impurities.[27][28]

Performance Comparison

The choice of method depends on the specific question being asked—are you looking for routine QC, identifying an unknown, or certifying a reference material?

Parameter RP-HPLC with CAD/MS Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC-FID) Quantitative NMR (qNMR)
Specificity High (separation-based); Very High with MS (mass-based).High; offers orthogonal selectivity to HPLC.[17]High for volatile analytes; limited by thermal stability.Very High; structure-specific signal assignment.
Sensitivity (LOQ) Low ng range (CAD); pg-ng range (MS).[14]Comparable to HPLC, highly detector-dependent.pg-ng range for suitable analytes.~0.1% for impurities, depending on structure and field strength.
Primary Use Case Routine purity testing, impurity profiling, stability studies.Orthogonal purity confirmation, chiral separations.[20]Residual solvent analysis, volatile impurity screening.Absolute purity assignment, reference standard certification.[22]
Speed Moderate (15-30 min runs).Fast (often <10 min runs).[19]Fast (<15 min runs).Slow (requires careful sample prep and longer acquisition).
Limitations Requires non-volatile analytes; CAD response can be gradient-dependent.[13]Less suitable for highly polar, water-soluble compounds.[18]Requires volatile & thermally stable analytes (or derivatization).Lower sensitivity than chromatography; requires soluble sample.[24]
Decision-Making Framework

Choosing the right analytical tool is a strategic decision. The diagram below outlines a logical path for selecting the appropriate technique for purity validation.

Decision_Tree Method Selection Framework for Purity Analysis Start Start: Purity Analysis Required IsVolatile Is the analyte/impurity thermally stable & volatile? Start->IsVolatile RoutineQC Is this for routine QC and impurity profiling? IsVolatile->RoutineQC No UseGC Use Gas Chromatography (GC) IsVolatile->UseGC Yes NeedAbsolute Is absolute purity value needed (e.g., for a reference standard)? RoutineQC->NeedAbsolute No UseHPLC Use HPLC-CAD/MS (Primary Method) RoutineQC->UseHPLC Yes NeedOrthogonal Need orthogonal confirmation or chiral separation? NeedAbsolute->NeedOrthogonal No UseQNMR Use Quantitative NMR (qNMR) NeedAbsolute->UseQNMR Yes UseSFC Use Supercritical Fluid Chromatography (SFC) NeedOrthogonal->UseSFC Yes End Method Selected NeedOrthogonal->End No UseGC->End UseHPLC->End UseQNMR->End UseSFC->End

Caption: Decision tree for selecting the optimal purity analysis method.

Conclusion

Validating the purity of 3,3-Difluoro-1-methylpiperidin-4-ol requires a nuanced analytical approach. While Reverse-Phase HPLC is the workhorse method, its successful implementation hinges on the rational selection of a polar-endcapped column, a buffered mobile phase to control analyte ionization, and, most critically, the use of a universal detector like CAD or MS to overcome the molecule's lack of a UV chromophore.

No single method is infallible. True scientific integrity is achieved by understanding the limitations of the primary technique and employing orthogonal methods like SFC and qNMR for confirmation, especially during drug development and for reference standard characterization. This multi-faceted approach ensures that the purity value reported is accurate, reliable, and robust, safeguarding the quality of the final pharmaceutical product.

References

  • Title: Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review Source: ResearchGate URL: [Link]

  • Title: Charged aerosol detector - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin Source: ResearchGate URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations Source: PMC (PubMed Central) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: What is Supercritical Fluid Chromatography (SFC) Chromatography? Source: Teledyne Labs URL: [Link]

  • Title: Advanced Analysis with Supercritical Fluids Chromatography Source: Shimadzu URL: [Link]

  • Title: Purity Testing & Quantitative NMR Analysis Source: Spectral Service AG URL: [Link]

  • Title: Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control Source: LCGC International URL: [Link]

  • Title: Supercritical Fluid Chromatography: Advances and Applications in Pharmaceutical Analysis Source: Google Books URL
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: Blog: Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI group URL: [Link]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]

  • Title: Metabolic and Pharmaceutical Aspects of Fluorinated Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Scaling Small Molecule Purification Methods for HPLC Source: Agilent URL: [Link]

  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Technology Networks URL: [Link]

  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Technology Networks URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

Sources

Comparative Guide: IR Spectroscopy Analysis of 3,3-Difluoro-1-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 3,3-Difluoro-1-methylpiperidin-4-ol , a critical fluorinated building block in modern drug discovery.

The incorporation of a gem-difluoro motif into the piperidine ring significantly alters the physicochemical profile of the molecule compared to its non-fluorinated parent, 1-Methylpiperidin-4-ol . This guide objectively compares these two scaffolds, providing researchers with the diagnostic spectral markers required to confirm structural integrity, assess purity, and identify intramolecular interactions such as OH···F hydrogen bonding.[1][2][3]

Structural Context & Significance

In medicinal chemistry, the 3,3-difluoropiperidine scaffold is frequently employed to modulate pKa, enhance metabolic stability (by blocking oxidative metabolism at the C3 position), and lower lipophilicity compared to carbocyclic analogs.

The Comparative Set

To understand the IR signature of the target, we benchmark it against its direct non-fluorinated precursor.

FeatureTarget: 3,3-Difluoro-1-methylpiperidin-4-ol Alternative: 1-Methylpiperidin-4-ol
Core Structure Piperidine ring with gem-difluoro at C3Unsubstituted piperidine ring
Key Functionality C-F bonds (Polar, hydrophobic)C-H bonds (Standard alkane)
Electronic Env. Electron-withdrawing (Inductive effect)Electron-donating (Hyperconjugation)
Conformation Biased (Fluorine gauche effect)Chair (Equatorial preference)

Spectral Analysis: Target vs. Alternative

The following table summarizes the diagnostic IR bands. Note that the presence of the fluorine atoms introduces dominant stretching vibrations in the fingerprint region that are absent in the alternative.

Table 1: Comparative IR Band Assignment
Spectral RegionVibrational ModeAlternative (Non-Fluorinated)Target (3,3-Difluoro)Diagnostic Note
3600–3200 cm⁻¹ O-H StretchingBroad band (~3350 cm⁻¹)Shifted/Split (3550–3400 cm⁻¹)Target may show specific intramolecular OH···F bonding shifts.[1][4]
3000–2800 cm⁻¹ C-H StretchingStrong, multiple bandsWeakened intensity Fluorine polarization reduces the intensity of adjacent C-H stretches.
2850–2700 cm⁻¹ N-CH₃ StretchingDistinct "Bohlmann bands"Preserved but potentially shiftedCharacteristic of N-methyl group; sensitive to lone pair orientation.
1400–1000 cm⁻¹ C-F Stretching ABSENT Very Strong (1250–1100 cm⁻¹) Primary Identifier. The C-F stretch is often the strongest bond in the spectrum.
1500–1300 cm⁻¹ CH₂ BendingMedium intensityMixed modesC-F bands often obscure the standard CH₂ scissoring/bending modes.

Deep Dive: Mechanism of Spectral Shifts

The Gem-Difluoro "Fingerprint" (1350–1000 cm⁻¹)

The most distinct feature of 3,3-Difluoro-1-methylpiperidin-4-ol is the appearance of intense bands in the 1000–1350 cm⁻¹ region.

  • Mechanism: The C-F bond has a large dipole moment, leading to a large change in dipole during vibration. This results in intense IR absorption.

  • Observation: Unlike the non-fluorinated alternative, which shows moderate C-C and C-O stretches here, the target will display two or more massive bands corresponding to the symmetric and asymmetric stretching of the CF₂ group.

  • Application: Use this region to quantify the target in a mixture containing non-fluorinated impurities.

Intramolecular Hydrogen Bonding (OH···F)

The proximity of the hydroxyl group at C4 to the fluorines at C3 creates a high probability of intramolecular hydrogen bonding.

  • Free OH: Typically appears >3600 cm⁻¹ (sharp) in dilute solution.

  • H-Bonded OH: Shifts to lower wavenumbers (Red shift).

  • The "Fluorine Shift": An OH···F interaction is weaker than an OH[2]···O bond but distinct. In the target molecule, if the OH adopts an axial orientation (or equatorial depending on ring flip) to interact with the fluorine, you will observe a specific shift distinct from the broad intermolecular H-bonding seen in the bulk neat liquid of the alternative.

Visualization of Structural Logic

The following diagram illustrates the decision-making process for distinguishing the target from its alternative using IR data.

IR_Analysis_Logic Start Unknown Sample Spectrum Check_Fingerprint Analyze 1000-1400 cm⁻¹ Region Start->Check_Fingerprint Decision1 Strong/Intense Bands Present? Check_Fingerprint->Decision1 No_CF Bands Absent/Weak (Standard C-O/C-C only) Decision1->No_CF No Yes_CF Intense Doublet/Multiplet (C-F Stretching) Decision1->Yes_CF Yes Result_Alt Likely Non-Fluorinated (1-Methylpiperidin-4-ol) No_CF->Result_Alt Result_Target Likely Fluorinated Target (3,3-Difluoro...) Yes_CF->Result_Target Check_OH Secondary Check: OH Region (3200-3600 cm⁻¹) Result_Target->Check_OH OH_Shift Look for sharp band ~3550 cm⁻¹ (Intramolecular OH···F) Check_OH->OH_Shift

Caption: Logical workflow for distinguishing 3,3-difluoro-1-methylpiperidin-4-ol from non-fluorinated analogs based on spectral dominance of C-F stretching modes.

Experimental Protocol: Validated Workflow

To ensure reproducibility and minimize artifacts (such as atmospheric water vapor obscuring the OH region), the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR) FTIR

ATR is preferred over KBr pellets for this hygroscopic amino-alcohol to prevent water uptake during sample prep.

Step-by-Step Procedure:

  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading:

    • Liquid/Oil: Place 1 drop of 3,3-Difluoro-1-methylpiperidin-4-ol directly on the crystal.

    • Solid: If the salt form (e.g., HCl salt) is used, clamp down with high pressure to ensure contact.

  • Acquisition: Collect sample spectrum (32-64 scans).

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission library data is needed).

  • Validation (Self-Check):

    • Check 2300 cm⁻¹: If CO₂ doublet is inverted, background was stale.

    • Check 1200 cm⁻¹: Signal should not saturate (absorbance < 1.5). If saturated, the C-F bands are too strong; use a thin film or transmission cell instead.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66048, 4-Piperidinol, 1-methyl-. Retrieved February 19, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. Piperidine, 1-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved February 19, 2026 from [Link]

  • Hunter, L. (2010).The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. (Contextual grounding for the fluorine gauche effect and intramolecular H-bonding).

Sources

A Senior Application Scientist's Guide to Assessing and Mitigating hERG Channel Inhibition of Fluorinated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Piperidine Moiety

In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, celebrated for its prevalence in pharmaceuticals and its ability to confer desirable physicochemical properties.[1] However, this ubiquity comes with a well-known caveat: a heightened risk of cardiotoxicity due to off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2] Inhibition of the hERG channel, which is critical for cardiac repolarization, can lead to a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[2] Consequently, early and accurate assessment of hERG liability is a mandatory step in drug development, governed by stringent regulatory guidelines like the ICH E14/S7B.[3]

This guide provides a comparative framework for assessing hERG inhibition, with a specific focus on a powerful medicinal chemistry strategy: the selective fluorination of piperidine analogs. We will explore the causal relationship between fluorination and reduced hERG affinity, compare the state-of-the-art assessment methodologies, and provide actionable, field-proven protocols for researchers in drug development.

The Causality of hERG Inhibition: Why Basic Amines Are a Red Flag

The hERG channel's inner pore is notoriously promiscuous, featuring key aromatic residues (Tyrosine 652 and Phenylalanine 656) that create a binding site amenable to a wide range of structurally diverse compounds.[4] Typical hERG inhibitors are lipophilic and contain a basic nitrogen atom that is protonated at physiological pH.[5] This positively charged amine often engages in cation-π interactions with the aromatic residues in the channel pore, leading to a high-affinity block.

The piperidine ring, with its basic nitrogen, frequently fits this high-risk profile. The strategy for mitigating this risk, therefore, hinges on reducing the piperidine's basicity (pKa). This is where fluorine, the most electronegative element, becomes a strategic tool. By placing a fluorine atom on the piperidine ring, typically adjacent to the nitrogen, medicinal chemists can leverage a powerful inductive effect. This effect withdraws electron density from the nitrogen, significantly lowering its pKa and reducing the likelihood of it being protonated within the channel pore.[2][6] This subtle modification can disrupt the key binding interactions, leading to a dramatic reduction in hERG affinity while preserving on-target activity.

The hERG Assessment Funnel: From In Silico Prediction to the Gold Standard

A robust cardiac safety assessment follows a tiered approach, starting with high-throughput screening and progressing to more complex, physiologically relevant assays. This funneling strategy allows for the early deselection of high-risk compounds, saving invaluable time and resources.

HERG_Assessment_Funnel cluster_0 Early Stage (High Throughput) cluster_1 Lead Optimization (Medium Throughput) cluster_2 Preclinical & Regulatory (Low Throughput) InSilico In Silico Models (QSAR, Pharmacophore) Binding Radioligand Binding Assays InSilico->Binding Prioritize Hits Flux Thallium Flux Assays Binding->Flux Confirm Functional Activity APC Automated Patch Clamp (APC) Flux->APC Generate IC50 data ManualPatch Manual Patch Clamp (Gold Standard) APC->ManualPatch Validate & Refine Data for GLP Studies

Caption: The hERG Assessment Funnel, from early screening to regulatory validation.

Comparative Overview of Key Assessment Methodologies
Method Principle Throughput Advantages Limitations Typical Use Case
In Silico Models Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models predict binding potential based on chemical structure.[7]Very HighExtremely fast and cost-effective; requires no physical compound.Predictive power is dependent on the training dataset; can generate false positives/negatives.Early library screening and compound design.
Radioligand Binding Measures the displacement of a known radiolabeled hERG ligand from channel preparations by the test compound.HighCost-effective for large-scale screening.Does not measure channel function (block vs. potentiation); binding does not always correlate with inhibition.[8]High-throughput screening (HTS) of large compound libraries.
Thallium Flux Assays Uses thallium as a surrogate for potassium ions. Channel opening allows thallium influx, which is detected by a fluorescent dye.[8]HighA true functional assay that is amenable to HTS.Indirect measurement; can be prone to artifacts and signal interference.Primary screening to identify functional modulators.
Automated Patch Clamp (APC) Planar patch clamp technology that allows for simultaneous recording of ion channel currents from multiple cells in a 384-well format.[9]Medium-HighProvides direct electrophysiological data (IC50 values); significantly higher throughput than manual patch clamp.Can be less precise than manual patch clamp; potential for issues with poorly soluble compounds.[10]Lead optimization; generating robust SAR data for compound series.
Manual Patch Clamp The "gold standard" method where a glass micropipette forms a high-resistance seal with a single cell, allowing for precise measurement of ion channel currents.[11]LowHighest data quality and precision; allows for detailed biophysical characterization of the block mechanism.Extremely low throughput; labor-intensive and requires highly skilled operators.GLP-compliant safety studies for regulatory submission; definitive characterization of key compounds.

Comparative Analysis: The Impact of Fluorination on Piperidine Analog hERG Inhibition

The true value of fluorination is demonstrated through direct comparison. The following table synthesizes data from drug discovery case studies, illustrating how strategic structural modifications to the piperidine moiety can drastically reduce hERG liability.

| Compound Series | Key Structural Feature | hERG Inhibition (IC50, µM) | Impact & Rationale | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Akt Inhibitor Program | Lead Compound (A12) with 3,4-disubstituted piperidine | Potent hERG Blocker (Specific IC50 not disclosed) | The basic piperidine nitrogen contributes to high hERG affinity, posing a safety risk. |[12] | | | Optimized Compound (E22) with 3,4,6-trisubstituted piperidine | Remarkably Reduced hERG Blockage | Conformational restriction and substitution altered the presentation of the basic nitrogen, reducing affinity for the hERG pore. |[12] | | KSP Inhibitor Program | Parent compound with 4-piperidine | P-gp efflux substrate with hERG risk | The basicity of the piperidine (pKa ~8.0-9.0) is a liability for both efflux and hERG. |[6] | | | Axial-Fluorinated Analog (MK-0731) | Significantly Reduced hERG Liability | Introduction of an axial fluorine atom modulates the pKa of the piperidine nitrogen into a more favorable range (pKa ~7.6), disrupting hERG binding. |[6] | | General MedChem Strategy | Generic Basic Piperidine | High Propensity for hERG Block | The basic nitrogen is readily protonated and interacts with the channel pore. |[2] | | | Fluorinated Piperidine or Piperazine Replacement | Low Propensity for hERG Block | Fluorination reduces basicity (pKa). Replacing piperidine with piperazine also lowers pKa, effectively designing out the hERG liability. |[2][13] |

Caption: Structure-Activity Relationship (SAR) of piperidine fluorination.

Experimental Protocol: hERG Inhibition Assessment via Automated Patch Clamp

This protocol describes a robust, medium-throughput workflow for determining the IC50 of test compounds on hERG channels expressed in HEK293 cells using a 384-well automated patch clamp system.

I. Materials and Reagents
  • Cells: HEK293 cells stably expressing the hERG channel.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Solutions:

    • External Solution (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA (pH 7.2 with KOH).

  • Test Compounds: Prepare stock solutions in DMSO (e.g., 10 mM).

  • Positive Control: Dofetilide or E-4031.

II. Step-by-Step Methodology
  • Cell Preparation:

    • Culture cells to 70-90% confluency.

    • On the day of the experiment, wash cells with PBS and detach using a gentle, non-enzymatic cell dissociation solution.

    • Resuspend the cells in the external solution at a density of 1-2 million cells/mL.

    • Allow cells to recover for at least 30 minutes at room temperature.

  • Compound Plate Preparation:

    • Create a serial dilution of the test compounds in the external solution in a 384-well compound plate. Typically, an 8-point concentration curve is used.

    • Include vehicle control (e.g., 0.1% DMSO in external solution) and positive control wells.

  • Automated Patch Clamp System Setup:

    • Prime the system's fluidics with internal and external solutions.

    • Load the 384-well planar patch chip.

    • Transfer the cell suspension and the prepared compound plate to the instrument.

  • Data Acquisition:

    • Initiate the automated protocol. The system will perform the following steps for each well:

      • Cell capture and gigaseal formation.

      • Establishment of the whole-cell configuration.

      • Application of the voltage protocol to record baseline hERG currents.

      • Addition of the test compound at the specified concentration.

      • Incubation (typically 3-5 minutes).

      • Application of the voltage protocol again to record the post-compound hERG current.

  • Voltage Protocol:

    • A standard voltage protocol to elicit hERG current is applied:

      • Hold the membrane potential at -80 mV.

      • Depolarize to +20 mV for 2-5 seconds to activate and then inactivate the channels.

      • Repolarize to -50 mV to measure the peak tail current, which reflects the population of channels recovering from inactivation.

    • This pulse is repeated at a set frequency (e.g., every 15 seconds).

  • Data Analysis:

    • Measure the peak tail current amplitude before (baseline) and after compound addition.

    • Calculate the percentage inhibition for each concentration: % Inhibition = (1 - (I_compound / I_baseline)) * 100.

    • Plot the % Inhibition against the compound concentration.

    • Fit the concentration-response data to a four-parameter Hill equation to determine the IC50 value.

APC_Workflow Start Cell Culture (hERG-HEK293) Harvest Harvest & Prepare Cell Suspension Start->Harvest Load Load Cells, Solutions, & Plates into APC System Harvest->Load CompoundPlate Prepare Serial Dilution Compound Plate CompoundPlate->Load Run Initiate Automated Run: Seal, Go Whole-Cell Load->Run Acquire Acquire Baseline Current (Voltage Protocol) Run->Acquire AddCompound Add Compound Acquire->AddCompound AcquirePost Acquire Post-Compound Current AddCompound->AcquirePost Analyze Calculate % Inhibition & Determine IC50 AcquirePost->Analyze End Report IC50 Analyze->End

Caption: Experimental workflow for Automated Patch Clamp (APC) hERG assay.

Conclusion

Assessing the hERG liability of piperidine-containing compounds is a non-negotiable aspect of preclinical safety pharmacology. While the piperidine moiety presents a clear risk, it is not an insurmountable one. Strategic fluorination stands out as a field-proven and effective method for mitigating hERG inhibition by modulating the basicity of the core scaffold. By employing a tiered assessment strategy—leveraging the speed of in silico and HTS methods for early triage and the precision of automated patch clamp for lead optimization—drug discovery teams can intelligently design safer medicines. This guide provides the foundational principles and a practical, robust protocol to empower researchers to tackle the hERG challenge with confidence and scientific rigor.

References

  • ResearchGate. Comparison of IC 50 Values for the Inhibition of LS174T Cancer Cells,... Available from: [Link]

  • PMC. Profiling Diverse Compounds by Flux- and Electrophysiology-Based Primary Screens for Inhibition of Human Ether-à-go-go Related Gene Potassium Channels. Available from: [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Available from: [Link]

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Available from: [Link]

  • YouTube. Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. (2024). Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • ResearchGate. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]

  • PMC. A fingerprint pair analysis of hERG inhibition data. (2013). Available from: [Link]

  • MDPI. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (2022). Available from: [Link]

  • ChemRxiv. Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network. Available from: [Link]

  • MDPI. New Insights into Ion Channels: Predicting hERG-Drug Interactions. (2022). Available from: [Link]

  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025). Available from: [Link]

  • PMC. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. (2020). Available from: [Link]

  • The Physiological Society. Electrophysiological characterisation of a minimally structured hERG potassium channel inhibitor. (2016). Available from: [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Available from: [Link]

  • PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Available from: [Link]

  • PubMed. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019). Available from: [Link]

  • PMC. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. (2015). Available from: [Link]

  • Drug Design Org. Structure Activity Relationships (SAR). (2005). Available from: [Link]

  • ChemRxiv. Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. (2025). Available from: [Link]

  • ResearchGate. Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Available from: [Link]

  • PubMed. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. (2024). Available from: [Link]

Sources

Beyond Combustion: Elemental Analysis Standards for 3,3-Difluoro-1-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical standard for the characterization and validation of 3,3-Difluoro-1-methylpiperidin-4-ol , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary: The Fluorine Conundrum

In drug development, 3,3-Difluoro-1-methylpiperidin-4-ol (CAS: 2375165-68-5) is a high-value scaffold. The gem-difluoro group acts as a bioisostere for carbonyls or sulfoxides, modulating lipophilicity (LogP) and metabolic stability without altering steric bulk.

However, validating the purity of this compound presents a specific analytical failure mode. Traditional Combustion Analysis (CHN) —the historical "gold standard"—often yields erroneous results for fluorinated piperidines due to the formation of stable carbon-fluorine bonds and the corrosive nature of hydrogen fluoride (HF) on quartz combustion tubes.

This guide objectively compares the traditional CHN Elemental Analysis against the modern superior alternative, Quantitative NMR (qNMR) , providing experimental protocols to ensure your Certificate of Analysis (CoA) reflects true potency.

Theoretical Standards

Before validating any experimental method, we must establish the theoretical baseline for 3,3-Difluoro-1-methylpiperidin-4-ol (


).

Molecular Weight: 151.16 g/mol [1]

ElementCountAtomic MassTotal MassTheoretical % (w/w)
Carbon (C) 612.01172.06647.68%
Hydrogen (H) 111.00811.0887.34%
Nitrogen (N) 114.00714.0079.27%
Fluorine (F) 218.99837.99625.14%
Oxygen (O) 115.99915.99910.58%

Critical Threshold: For a compound to be deemed "Analytically Pure" by traditional journals (e.g., J. Med. Chem.), experimental values must be within ±0.4% of these theoretical values.

Comparative Analysis: CHN Combustion vs. qNMR

Method A: Classical Combustion Analysis (CHN)

Status: Legacy Standard (High Risk for Fluorinated Compounds)

The Mechanism: Samples are burned at >900°C in an oxygen-rich environment.

  • C

    
    
    
    
    
  • H

    
    
    
    
    
  • N

    
    
    
    
    

The Failure Mode (The "Fluorine Effect"):

  • Incomplete Combustion: The C-F bond is exceptionally strong (approx. 485 kJ/mol). Standard combustion often fails to break all C-F bonds, leading to the formation of stable tetrafluoromethane (

    
    ), which is not detected as 
    
    
    
    , resulting in low Carbon values .
  • Quartz Attack: Fluorine forms HF during combustion, which etches the quartz (

    
    ) reaction tubes (
    
    
    
    ). This damages the instrument and can cause high Hydrogen values due to water generation from the tube itself [1].

Optimization Protocol (If CHN is mandatory):

  • Additives: You must use Tungsten(VI) oxide (

    
    )  or Magnesium oxide (
    
    
    
    )
    as combustion aids to bind Fluorine and prevent quartz attack.
  • Temperature: Raise combustion temperature to 1050°C.

Method B: Quantitative NMR (qNMR)

Status: Modern Gold Standard (Recommended)

The Mechanism: qNMR utilizes the direct proportionality between the integrated signal area and the number of nuclei (molar amount), relative to a certified internal standard. It is non-destructive and specific.[2]

Why it Wins for 3,3-Difluoro-1-methylpiperidin-4-ol:

  • Specificity: It distinguishes between the target molecule and fluorinated impurities (which CHN cannot do).

  • Robustness: Fluorine content does not interfere with the detection of protons (

    
    ) or the integration accuracy.
    
  • SI Traceability: Results are traceable to NIST standards via the internal standard.

Data Comparison Table
FeatureMethod A: CHN AnalysisMethod B: qNMR (

)
Primary Metric Weight % of ElementsMolar Purity / Weight % Potency
Sample Required 2–5 mg (Destructive)5–10 mg (Non-destructive)
Accuracy (Typical) ± 0.4% (absolute)± 0.5% - 1.0% (relative)
Fluorine Interference High (Requires

additives)
None (F-coupling is resolved)
Impurity ID Blind (cannot ID solvent vs. impurity)Specific (Identifies solvents/side-products)
Cost/Run Low ($)Medium (

)

Experimental Protocols

Protocol A: Optimized CHN for Fluorinated Scaffolds

Use this only if regulatory guidelines explicitly require elemental composition.

  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Calibration: Acetanilide (Standard).

  • Additive: Mix 2 mg of sample with 10 mg of

    
     (Vanadium Pentoxide)  or 
    
    
    
    in the tin capsule. This acts as a flux and fluorine scavenger.
  • Configuration: Use a "Fluorine-resistant" kit (ceramic liner instead of quartz where possible).

  • Acceptance: Result is valid if C/H/N are within ±0.4% of theoretical.

Protocol B: High-Precision qNMR (Recommended)

This is the self-validating system for true potency.

Materials:

  • Analyte: 3,3-Difluoro-1-methylpiperidin-4-ol (~10 mg).[3]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Reasoning: Maleic acid has a singlet at

      
       6.2 ppm, which is distinct from the aliphatic piperidine signals (1.5–4.0 ppm) and the N-Methyl singlet (~2.3 ppm).
      
  • Solvent:

    
     or 
    
    
    
    (depending on solubility).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL deuterated solvent. Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the IS singlet (set to known protons,

    
    ) and the N-Methyl singlet of the analyte (
    
    
    
    ).

Calculation:



Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (IS=2, Analyte=3)
    
  • 
     = Molecular Weight (Analyte=151.16, Maleic Acid=116.07)
    
  • 
     = Mass weighed
    
  • 
     = Purity of Internal Standard (e.g., 99.9%)
    

Decision Workflow: Characterizing Fluorinated Intermediates

The following diagram outlines the logical flow for selecting the correct analytical method, ensuring scientific integrity and resource efficiency.

AnalyticalWorkflow Start Start: Characterize 3,3-Difluoro-1-methylpiperidin-4-ol CheckReg Regulatory Requirement? Start->CheckReg CHN_Route Perform CHN Analysis CheckReg->CHN_Route Yes (Journal/FDA) qNMR_Route Perform qNMR (1H) CheckReg->qNMR_Route No (Internal/R&D) Additives Add WO3/V2O5 Flux CHN_Route->Additives Mandatory for F-compounds ResultCheck Within ±0.4%? Additives->ResultCheck Fail FAIL: Incomplete Combustion or F-Interference ResultCheck->Fail No Success VALIDATED Release for Synthesis ResultCheck->Success Yes Fail->qNMR_Route Switch Method IS_Select Select IS: Maleic Acid (No overlap with Piperidine) qNMR_Route->IS_Select Calc Calculate Potency (w/w%) IS_Select->Calc Calc->Success

Figure 1: Analytical decision tree for validating fluorinated pharmaceutical intermediates.

Conclusion

For 3,3-Difluoro-1-methylpiperidin-4-ol , standard elemental analysis is a blunt instrument prone to interference. While CHN analysis can be optimized with combustion aids (


), qNMR stands as the superior alternative  for performance validation. It provides specific, absolute purity data without the risk of "fluorine effect" artifacts.

Recommendation: Use qNMR with Maleic Acid (in


) or TCNB (in 

) as the primary release test for this scaffold.

References

  • Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Application Notes. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Mestrelab Research. (2024). What is qNMR and why is it important? Mestrelab Resources. Link

  • Schoenberger, T. (2012). Determination of the Purity of Aristolochic Acid by 1H qNMR. Analytical and Bioanalytical Chemistry, 403, 247–253. Link

  • PubChem. (2023). Compound Summary for CID 134543455: (R)-3,3-Difluoro-1-methylpiperidin-4-ol. National Library of Medicine. Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Waste Management of 3,3-Difluoro-1-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Halogenated, Corrosive, Organic Base .

3,3-Difluoro-1-methylpiperidin-4-ol presents a dual-hazard profile: it is a fluorinated heterocycle (requiring specific incineration protocols) and a tertiary amine (imparting basicity and incompatibility with acids). Improper disposal into non-halogenated streams or acidic waste containers can result in regulatory fines, violent exothermic reactions, or the release of toxic hydrogen fluoride (HF) gas during processing.

Critical Safety Data Table
ParameterClassificationOperational Implication
Primary Hazard Corrosive (Skin/Eye) Wear nitrile gloves (double-gloved recommended) and safety goggles.
Waste Stream Halogenated Organic DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary; it increases disposal costs significantly.[1]
Chemical Nature Basic (Amine) DO NOT mix with oxidizing acids (Nitric, Perchloric) or strong mineral acids. Risk of violent heat generation.
Combustion Product Hydrogen Fluoride (HF) Incineration must occur at facilities with wet scrubbers.
RCRA Code (USA) D002 (Corrosive) Likely applicable if pH > 12.5; otherwise "Toxic" or "Irritant" depending on concentration.

Part 2: Waste Characterization & Chemical Logic

As a Senior Scientist, I must emphasize that "disposal" begins with understanding the molecule's fate. We are not simply throwing this away; we are preparing it for high-temperature destruction.

The Fluorine Factor (C-F Bond Stability)

The presence of the gem-difluoro group at the C3 position significantly alters the disposal pathway. The Carbon-Fluorine bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).

  • The Risk: Standard incineration temperatures may fail to completely mineralize the fluorine, leading to the formation of toxic organofluorine byproducts.

  • The Solution: This waste must be tagged as "Fluorinated/Halogenated" . It requires incineration at >1100°C with specific residence times and caustic scrubbing to capture the resulting Hydrogen Fluoride (HF) gas.

The Amine Functionality (Basicity)

The N-methylpiperidine moiety acts as a tertiary amine base.

  • The Risk: Inadvertently pouring this waste into a "General Organic Waste" container that previously held acidic waste (e.g., acetic acid or dilute HCl) will trigger an acid-base neutralization. This reaction is exothermic and can pressurize the container, leading to rupture or explosion.

  • The Protocol: Segregate into "Alkaline/Basic Organic Waste" streams.

Part 3: Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Before moving the waste from the bench, ensure it is chemically stable.

  • Dissolution (If Solid): If the compound is in solid form, dissolve it in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol) only if the facility allows commingled liquid waste. Preferred: Dispose of solid in a dedicated solid waste container.

  • Container Selection: Use High-Density Polyethylene (HDPE) containers. Avoid glass if there is any risk of HF generation (though unlikely at room temp, HDPE is safer for corrosives).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "3,3-Difluoro-1-methylpiperidin-4-ol" (Do not use abbreviations).

    • Hazard Checkboxes: Corrosive, Toxic.[1][2]

    • Tags: "Halogenated," "Basic."

Phase 2: Waste Segregation Logic

Visualizing the decision process is critical to prevent cross-contamination.

WasteSegregation Start Waste: 3,3-Difluoro-1-methylpiperidin-4-ol State Physical State? Start->State SolidStream Solid Waste Stream State->SolidStream Solid/Powder LiquidCheck Is it dissolved in solvent? State->LiquidCheck Liquid/Solution FinalPack Pack in HDPE Drum Label: 'Basic, Organic, Fluorinated' SolidStream->FinalPack SolventType Solvent Type? LiquidCheck->SolventType Mixture HaloStream Halogenated Liquid Waste (High BTU) LiquidCheck->HaloStream Pure Substance SolventType->HaloStream DCM, Chloroform NonHaloStream Non-Halogenated Waste (CAUTION: Trace F) SolventType->NonHaloStream Methanol, Acetone HaloStream->FinalPack NonHaloStream->HaloStream Re-classify as Halogenated due to Fluorine content

Figure 1: Waste Segregation Decision Tree. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated solute often necessitates classifying the entire mixture as halogenated to ensure proper incineration.

Part 4: Emergency Spill Procedures

In the event of a spill outside the fume hood, follow this precise sequence. This protocol relies on the principle of Containment


 Absorption 

Decontamination
.
Spill Response Protocol
  • Evacuate & Ventilate: If the spill is >100mL or outside a hood, evacuate the immediate area. The volatility of fluorinated amines can cause respiratory distress.

  • PPE Upgrade: Don Silver Shield/4H laminate gloves or double nitrile gloves. Standard latex is insufficient for fluorinated organics.

  • Neutralization (Optional but Recommended): Since the compound is basic, you may apply a weak acid neutralizer (e.g., Citric Acid based spill kit) if the spill is substantial. However, simple absorption is usually safer to avoid heat generation.

  • Absorption: Use Vermiculite or Diatomaceous Earth . Do not use paper towels (combustible) for large spills.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile (Double) + Goggles Assess->PPE Absorb Absorb with Vermiculite (Inert Material) PPE->Absorb Collect Collect into Wide-Mouth HDPE Jar Absorb->Collect Label Label as Hazardous Waste (Corrosive/Toxic) Collect->Label

Figure 2: Emergency Spill Response Workflow. Emphasizing the use of inert absorbents over combustible materials.

Part 5: Regulatory & Compliance Framework

Adherence to these regulations is not optional. It ensures the chain of custody is maintained from your lab to the incinerator.

  • RCRA (Resource Conservation and Recovery Act):

    • While 3,3-Difluoro-1-methylpiperidin-4-ol is not explicitly P-listed or U-listed, it falls under Characteristic Waste if it exhibits Corrosivity (D002).

    • Generator Status: Ensure your lab's monthly generation limits are not exceeded by bulk disposal of this compound.

  • Sewer Disposal:

    • STRICTLY PROHIBITED. Fluorinated compounds are difficult for municipal water treatment plants to degrade. They can bioaccumulate or pass through to the watershed.

  • Incineration Specifications:

    • The waste manifest must declare "Organic Fluorine" content. This alerts the disposal facility to use rotary kilns with alkaline scrubbers to neutralize HF emissions, preventing damage to their infrastructure and release into the atmosphere.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.